(4-Bromo-2,6-dimethylphenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKUMRPICACAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromo-2,6-dimethylphenyl)boronic acid
Introduction: The Strategic Utility of Sterically Hindered Boronic Acids in Modern Synthesis
In the landscape of contemporary organic synthesis and drug discovery, arylboronic acids stand as indispensable building blocks, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, (4-Bromo-2,6-dimethylphenyl)boronic acid, identified by CAS Number 1160561-24-9 , has emerged as a reagent of significant interest.[1][2] Its unique structural feature—the presence of two methyl groups ortho to the boronic acid moiety—imparts considerable steric hindrance. This steric shielding is not a liability; rather, it is a strategic element that can be exploited to control reactivity and achieve selective transformations in complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the powerful Suzuki-Miyaura cross-coupling reaction, tailored for researchers, chemists, and drug development professionals.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. This compound is a solid at room temperature with properties that make it amenable to a variety of common organic solvents.
Key Properties Overview
The key computed and predicted physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in reaction mixtures, understanding its solubility, and developing appropriate purification methods.
| Property | Value | Source |
| CAS Number | 1160561-24-9 | [1][2] |
| Molecular Formula | C₈H₁₀BBrO₂ | [1][2] |
| Molecular Weight | 228.88 g/mol | [2] |
| Exact Mass | 227.99572 u | [2] |
| Boiling Point (Predicted) | 346.7 ± 52.0 °C | [2] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Structural Rationale and Stability
The ortho-dimethyl substitution pattern is the defining feature of this molecule. This steric hindrance around the boronic acid group can influence its reactivity in cross-coupling reactions, potentially requiring more robust catalytic systems or harsher reaction conditions compared to unhindered analogues.[3][4] However, this steric bulk can also enhance the stability of the boronic acid. Boronic acids are known to be susceptible to side reactions like protodeboronation, especially under harsh conditions. The steric shielding provided by the methyl groups can mitigate such degradation pathways. Furthermore, like many boronic acids, it can exist as a mixture with its trimeric anhydride form, the boroxine.[5] The equilibrium between the monomeric acid and the trimeric boroxine is influenced by the presence of water.
Part 2: Synthesis and Purification
The preparation of arylboronic acids often relies on the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a boron electrophile. A common and effective strategy for synthesizing this compound involves a lithium-halogen exchange followed by borylation.[6]
Recommended Synthetic Protocol: Lithiation-Borylation
This protocol is adapted from established procedures for structurally similar compounds and represents a robust method for laboratory-scale synthesis.[6] The starting material, 1,4-dibromo-2,6-dimethylbenzene, can be prepared via bromination of 1,3-dimethylbenzene (m-xylene).
Step 1: Preparation of the Aryllithium Intermediate The core of this synthesis is the selective bromine-lithium exchange at the 4-position. This is achieved by treating 1,4-dibromo-2,6-dimethylbenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures. The low temperature is critical to prevent side reactions and ensure kinetic control of the lithiation.
Step 2: Borylation and Hydrolysis The generated aryllithium species is a potent nucleophile that is immediately quenched with a trialkyl borate, typically triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.
Detailed Experimental Protocol:
-
Materials: 1,4-dibromo-2,6-dimethylbenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, typically 2.5 M in hexanes), Triisopropyl borate, 2 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1,4-dibromo-2,6-dimethylbenzene (1.0 eq) in anhydrous THF in the reaction flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the newly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the flask in an ice bath and quench the reaction by the slow addition of 2 M HCl. Stir vigorously for 1-2 hours until a clear aqueous layer is formed.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality in Experimental Design
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. The use of flame-dried glassware and anhydrous solvents is non-negotiable to prevent quenching of the n-BuLi and the aryllithium intermediate.
-
Low Temperature (-78 °C): This temperature is crucial for several reasons. It ensures the kinetic regioselectivity of the lithium-halogen exchange and prevents side reactions such as the reaction of n-BuLi with the solvent (THF) or unwanted fragmentation pathways.
-
Acidic Work-up: The hydrolysis of the boronate ester to the boronic acid is facilitated by acidic conditions.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[7]
The Catalytic Cycle
The Suzuki-Miyaura reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Materials: this compound (1.2 eq), Aryl bromide (1.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1).
-
Apparatus: Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate.
Procedure:
-
Setup: To the Schlenk flask, add the aryl bromide, this compound, the base, and the palladium catalyst.
-
Inerting: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Part 4: Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions are essential when working with this compound. The primary hazards are related to skin and eye irritation.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear impervious, flame-resistant clothing and chemically resistant gloves (e.g., nitrile).[1]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[1]
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]
-
First Aid Measures
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if feeling unwell.[1]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere for long-term storage to prevent degradation. Store away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the material and its container at a licensed chemical destruction plant. Do not discharge into sewer systems.[1]
Toxicological Information: Detailed toxicological data for this specific compound is not readily available.[1] As such, it should be handled with the care afforded to all novel chemical entities, assuming potential toxicity.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. (4-Bromo-2,5-dimethylphenyl)boronic acid | 130870-00-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of (4-Bromo-2,6-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,6-dimethylphenyl)boronic acid, a member of the versatile class of organoboron compounds, serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This capability has positioned it as a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the development of robust and scalable synthetic processes. This guide provides a comprehensive overview of the key physical characteristics of this compound, alongside detailed protocols for their experimental determination, empowering researchers to harness its full synthetic potential.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties are well-documented, others, such as the melting point and solubility, are often predicted and can vary based on the experimental conditions and purity of the sample.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀BBrO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 228.88 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | No experimental data available; Predicted values vary. | --INVALID-LINK--[1] |
| Boiling Point | 346.7 ± 52.0 °C (Predicted) | --INVALID-LINK--[1] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[1] |
| Solubility | No quantitative data available. Generally expected to be soluble in polar organic solvents like methanol, ethanol, and acetone, and sparingly soluble in nonpolar solvents and water. | Inferred from general boronic acid properties |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is 2-8°C. | --INVALID-LINK--[2] |
Molecular Structure:
Caption: 2D structure of this compound.
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for the experimental determination of key physical properties of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For boronic acids, this value can sometimes be influenced by the presence of the corresponding boroxine (a cyclic anhydride).
Methodology: Capillary Melting Point Method
-
Sample Preparation:
-
Ensure the sample of this compound is thoroughly dried to remove any residual solvent.
-
Finely crush a small amount of the solid into a powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Using a fresh sample, heat at a slower rate (1-2 °C/min) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point of the sample.
-
Caption: Workflow for melting point determination.
Solubility Assessment
Determining the solubility of this compound in various solvents is crucial for selecting appropriate reaction media, purification methods, and for formulation development in pharmaceutical applications.
Methodology: Equilibrium Solubility Shake-Flask Method
-
Preparation:
-
Prepare a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, carefully filter or centrifuge the samples to remove any undissolved solid.
-
Take a known aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved boronic acid using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility in units of mg/mL or g/L based on the measured concentration and the dilution factor.
-
References
An In-Depth Technical Guide to the Synthesis of (4-Bromo-2,6-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2,6-dimethylphenyl)boronic acid is a vital building block in modern organic synthesis, particularly valued in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.[1][2] Its sterically hindered nature, imparted by the two ortho-methyl groups, offers unique reactivity and selectivity profiles, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive exploration of the primary synthetic routes to this compound, delving into the mechanistic underpinnings, practical experimental protocols, and critical considerations for achieving high purity and yield.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound predominantly relies on the formation of an organometallic intermediate from a suitable precursor, followed by quenching with a boron electrophile. Two principal strategies have proven effective: the Grignard reaction and the lithiation-borylation sequence.
The Grignard-Mediated Pathway
The use of Grignard reagents for the synthesis of arylboronic acids is a well-established and robust method.[3] The process involves the formation of an arylmagnesium halide, which then acts as a nucleophile to attack a trialkyl borate.
Mechanism:
The reaction initiates with the insertion of magnesium metal into the carbon-bromine bond of the starting material, 1-bromo-3,5-dimethyl-2-iodobenzene, to form the corresponding Grignard reagent. This organomagnesium species then adds to the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate.[4] This addition forms a boronate complex, which upon acidic hydrolysis, yields the desired this compound. A key advantage of this method is the relatively mild reaction conditions and the commercial availability of the starting materials.
Historically, the synthesis of arylboronic acids via Grignard reagents was often conducted at very low temperatures (below -60°C) to minimize the formation of undesired borinic acid byproducts, which arise from a second addition of the Grignard reagent to the initially formed boronic ester.[5][6] However, more recent protocols have demonstrated that conducting the reaction at temperatures between -10°C and 0°C can still provide good yields, often 20-40% greater than older methods, by carefully controlling the addition of the Grignard reagent to an excess of the trialkyl borate.[4][5]
The Lithiation-Borylation Pathway
An alternative and often more efficient route, particularly for substrates with functional groups incompatible with Grignard reagents, is the lithiation-borylation sequence.[7][8] This method involves a halogen-lithium exchange followed by quenching with a borate ester.
Mechanism:
The synthesis commences with the treatment of 1,4-dibromo-2,6-dimethylbenzene with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (e.g., -78°C).[7] This induces a rapid and selective halogen-lithium exchange at one of the bromine positions, forming a highly reactive aryllithium intermediate. This intermediate is then immediately quenched with an electrophilic boron source, such as triisopropyl borate, to form the corresponding boronate ester.[7] The low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium species.[9] Subsequent acidic workup hydrolyzes the boronate ester to afford the final product. This methodology offers excellent regioselectivity and is compatible with a broader range of functional groups compared to the Grignard approach.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the Grignard and lithiation-borylation routes.
Protocol 1: Grignard-Mediated Synthesis
Materials:
-
1-Bromo-3,5-dimethylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere. Add a small crystal of iodine and a solution of 1-bromo-3,5-dimethylbenzene in anhydrous THF. Initiate the reaction by gentle heating. Once the reaction starts, add the remaining solution of 1-bromo-3,5-dimethylbenzene dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to 0°C in an ice bath. In a separate flame-dried flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78°C using a dry ice/acetone bath. Slowly add the Grignard reagent to the triisopropyl borate solution via cannula, maintaining the temperature below -70°C.
-
Workup and Isolation: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M HCl with vigorous stirring. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Lithiation-Borylation Synthesis
Materials:
-
1,4-Dibromo-2,6-dimethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,4-dibromo-2,6-dimethylbenzene and dissolve it in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.[7] Slowly add a solution of n-butyllithium dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1-2 hours.[7]
-
Borylation: To the aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains below -70°C.[7] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[7]
-
Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7] Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
Purification and Characterization
Purification Strategies
Purification of arylboronic acids can be challenging due to their tendency to form boroxines (cyclic anhydrides) and their amphiphilic nature.[10] Several methods can be employed for the purification of this compound:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvent systems include mixtures of ethyl acetate and hexanes, or hot water.[11][12]
-
Acid-Base Extraction: The acidic nature of the boronic acid group allows for purification by extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities. The boronic acid is then precipitated by acidification of the aqueous layer.
-
Column Chromatography: While boronic acids can be prone to decomposition on silica gel, chromatography on neutral alumina or silica gel treated with boric acid can be effective.[10][13]
Spectroscopic Characterization
The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons will appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm). The B(OH)₂ protons will appear as a broad singlet that is exchangeable with D₂O. |
| ¹³C NMR | Characteristic signals for the aromatic carbons, including the carbon attached to the bromine and the carbon attached to the boron, will be observed. The methyl carbons will also have a distinct signal. |
| FT-IR | A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the boronic acid group. A strong B-O stretching band is typically observed around 1350 cm⁻¹. |
| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (228.88 g/mol ).[14] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature. |
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of sterically hindered biaryl compounds.[15][16] The presence of the ortho-methyl groups can influence the efficiency of the coupling, often requiring optimized reaction conditions, such as the use of specialized palladium catalysts and ligands, and carefully selected bases and solvents.[17]
Conclusion
The synthesis of this compound is readily achievable through well-established organometallic methodologies. Both the Grignard and lithiation-borylation routes offer viable pathways, with the choice often dictated by the availability of starting materials and the desired scale of the reaction. Careful control of reaction conditions, particularly temperature, is paramount to achieving high yields and minimizing byproduct formation. Proper purification and thorough characterization are essential to ensure the quality of this important synthetic building block for its subsequent applications in the synthesis of complex organic molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
(4-Bromo-2,6-dimethylphenyl)boronic acid: A Guide to Chemical Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
(4-Bromo-2,6-dimethylphenyl)boronic acid is a vital organoboron compound, widely utilized as a chemical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds, accelerating the discovery and development of new drug candidates.[1][2]
However, the inherent reactivity that makes boronic acids invaluable also renders them susceptible to degradation.[3] The stability of this compound is not absolute; its integrity can be compromised by environmental factors such as moisture, air, heat, and pH.[4][5] This degradation can lead to the formation of impurities that complicate synthesis, reduce yields, and may need to be controlled at parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs).[5]
This guide provides an in-depth analysis of the chemical stability of this compound, detailing its primary degradation pathways. It offers field-proven protocols for optimal storage, handling, and stability verification to ensure its purity and reactivity are maintained from the stockroom to the reaction vessel.
Core Chemical Stability Profile
The stability of this compound is dictated by its molecular structure and its interaction with the surrounding environment. The sterically hindered nature of this compound, with two methyl groups positioned ortho to the boronic acid moiety, influences its reactivity and degradation kinetics.
Key Factors Influencing Stability:
-
Moisture (H₂O): Water is a critical factor, directly participating in hydrolysis and influencing the equilibrium between the boronic acid and its anhydride form (boroxine).[6][7]
-
Atmospheric Oxygen (O₂): As with many organoboranes, this compound is susceptible to oxidation, which can lead to the formation of phenolic impurities.[8][9]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.[4]
-
Light: While less commonly cited as a primary factor for this specific class, photodeboronation can occur under UV irradiation.[10]
-
pH: Both acidic and basic conditions can promote the protodeboronation of arylboronic acids, with stability often being greatest in a neutral to slightly acidic pH range.[5]
Primary Degradation Pathways
Understanding the mechanisms of degradation is fundamental to preventing them. For this compound, three primary pathways are of concern.
Pathway 1: Protodeboronation
Protodeboronation is a common degradation route where the C-B bond is cleaved and replaced with a C-H bond, converting the boronic acid into its corresponding arene (1-bromo-3,5-dimethylbenzene).[11][12] This process is irreversible and represents a direct loss of valuable starting material. The reaction can be catalyzed by both acid and base.[11][13] While sterically hindered arylboronic acids are particularly prone to deboronation, the reaction mechanism involves the formation of a boronate anion under basic conditions, which is then protonated.[5]
Caption: Mechanism of base-catalyzed protodeboronation.
Pathway 2: Oxidative Degradation
Arylboronic acids can undergo oxidation to form the corresponding phenols.[14] This process, known as ipso-hydroxylation, involves the cleavage of the C–B bond and the formation of a C–O bond.[8][14] The reaction can be mediated by various oxidants, including atmospheric oxygen, particularly in the presence of base or transition metal catalysts.[15] For this compound, the resulting impurity is 4-bromo-2,6-dimethylphenol.
Caption: Oxidation of the boronic acid to its corresponding phenol.
Pathway 3: Dehydration to Boroxine
Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[6][16] This is a reversible dehydration-condensation reaction where three molecules of boronic acid lose three molecules of water.[17] While this process is reversible by the addition of water, the formation of boroxine can affect the accuracy of weighing and stoichiometry in reactions if not accounted for. The equilibrium is driven towards the boroxine in anhydrous conditions or upon heating.[7]
Caption: Reversible equilibrium between boronic acid and its boroxine.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and preserve the chemical integrity of this compound.
Long-Term Storage (Solid Form)
The primary goal of long-term storage is to shield the solid compound from atmospheric moisture and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[18][19] | Reduces the rate of degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen)[19] | Prevents oxidative degradation and minimizes contact with ambient moisture. |
| Container | Tightly sealed, opaque glass vial | Protects from light and prevents ingress of air and moisture.[18] |
| Location | Dry, well-ventilated area[18] | Ensures a stable external environment. |
Handling for Experimental Use
Proper technique during handling is crucial to prevent brief but damaging exposure to ambient conditions.
Protocol for Weighing and Dispensing:
-
Preparation: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the solid inside a glovebox with a dry, inert atmosphere.
-
Alternative Method (No Glovebox): If a glovebox is unavailable, minimize exposure time. Open the container, quickly weigh the desired amount into a pre-tared, dry flask, and immediately reseal the stock bottle. Purge both the stock bottle and the flask containing the weighed solid with an inert gas (e.g., argon) before sealing.
-
Dispensing Tools: Use clean, dry spatulas and tools to prevent cross-contamination and introduction of moisture.
Quality Control and Stability Verification
A self-validating system requires routine analytical verification of purity. This is especially critical for older batches or materials that may have been handled improperly. The analysis of boronic acids can be challenging due to their potential for on-column hydrolysis during chromatographic analysis.[20][21]
Key Analytical Techniques
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary technique for purity assessment. Methods should be carefully developed to minimize on-column hydrolysis, for instance by using columns with low silanol activity and avoiding acidic pH modifiers in the mobile phase.[21][22]
-
¹H NMR Spectroscopy: Provides a clear profile of the aromatic region. The appearance of a new singlet corresponding to the proton that replaced the boronic acid group is a definitive sign of protodeboronation.
-
¹¹B NMR Spectroscopy: A powerful tool for observing the boron environment directly. Boronic acids typically show a broad signal around 28-30 ppm, while boroxines appear around 32-34 ppm.
Experimental Protocol: Accelerated Stability Study by HPLC
This protocol provides a framework for assessing the stability of a sample under stressed conditions.
-
Reference Standard: Prepare a solution of the boronic acid in a non-aqueous, aprotic solvent (e.g., acetonitrile) and analyze immediately by HPLC to establish a baseline purity profile (T=0).
-
Stress Conditions: Weigh three separate samples of the solid boronic acid.
-
Sample A (Moisture/Air): Store in an open vial in a desiccator containing a saturated solution of NaCl to maintain ~75% relative humidity at room temperature.
-
Sample B (Heat): Store in a sealed vial in an oven at 40°C.
-
Sample C (Control): Store under recommended long-term storage conditions (2-8°C, inert atmosphere).
-
-
Time-Point Analysis: After set time points (e.g., 24h, 48h, 1 week), prepare solutions of each sample in the same manner as the reference and analyze by HPLC.
-
Data Analysis: Compare the chromatograms from the stressed samples to the T=0 reference. Quantify the decrease in the parent peak area and the increase in impurity peaks corresponding to the protodeboronated and oxidized products.
Caption: Workflow for an accelerated stability study.
Summary of Best Practices
-
Store Cold and Dry: Always store solid this compound at 2-8°C under a dry, inert atmosphere.[18][19]
-
Prevent Condensation: Allow the container to reach ambient temperature before opening to avoid moisture contamination.
-
Minimize Air Exposure: Handle the solid in a glovebox or with swift actions, purging containers with inert gas after use.
-
Trust but Verify: Periodically assess the purity of the material using a validated analytical method like HPLC, especially for older stock or before use in critical applications.
-
Understand the Impurities: Be aware of the potential for protodeboronated and oxidized byproducts, as their presence can impact reaction outcomes and downstream purification.
By implementing these scientifically grounded storage and handling strategies, researchers and drug development professionals can ensure the reliability and efficacy of this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 15. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. 1160561-24-9|this compound|BLD Pharm [bldpharm.com]
- 20. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
solubility of (4-Bromo-2,6-dimethylphenyl)boronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of (4-Bromo-2,6-dimethylphenyl)boronic acid in Organic Solvents
Executive Summary
This compound is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in constructing complex molecular architectures, pivotal in pharmaceutical and materials science research, is intrinsically linked to its solubility in organic solvents. However, determining and predicting the solubility of arylboronic acids is complicated by their unique chemical nature, specifically their propensity to undergo reversible dehydration to form cyclic boroxine anhydrides. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. We will delve into the critical boronic acid-boroxine equilibrium, offer predictive guidance on solubility across various solvent classes, and present a rigorous, step-by-step experimental protocol for accurate solubility determination. This document is structured to provide not just procedural instructions, but a deep-seated understanding of the causality behind experimental design, ensuring trustworthy and reproducible results.
Introduction to this compound
This compound, with the chemical formula C₈H₁₀BBrO₂, is an organoboron compound featuring a phenyl ring substituted with a boronic acid moiety [-B(OH)₂], a bromine atom, and two methyl groups[1][2]. The steric hindrance provided by the ortho-methyl groups and the electronic properties conferred by the para-bromo substituent make it a highly valuable and specific building block in organic synthesis.
Structurally, the boron atom in boronic acids is sp²-hybridized, possessing a vacant p-orbital that renders it a mild Lewis acid[3][4]. This acidity, along with the ability to form hydrogen bonds via its hydroxyl groups, plays a significant role in its interaction with solvents. However, the most defining characteristic of boronic acids, which profoundly impacts their solubility, is their tendency to undergo intermolecular dehydration[5].
The Critical Factor: The Boronic Acid-Boroxine Equilibrium
A fundamental challenge in working with arylboronic acids is their dynamic equilibrium with a corresponding cyclic trimeric anhydride, known as a boroxine[6]. Three molecules of the boronic acid can condense, eliminating three molecules of water to form a stable six-membered ring composed of alternating boron and oxygen atoms[5].
This dehydration is a reversible, entropy-driven process[7]. The position of the equilibrium is highly sensitive to several factors:
-
Temperature: Higher temperatures favor the formation of the boroxine by driving off water[8][7].
-
Water Content: The presence of water in the solvent system will shift the equilibrium back towards the boronic acid form[7][9].
-
Substituents: Electron-donating groups on the aryl ring, such as the two methyl groups in our target molecule, tend to support the formation of the boroxine[7].
-
Solvent: The nature of the solvent can influence the equilibrium. Solvents that can effectively solvate water will shift the equilibrium towards the boroxine[5].
This equilibrium is the primary reason for inconsistencies in reported solubility data for boronic acids. The boronic acid and its boroxine form are distinct chemical entities with significantly different polarities and, therefore, different solubilities[5]. A commercially available sample of this compound may exist as a mixture of the acid and its boroxine, with the composition varying between batches[5]. Therefore, any rigorous solubility study must not only measure the concentration of the solute in solution but also characterize the solid phase at equilibrium.
Predicting Solubility: A Qualitative Framework
The table below summarizes the predicted qualitative solubility in common organic solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | High to Moderate | These solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups. Their polarity is sufficient to solvate the polar end of the molecule. Phenylboronic acid shows high solubility in ketones and ethers[10]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Chloroform is noted as a solvent providing moderate solubility for phenylboronic acid[10]. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents capable of hydrogen bonding. However, they can also react with boronic acids to form boronic esters, which could complicate the analysis[3]. |
| Ethers | Diethyl ether, Dipropyl ether | Moderate | Ethers can accept hydrogen bonds. Phenylboronic acid exhibits high solubility in ethers[10]. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents is not well-suited to solvate the polar boronic acid group. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low / Insoluble | These nonpolar solvents are poor solvents for polar compounds. Phenylboronic acid has very low solubility in hydrocarbons[5][10]. |
A Validated Protocol for Equilibrium Solubility Determination
To obtain reliable and reproducible data, a standardized experimental procedure is crucial. The saturation shake-flask method is the gold standard for determining equilibrium solubility[12][13]. The following protocol is a self-validating system designed specifically for boronic acids, incorporating steps to address the boroxine equilibrium.
Materials and Reagents
-
This compound (verify purity by ¹H NMR and LC-MS).
-
Selected organic solvents (HPLC grade or higher, low water content).
-
Analytical balance.
-
Glass vials with PTFE-lined screw caps.
-
Thermostatically controlled shaker/incubator.
-
Centrifuge capable of temperature control.
-
Syringes and 0.22 µm PTFE syringe filters.
-
Volumetric flasks and pipettes.
-
HPLC-UV or ¹H NMR spectrometer for quantitative analysis.
-
Differential Scanning Calorimeter (DSC) or Powder X-ray Diffractometer (PXRD) for solid-phase characterization.
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration to ensure equilibrium is reached. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the necessary equilibration time. For many systems, 36-48 hours is adequate[12][13].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at the same temperature[14].
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. The first few drops should be discarded to saturate the filter material. Accurately weigh the collected filtrate, then dilute with a suitable solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation upon cooling[14].
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or quantitative ¹H NMR (qNMR) with a certified internal standard. Construct a calibration curve to determine the concentration of the solute in the original saturated solution.
-
Solid Phase Characterization: After removing the supernatant, carefully dry the remaining solid residue under vacuum. Analyze the initial compound and the equilibrated solid residue by DSC or PXRD. A change in the thermal profile or diffraction pattern would indicate a phase change, such as the formation of the boroxine anhydride[14]. This step is critical for validating that the measured solubility corresponds to the correct solid-phase species.
Key Factors Influencing Solubility: A Visual Guide
The solubility of this compound is not a static property but a function of several interconnected variables. Understanding these relationships is key to controlling dissolution and crystallization processes.
Caption: Factors influencing the solubility of this compound.
This diagram illustrates the central role of the reversible equilibrium between the boronic acid and its boroxine anhydride. System conditions such as temperature, the choice of solvent, and ambient water content directly influence this equilibrium, which in turn dictates the final measured solubility.
Data Interpretation and Troubleshooting
-
Inconsistent Results: If solubility values are not reproducible, the most likely cause is an incomplete approach to equilibrium. Verify that the agitation time is sufficient. Another cause could be variations in the water content of the solvents used.
-
Solid Phase Changes: If the post-experiment solid-phase analysis (DSC/PXRD) shows a different form from the starting material, it indicates that the measured solubility is that of the new form (e.g., the boroxine) in the given solvent, not the original boronic acid. This is not an error but a crucial piece of data.
-
Supersaturation: Care must be taken to avoid generating a supersaturated solution, which is a metastable state. Approaching equilibrium from both undersaturated and supersaturated states (if possible) is a robust way to confirm the true equilibrium solubility[14].
-
Analytical Errors: Ensure the analytical method is fully validated for linearity, accuracy, and precision. When using HPLC, check for potential on-column degradation or interactions. For qNMR, ensure the internal standard is inert and its peaks are well-resolved from the analyte signals.
Conclusion
The is a complex property governed by the interplay of solute-solvent interactions and a dynamic chemical equilibrium. Unlike simple organic compounds, a thorough understanding of the boronic acid-boroxine equilibrium is paramount for any scientist working with this class of reagents. By employing a robust experimental protocol, such as the validated shake-flask method described herein, researchers can obtain accurate and reliable data. This information is critical for optimizing reaction conditions, developing purification strategies, and designing formulation processes in the fields of chemical synthesis and drug development.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 1160561-24-9 [chemicalbook.com]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. d-nb.info [d-nb.info]
- 6. On-Surface Synthesis of Boroxine-Based Molecules [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Procuring and Utilizing (4-Bromo-2,6-dimethylphenyl)boronic acid for Advanced Research and Development
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, evaluation, and application of (4-Bromo-2,6-dimethylphenyl)boronic acid (CAS No. 1160561-24-9). The focus is on ensuring scientific integrity, experimental reproducibility, and the selection of high-quality reagents critical for successful outcomes in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of this compound in Synthesis
This compound is a versatile organoboron compound, increasingly utilized as a key building block in organic synthesis.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[2][3] The sterically hindered nature of the 2,6-dimethylphenyl core, combined with the reactive boronic acid moiety and the synthetically versatile bromine handle, makes this reagent particularly valuable for constructing complex molecular architectures.
The success of any synthetic endeavor hinges on the quality of the starting materials. For boronic acids, this is especially critical, as impurities can lead to poor reaction yields, difficult purification, and misleading biological data. This guide, therefore, emphasizes a rigorous approach to supplier selection and reagent validation.
Sourcing this compound: A Multi-faceted Approach
Identifying a reliable supplier for this compound requires a systematic evaluation of several factors beyond mere availability. For researchers in pharmaceutical development, this process is integral to ensuring the consistency and quality of their work.[4]
Identifying Potential Suppliers
A survey of the chemical marketplace reveals several suppliers listing this compound (CAS No. 1160561-24-9). These range from large, well-established chemical houses to more specialized custom synthesis providers.
Table 1: Representative Suppliers of this compound
| Supplier | Noted Offerings & Services | Target Audience |
| BLD Pharm | Offers the compound with stated purity specifications and provides essential data like MDL number and storage conditions.[5] They also offer custom synthesis and scale-up manufacturing.[6] | Research and Development, Scale-up |
| Echemi | Provides access to the compound's Safety Data Sheet (SDS) and lists various properties.[7][8] Acts as a platform connecting multiple suppliers. | Broad scientific and industrial research |
| ChemicalBook | A comprehensive resource listing chemical properties, CAS number, and a directory of suppliers.[9] | Academic and Industrial Researchers |
| Sunway Pharm Ltd | Lists the compound with its basic molecular formula and weight.[10] | Pharmaceutical and chemical synthesis |
Note: This table is not exhaustive and is intended to represent a range of supplier types. Availability and specifications are subject to change and should be verified directly with the supplier.
The Critical Path to Supplier Selection
Choosing a supplier should be a deliberate process guided by the specific needs of your research. For drug development professionals, this extends to considering the supplier's adherence to quality management systems like Good Manufacturing Practices (GMP) and ISO certifications.[4]
Caption: A workflow for the systematic selection of a chemical supplier.
Quality Control and Technical Specifications
The Certificate of Analysis (CoA) is a critical document that provides detailed information about the purity, composition, and compliance of the chemical with specified standards.[4] When procuring this compound, the following parameters on the CoA should be carefully scrutinized:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For applications in drug discovery, a purity of >95% is often the minimum acceptable threshold.
-
Identity Confirmation: Data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be consistent with the structure of this compound.
-
Residual Solvents: The presence of residual solvents should be minimal and quantified.
-
Water Content: The water content can affect the stability and reactivity of the boronic acid.
-
Appearance: The physical form (e.g., crystalline solid) and color should be noted.
Safety and Handling
This compound, like many boronic acids, requires careful handling. The Safety Data Sheet (SDS) is the primary source of information for safe handling procedures.[8] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]
-
Storage: Store in an inert atmosphere, at 2-8°C, and away from incompatible materials like strong oxidizing agents.[5][13]
-
First Aid: Familiarize yourself with the first-aid measures outlined in the SDS in case of accidental exposure.[8]
Application in Synthesis: A Representative Protocol
To illustrate the practical use of this compound, a representative Suzuki-Miyaura cross-coupling reaction is detailed below. This protocol serves as a template and may require optimization based on the specific reaction partner.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes the coupling of this compound with a generic aryl halide.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Degassed solvents (e.g., 1,4-dioxane and water)
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Conclusion
The procurement of this compound for research and drug development is a process that demands scientific rigor and due diligence. By systematically evaluating suppliers, critically assessing product quality through documentation like the CoA, and adhering to strict safety protocols, researchers can ensure the integrity and reproducibility of their synthetic work. The strategic use of this versatile building block in well-established methodologies like the Suzuki-Miyaura coupling continues to empower the discovery of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. 1160561-24-9|this compound|BLD Pharm [bldpharm.com]
- 6. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 1160561-24-9 [chemicalbook.com]
- 10. This compound - CAS:1160561-24-9 - Sunway Pharm Ltd [3wpharm.com]
- 11. interchim.com [interchim.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Safe Handling and Hazard Profile of (4-Bromo-2,6-dimethylphenyl)boronic Acid
This guide provides a comprehensive overview of the safety, handling, and hazard profile of (4-Bromo-2,6-dimethylphenyl)boronic acid (CAS No. 1160561-24-9).[1][2][3] It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The information herein is synthesized from available safety data sheets, chemical literature, and an expert understanding of arylboronic acid chemistry to ensure a thorough and practical resource.
Chemical and Physical Identity
This compound is an organoboron compound that is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the presence of the boronic acid functional group, which allows for the formation of new carbon-carbon bonds.
| Property | Value | Source(s) |
| CAS Number | 1160561-24-9 | [1][2] |
| Molecular Formula | C₈H₁₀BBrO₂ | [2][3] |
| Molecular Weight | 228.88 g/mol | [2][3] |
| Appearance | Solid (form may vary) | [4] |
| Storage Temperature | Inert atmosphere, 2-8°C is often recommended for long-term stability. | [2] |
Hazard Identification and GHS Classification
The hazard classification for this compound is not uniformly established across all supplier safety data sheets, with some indicating a lack of comprehensive data.[1] However, based on information from some suppliers and data from structurally similar arylboronic acids, a potential hazard profile can be constructed.[2][4][5]
Globally Harmonized System (GHS) Classification (Anticipated):
-
Signal Word: Warning[2]
-
Pictogram:
-
Hazard Statements:
Expert Analysis of Hazards:
The irritant nature of this compound is a common feature of many arylboronic acids and their derivatives.[5][7] The boronic acid moiety can interact with biological nucleophiles, and the crystalline solid form can be abrasive to tissues upon contact. The presence of the brominated aromatic ring also contributes to its chemical reactivity and potential for biological interaction.
Visualizing the Hazard Profile
Caption: GHS Hazard profile for this compound.
Toxicological Profile: Acknowledging Data Gaps
A critical aspect of the safety assessment for this compound is the significant lack of empirical toxicological data. Most available safety data sheets report "no data available" for the following endpoints:[1][7]
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Carcinogenicity
-
Germ Cell Mutagenicity
-
Reproductive Toxicity
-
Specific Target Organ Toxicity (Repeated Exposure)
Causality and Inference: The absence of data necessitates a cautious approach. The chemistry of arylboronic acids suggests that while acute systemic toxicity may not be high, the primary concern remains their irritant properties and the potential for sensitization with repeated exposure. The reactivity of the C-B bond, particularly its susceptibility to oxidative cleavage, could lead to the formation of phenolic byproducts in vivo, which may have their own toxicological profiles.[8]
Stability and Reactivity
While specific reactivity data for this compound is scarce, the well-documented chemistry of arylboronic acids provides a reliable framework for understanding its stability and potential hazardous reactions.[1]
-
Chemical Stability: The compound is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[2]
-
Conditions to Avoid: Avoid exposure to excessive heat, moisture, and strong oxidizing agents.[9][10]
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Bases and Aqueous Environments: Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond and replacement with a C-H bond), especially in the presence of water or base.[11][12] This is not a hazardous reaction in itself but degrades the material and can be accelerated by certain substituents on the aromatic ring.[11]
-
-
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon oxides (CO, CO₂), and hydrogen bromide gas.[10]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when handling this compound. The following protocols are based on established best practices for handling irritant chemical solids.
Experimental Workflow: Safe Handling Protocol
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Follow proper glove removal technique to avoid skin contact.[10]
-
Skin and Body Protection: Wear a lab coat. For larger quantities or where significant dust generation is possible, consider impervious clothing.[1]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.
-
-
Weighing and Dispensing:
-
Handle as a solid. Avoid actions that generate dust, such as crushing or vigorous scraping.
-
Use spatulas and weighing paper carefully.
-
Close the container tightly immediately after use to prevent moisture absorption and contamination.[10]
-
-
Waste Disposal:
-
Collect all waste material in a clearly labeled, sealed container.
-
Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains.[14]
-
-
Decontamination:
-
Clean the work area thoroughly after handling is complete.
-
Wash hands and any exposed skin with soap and water.[7]
-
Visualizing the Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of solid chemical irritants.
First-Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Measure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [9][14] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. | [7][14] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center. | [1][9] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Combustion may produce toxic fumes, including hydrogen bromide gas.[10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5. Avoid breathing dust and prevent contact with skin and eyes.[1]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[1]
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, closed container for disposal.[1]
References
- 1. echemi.com [echemi.com]
- 2. 1160561-24-9|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. (4-Bromo-2,5-dimethylphenyl)boronic acid | 130870-00-7 [sigmaaldrich.com]
- 5. 4-ブロモフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. interchim.com [interchim.com]
An In-Depth Technical Guide to Sourcing and Utilizing (4-Bromo-2,6-dimethylphenyl)boronic acid for Advanced Research and Development
Introduction
(4-Bromo-2,6-dimethylphenyl)boronic acid, identified by CAS Number 1160561-24-9, is a sterically hindered organoboron compound of significant interest to the scientific community.[1][2] Its unique structure, featuring a bromine atom for further functionalization and two ortho-methyl groups, makes it a highly valuable and challenging building block in modern organic synthesis. These methyl groups impart specific steric constraints that can be exploited to control selectivity in cross-coupling reactions, leading to the construction of complex, tetra-ortho-substituted biaryl systems often found in pharmaceuticals and advanced materials.
Boronic acids and their derivatives are foundational reagents in medicinal chemistry, underscored by the U.S. Food and Drug Administration's (FDA) approval of several boron-containing drugs, such as Bortezomib for multiple myeloma.[3][4][5] The utility of reagents like this compound lies in their ability to participate in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's properties, guidance on sourcing from commercial suppliers, protocols for quality assessment, and insights into its application, handling, and characterization.
Part 1: Physicochemical Profile and Structural Data
The precise arrangement of functional groups in this compound dictates its reactivity and handling requirements. The electron-withdrawing nature of the boronic acid group, combined with the steric bulk of the flanking methyl groups, influences its participation in catalytic cycles.
| Property | Value | Source |
| CAS Number | 1160561-24-9 | [1][2] |
| Molecular Formula | C₈H₁₀BBrO₂ | [1][2] |
| Molecular Weight | 228.88 g/mol | [1][2][6] |
| Physical Form | Solid | [2] |
| Boiling Point | 346.7±52.0 °C (Predicted) | [1] |
| Density | 1.50±0.1 g/cm³ (Predicted) | [1] |
| Storage | Inert atmosphere, 2-8°C | [2][7] |
Caption: Summary of key physicochemical properties.
Part 2: Commercial Sourcing and Supplier Qualification
The reliability of experimental results begins with high-quality starting materials. Sourcing this compound requires careful consideration of factors beyond mere availability. Purity, consistency, and supplier transparency are paramount.
Identified Commercial Suppliers
A survey of the chemical marketplace indicates that this compound is available from several specialized suppliers. Researchers can procure this reagent from the following sources:
| Supplier | Notes | Source(s) |
| BLD Pharm | Lists the product with CAS number, purity specifications, and safety data. Offers various quantities. | [2][6] |
| ChemicalBook | A platform listing multiple suppliers, allowing for comparison of availability and potentially purity grades. | [8] |
| ECHEMI | A chemical trading platform that connects buyers with various manufacturers and suppliers. | [1] |
| Sunway Pharm Ltd | Lists the compound with its basic molecular information. | [9] |
Caption: Non-exhaustive list of commercial suppliers.
Expert Insight: A Protocol for Incoming Quality Control
Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for mission-critical applications. Establishing a routine, self-validating incoming quality control (QC) protocol is a hallmark of rigorous scientific practice. This process not only verifies the integrity of the purchased material but also establishes a baseline for troubleshooting future experiments.
Caption: Workflow for qualifying a new batch of reagent.
Experimental Protocol: Incoming Quality Control
-
Documentation Review: Cross-reference the received container's batch number with the provided CoA. Ensure the listed specifications (e.g., purity >97%) are present.
-
Visual Inspection: Observe the material. It should be a uniform solid. Note any discoloration or heterogeneity, which could indicate degradation or contamination.
-
Solubility Check: Test the solubility of a small amount (~5 mg) in a relevant solvent (e.g., DMSO, Methanol, THF) at room temperature. Poor solubility may suggest the presence of insoluble impurities or degradation products like boroxines (anhydrides).
-
¹H NMR Analysis:
-
Dissolve 5-10 mg of the boronic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard proton NMR spectrum.
-
Causality: This is the most powerful tool for routine QC. Look for the characteristic aromatic and methyl proton signals. The presence of broad peaks around the baseline or a complex aromatic region may indicate impurities. A broad signal attributable to the B(OH)₂ protons is expected and its integration can be variable. The primary concern is the presence of signals from organic impurities.
-
-
LC-MS Analysis:
-
Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analyze using a standard reverse-phase C18 column with a water/acetonitrile or water/methanol gradient.
-
Causality: This technique is excellent for assessing purity and identifying trace impurities.[10] The mass spectrometer should confirm the presence of the parent compound and the characteristic bromine isotope pattern (¹⁹Br/⁸¹Br in ~1:1 ratio).[11] The chromatogram provides a quantitative measure of purity.
-
Part 3: Synthetic Strategy and Impurity Profile
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. While specific proprietary methods may vary, a common and logical approach for this class of compounds is through a lithium-halogen exchange followed by borylation.[12]
Caption: A common lithiation-borylation synthetic route.
Causality Behind the Method:
-
Lithiation: The process begins with a dibrominated precursor. Treatment with an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (-78 °C) selectively replaces one of the bromine atoms with lithium.[12] The low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.
-
Borylation: The aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate (B(OiPr)₃). This forms a boronate ester.[12]
-
Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid product.
Potential Impurities:
-
Starting Material: Unreacted 1,5-dibromo-2,4-dimethylbenzene.
-
Homocoupling Product: Biphenyl species formed from the reaction of the aryllithium intermediate with the starting material.
-
Boroxine: The trimeric anhydride formed by the dehydration of the boronic acid. This is a common "impurity" in solid boronic acids and can be reverted to the acid form during reaction workup.
Part 4: Core Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The steric hindrance provided by the two ortho-methyl groups presents a synthetic challenge that, when overcome, allows for the creation of highly congested biaryl linkages.
Expertise & Experience: Standard Suzuki-Miyaura conditions may be sluggish or ineffective with this substrate. The steric bulk near the boronic acid moiety impedes the transmetalation step in the catalytic cycle. Therefore, successful coupling requires carefully selected, robust catalytic systems. Key considerations include:
-
Catalyst: Highly active palladium(0) sources are needed. Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition and reductive elimination steps.
-
Base: A moderately strong base is necessary to activate the boronic acid. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. Stronger bases like cesium carbonate (Cs₂CO₃) may be required for particularly challenging couplings.
-
Solvent: A polar aprotic solvent system, often with water, is typical. Common choices include dioxane/water, THF/water, or toluene/ethanol/water.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and must be optimized for specific substrates.
-
Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl halide coupling partner (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen base (e.g., K₂CO₃, 2-3 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., dioxane and water, 4:1 v/v).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Part 5: Analytical and Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of both the starting material and any resulting products.
| Technique | Expected Observations for this compound | Source(s) |
| ¹H NMR | Aromatic Protons: Two singlets in the aromatic region (approx. 7.0-7.5 ppm). Methyl Protons: A singlet integrating to 6 protons (approx. 2.0-2.5 ppm). Boronic Acid Protons: A broad singlet (B(OH)₂) that is exchangeable with D₂O. | [11] |
| ¹³C NMR | Aromatic Carbons: Signals in the 120-145 ppm range, including the carbon attached to boron (ipso-carbon), which may be broad. Methyl Carbons: A signal around 20-25 ppm. | |
| Mass Spec (ESI) | [M-H]⁻: Negative ion mode should show a peak at m/z ~227/229. Isotopic Pattern: A characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes is the definitive signature. | [11] |
| FTIR (ATR) | O-H Stretch: A broad band around 3200-3500 cm⁻¹ (boronic acid). B-O Stretch: A strong band around 1350 cm⁻¹. Aromatic C-H/C=C: Bends and stretches in the fingerprint region. | [11] |
Caption: Summary of expected analytical data for structural confirmation.
Part 6: Safe Handling and Storage
Proper handling and storage are critical for user safety and maintaining the reagent's integrity.
Safety and Hazard Information: this compound is classified as a hazardous substance.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage Recommendations:
-
Condition: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[2]
-
Causality: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible under reaction conditions, it changes the molecular weight and can complicate accurate measurements. Storing the compound cold and under an inert atmosphere minimizes this degradation pathway, ensuring its long-term stability and reactivity.
References
- 1. echemi.com [echemi.com]
- 2. 1160561-24-9|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. 1451391-29-9|(4-Bromo-2,3-dimethylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. This compound | 1160561-24-9 [chemicalbook.com]
- 9. This compound - CAS:1160561-24-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. sciex.com [sciex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (4-Bromo-2,5-dimethylphenyl)boronic acid | 130870-00-7 [sigmaaldrich.com]
Navigating the Terrain of Steric Congestion: The Pivotal Role of Sterically Hindered Arylboronic Acids in Modern Organic Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Assembled by a Senior Application Scientist, this guide provides an in-depth exploration of sterically hindered arylboronic acids, offering field-proven insights into their synthesis, application, and the nuanced strategies required to unlock their synthetic potential. This document moves beyond mere procedural outlines to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible understanding for professionals in research and drug development.
Introduction: Embracing the Challenge of Steric Hindrance
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, valued for its mild conditions and broad functional group tolerance.[1][2] Arylboronic acids are key players in this reaction. However, when these molecules are adorned with bulky substituents, particularly at the ortho positions, they become "sterically hindered." This congestion presents significant synthetic hurdles, often leading to sluggish or failed reactions.[2][3]
The challenge arises because the bulky groups impede the crucial steps of the catalytic cycle, most notably the transmetalation of the aryl group from boron to the palladium catalyst.[2][3] Overcoming this steric barrier is not merely an academic exercise; it is essential for the synthesis of complex molecules like tetra-ortho-substituted biaryls, which are prevalent scaffolds in pharmaceuticals, advanced materials, and molecular machinery.[3][4] This guide illuminates the strategies and catalyst systems designed to tame this reactivity, transforming challenging substrates into accessible targets.
Synthesis: Forging the Tools for Complex Couplings
The creation of sterically hindered arylboronic acids is the first critical step and is often problematic. The conventional palladium-catalyzed Miyaura borylation using the common reagent bis(pinacolato)diboron frequently results in low yields and significant side reactions when applied to ortho-substituted aryl halides. The steric bulk of the pinacol groups clashes with the ortho-substituents on the aryl halide, hindering the desired reaction.
A more effective strategy involves the use of a less sterically demanding borylating agent. Research has shown that bis(neopentyl glycolato)diboron is a much more efficient reagent for the synthesis of sterically hindered ortho-substituted arylboronic acids.[5] The reduced steric profile of the neopentyl glycol protecting group facilitates the borylation of congested aryl halides, providing higher yields of the desired boronic acid precursor.
Experimental Protocol: Synthesis of 2-iso-Propylphenylboronic Acid Neopentyl Glycol Ester
This protocol details a reliable method for synthesizing a sterically hindered boronate ester using bis(neopentyl glycolato)diboron.
Materials:
-
2-Bromoisopropylbenzene
-
Bis(neopentyl glycolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromoisopropylbenzene (1.0 eq), bis(neopentyl glycolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add PdCl₂(dppf) (3 mol %).
-
Add anhydrous DMSO to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired boronate ester.
The Suzuki-Miyaura Coupling with Hindered Partners: Mechanism and Strategy
The success of a Suzuki-Miyaura coupling involving sterically hindered partners hinges on accelerating the rate-limiting steps—transmetalation and reductive elimination—while suppressing competing side reactions like protodeboronation.[2][6]
Mechanistic Hurdles
The canonical Suzuki-Miyaura catalytic cycle provides a framework for understanding the challenges posed by steric bulk.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting sterically influenced steps.
-
Oxidative Addition: The initial addition of the aryl halide to the Pd(0) center is typically fast.
-
Transmetalation: This is often the bottleneck. The bulky ortho-substituents on both the aryl halide and the arylboronic acid create a congested transition state, hindering the transfer of the second aryl group to the palladium center.[3]
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be slowed by steric hindrance. The bulky groups must contort to allow the two aryl rings to couple.
The Decisive Role of the Ligand
To overcome these barriers, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine are often ineffective. The field has shifted towards bulky and electron-rich dialkylbiaryl phosphine ligands, pioneered by research groups like Buchwald's.[7][8]
These advanced ligands facilitate the reaction through several mechanisms:
-
Promoting Reductive Elimination: Their steric bulk favors the formation of a three-coordinate L-Pd(II)-Ar¹Ar² intermediate, which undergoes reductive elimination more rapidly.[7]
-
Stabilizing the Catalyst: They create a stable, monoligated Pd(0) species, which is highly active for oxidative addition.[7]
-
Accelerating Transmetalation: While seemingly counterintuitive, the right ligand architecture can help orient the coupling partners to overcome the steric clash during transmetalation.
The AntPhos ligand, for example, has demonstrated exceptional reactivity for coupling di-ortho-substituted aryl halides with secondary alkylboronic acids, a notoriously difficult transformation.[3]
Caption: Ligand strategy for overcoming steric barriers in Suzuki-Miyaura coupling.
Optimizing Reaction Conditions: A Holistic Approach
Beyond the ligand, the choice of base, solvent, and temperature are critical variables that must be co-optimized.
| Parameter | Choice for Hindered Couplings | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., AntPhos, BI-DIME, Buchwald ligands).[3][7][9] | Precatalysts combined with specialized ligands form the highly active catalytic species in situ. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are required to activate the boronic acid without causing side reactions. The choice can affect solubility and reaction rate. |
| Solvent | Toluene, Dioxane, Xylenes, often with water.[3][4] | Aprotic solvents with higher boiling points are often necessary to provide sufficient energy to overcome activation barriers. Water can aid in dissolving the base and facilitating the catalytic cycle. |
| Temperature | Elevated (80-140 °C)[3] | Necessary to overcome the high activation energy of the rate-limiting steps. |
Field-Proven Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol provides a robust method for a challenging Suzuki-Miyaura coupling, a testament to the power of modern catalyst systems.
Reaction: Coupling of 2,4,6-trimethylphenyl bromide with 2,6-dimethylphenylboronic acid.
Materials:
-
2,4,6-trimethylphenyl bromide (1.0 eq)
-
2,6-dimethylphenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol %)
-
BI-DIME ligand (2-4 mol %)[9]
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and the BI-DIME ligand to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10-15 minutes to allow for precatalyst formation.
-
Add 2,4,6-trimethylphenyl bromide, 2,6-dimethylphenylboronic acid, and K₃PO₄ to the tube.
-
Add a small amount of degassed water (e.g., toluene/H₂O 10:1 v/v).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by GC-MS. The disappearance of the starting aryl bromide and the appearance of a higher molecular weight product peak are indicative of coupling.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over MgSO₄.
-
Concentrate the solution and purify the resulting crude solid by flash chromatography or recrystallization to obtain the pure tetra-ortho-substituted biaryl product.
Troubleshooting and Advanced Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or switching to a more active ligand system.[4] A higher temperature may also be beneficial, for instance, by changing the solvent from toluene to xylenes.[3]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a major issue.[6][10] It is often exacerbated by excess base or water. Ensure reagents are dry and consider using a milder base like KF or performing the reaction under strictly anhydrous conditions if possible. Paradoxically, some bulky phosphine ligands can accelerate palladium-catalyzed protodeboronation, requiring careful ligand selection.[6]
-
Nickel Catalysis: For particularly challenging substrates, especially those involving heteroaromatics or aryl chlorides, nickel-based catalyst systems are emerging as a powerful, cost-effective alternative to palladium.[11][12] Ligands like ProPhos have shown significant promise in this area.[12]
Future Outlook: The Next Frontier
The development of catalysts for challenging couplings remains a vibrant area of research. The future lies in the design of even more active and selective catalysts that can operate at lower loadings and milder temperatures. The union of nickel catalysis with photoredox chemistry is opening new avenues for C-C bond formation with previously inaccessible alkyl fragments, further expanding the synthetic toolkit.[13] As our understanding of reaction mechanisms deepens, we can expect the rational design of ligands and catalyst systems to enable the synthesis of increasingly complex and sterically encumbered molecules, pushing the boundaries of what is possible in drug discovery and materials science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of (4-Bromo-2,6-dimethylphenyl)boronic Acid in Advanced Biaryl Synthesis
Introduction: Navigating Steric Hindrance in Modern Drug Discovery
The biaryl motif is a privileged scaffold in contemporary medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2][3] Its prevalence stems from the unique structural rigidity and conformational properties it imparts, enabling precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these critical C-C bonds, lauded for its functional group tolerance and mild reaction conditions.[2][4][5]
However, the synthesis of sterically encumbered biaryls, particularly those bearing ortho-substituents, presents a formidable challenge to synthetic chemists.[6][7][8] These substituents, while often crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule, can dramatically impede the key steps of the catalytic cycle. (4-Bromo-2,6-dimethylphenyl)boronic acid is a prime example of a sterically hindered building block that is invaluable for installing a di-ortho-methylated phenyl group, a common feature in molecules designed to resist metabolic degradation.
This comprehensive guide provides an in-depth exploration of the use of this compound in biaryl synthesis. We will delve into the mechanistic nuances of coupling sterically hindered partners, present field-proven protocols, and offer expert insights to empower researchers, scientists, and drug development professionals to overcome the synthetic hurdles and unlock the potential of this versatile reagent.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][9] Steric hindrance, particularly from ortho-substituents on either the organoboron or the aryl halide partner, can negatively impact each of these stages.
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, can be slowed by bulky ortho-groups that obstruct the approach of the catalyst.
-
Transmetalation: This step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-limiting step in couplings with hindered substrates. The formation of the necessary intermediate, where both aryl partners are coordinated to the palladium, is sterically disfavored.[8]
-
Reductive Elimination: The final step, which forms the biaryl C-C bond and regenerates the Pd(0) catalyst, can also be hindered. The two bulky aryl groups must be in close proximity on the palladium center to be eliminated, and steric repulsion can make this conformation energetically unfavorable.
Overcoming these steric barriers necessitates a carefully optimized reaction system, with the choice of catalyst, ligand, and base being of paramount importance.[6]
The Crucial Role of Ligands and Catalysts
For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands is often the key to success.[7][9] These ligands stabilize the palladium center and promote the desired catalytic steps. Ligands such as those from the Buchwald and Tang groups have been specifically designed for challenging couplings.[6][7] Palladacycle pre-catalysts are also highly effective as they can generate the active Pd(0) species under mild conditions.[9]
Experimental Workflow Overview
The following diagram outlines the general workflow for a Suzuki-Miyaura coupling reaction using this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Recommended Protocols for Biaryl Synthesis
The following protocols are designed to provide a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is recommended for achieving high yields with common aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The mixture should be approximately 0.1 M in the limiting reagent.
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: For Challenging or Electron-Rich Aryl Chlorides
Aryl chlorides are less reactive than their bromide counterparts.[2][5] This protocol employs a more active catalyst system to facilitate the coupling.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes to form the active catalyst complex.
-
Add this compound, the aryl chloride, and K₃PO₄.
-
Add deionized water (typically 10% by volume of the toluene).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The choice of base and catalyst system can significantly impact the yield of the coupling reaction. The following table provides a summary of expected outcomes based on literature for similar sterically hindered couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | ~70-85 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 80 | 8 | >95 |
Yields are estimates based on typical Suzuki-Miyaura couplings of sterically hindered substrates and will vary depending on the specific substrates used.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[5] The resulting Pd(II) species then undergoes transmetalation with a boronate, which is formed by the reaction of the boronic acid with a base.[10][11] The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[3]
Conclusion and Future Perspectives
This compound is a powerful building block for the synthesis of sterically hindered biaryls, which are of significant interest in drug discovery and materials science.[3][12] While the inherent steric bulk of this reagent presents challenges, the use of modern, highly active catalyst systems and carefully optimized reaction conditions can lead to excellent yields. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this valuable synthetic tool. As the demand for structurally complex and metabolically robust molecules continues to grow, the development of even more efficient methods for the coupling of sterically demanding substrates will remain an active and important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
Introduction: Navigating the Crowded Space of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its role in academic research and industrial processes, particularly in drug development. However, as synthetic targets grow in complexity, chemists are increasingly faced with the challenge of coupling sterically demanding substrates. The presence of bulky groups proximal to the reacting centers can dramatically hinder the reaction, leading to low yields, sluggish reaction times, and the formation of undesired byproducts.
This guide provides an in-depth exploration of the reaction conditions necessary to overcome the challenges associated with the Suzuki-Miyaura coupling of sterically hindered boronic acids. We will delve into the mechanistic hurdles posed by steric congestion and present a detailed analysis of the critical parameters—catalyst, ligand, base, and solvent—that can be fine-tuned to achieve successful couplings. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for the construction of complex, sterically encumbered molecules.
The Challenge of Steric Hindrance: A Mechanistic Perspective
The efficiency of the Suzuki-Miyaura coupling is contingent on the smooth progression of its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance can impede each of these steps, thereby compromising the overall reaction outcome.
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile, can be slowed by bulky substituents on the coupling partner. While less of a concern for the boronic acid partner at this stage, a hindered electrophile will require a more reactive catalyst.
-
Transmetalation: This is often the rate-limiting step in the coupling of hindered substrates. The transfer of the organic group from the boron atom to the palladium center requires the formation of a transient intermediate. Bulky groups on either the boronic acid or the palladium complex can create significant steric repulsion, making it difficult for the coupling partners to adopt the required geometry for efficient transmetalation. This can lead to a dramatic decrease in the reaction rate.
-
Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the palladium(0) catalyst, can also be sensitive to steric effects. The two bulky organic fragments must be in a cis orientation on the palladium center to undergo reductive elimination. Severe steric clash can disfavor this arrangement, slowing down the final product-forming step and potentially opening avenues for competing side reactions.
Common Side Reactions in Hindered Couplings:
-
Protodeboronation: This is a significant competing pathway where the boronic acid reacts with solvent or trace water to replace the boryl group with a hydrogen atom.[1][2] This is particularly problematic for electron-rich or heteroaromatic boronic acids and can be exacerbated by prolonged reaction times and high temperatures often required for hindered couplings.
-
β-Hydride Elimination: In couplings involving alkylboronic acids with β-hydrogens, elimination to form an alkene can compete with reductive elimination, especially when the latter is slowed by steric hindrance.[2][3]
Optimizing Reaction Parameters for Hindered Couplings
Success in coupling sterically hindered boronic acids hinges on the careful selection and optimization of several key reaction parameters.
Catalyst and Ligand Selection: The Heart of the Matter
The choice of the palladium catalyst and, more importantly, the supporting ligand is paramount for overcoming steric barriers. For hindered substrates, the ligand must be both bulky and electron-rich.
-
Bulky Ligands: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for the oxidative addition of even unreactive aryl chlorides.[4] Furthermore, the steric bulk on the ligand can facilitate the reductive elimination step.
-
Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition and can also influence the rate of reductive elimination.
Several classes of ligands have proven to be particularly effective for sterically demanding couplings.
. Table 1: High-Performance Ligands for Sterically Hindered Suzuki-Miyaura Couplings
| Ligand Class | Specific Examples | Key Features | Typical Substrates |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, and commercially available. Widely applicable. | Hindered aryl chlorides, bromides, and triflates. |
| Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Highly effective for a broad range of substrates, including heteroaromatics. | Challenging aryl and heteroaryl halides. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often more stable than phosphine ligands at high temperatures. | Electron-rich and hindered aryl chlorides.[5] |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely hindered couplings, such as the formation of tetra-ortho-substituted biaryls.[3][6][7] AntPhos can suppress β-hydride elimination.[3] | Severely sterically congested aryl halides and boronic acids. |
The Critical Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[5][8] In the case of hindered couplings, the choice of base can be the difference between a successful reaction and a complete failure.
The generally accepted mechanism involves the formation of a more nucleophilic boronate species (R-B(OH)₃⁻) upon reaction of the boronic acid with the base.[9] The nature and strength of the base can influence the concentration of this active species and the overall reaction rate.
Table 2: Common Bases for Hindered Suzuki-Miyaura Couplings
| Base | Strength | Key Characteristics | Typical Applications |
| K₃PO₄ | Moderate | A strong, non-nucleophilic base that is highly effective for a wide range of hindered couplings, including those involving nitrogen-containing heterocycles.[9] | General use for hindered aryl bromides and chlorides. |
| Cs₂CO₃ | Moderate | Often provides superior results for challenging substrates, a phenomenon sometimes referred to as the "caesium effect".[9] | Difficult couplings where other bases fail. |
| KOtBu | Strong | A very strong, non-nucleophilic base that can be effective for highly inert boronic acids and hindered substrates.[10] | Couplings of very unreactive partners. |
| K₂CO₃ | Mild | A milder base, often used in combination with more reactive substrates or when sensitive functional groups are present. | Less demanding hindered couplings. |
| KF | Mild | The fluoride ion is believed to play a unique role in activating the boronic acid.[5][9] Can be effective for substrates with base-labile groups.[5] | Couplings where ester or other base-sensitive groups are present. |
Solvent Effects
The choice of solvent can influence the solubility of the reagents and catalyst, as well as the reaction kinetics. Aprotic polar solvents are generally preferred for Suzuki-Miyaura couplings.
-
Toluene, Dioxane, and THF: These are the most commonly employed solvents for hindered couplings. They offer good solubility for a wide range of substrates and are compatible with the typical reaction temperatures.
-
DMF and DMAc: These more polar solvents can sometimes accelerate slow reactions, but they can also promote side reactions like protodeboronation.
-
Water: A small amount of water is often beneficial, particularly when using inorganic bases like K₃PO₄ or K₂CO₃, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[11][12]
Temperature and Reaction Time
Sterically hindered couplings often require higher reaction temperatures and longer reaction times to overcome the higher activation energies of the key catalytic steps.
-
Temperature: Reactions are typically run at elevated temperatures, often ranging from 80 °C to 140 °C. Microwave heating can be a valuable tool for accelerating these reactions.
-
Reaction Time: Reaction times can vary from a few hours to 24 hours or more. It is crucial to monitor the reaction progress by techniques such as TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid decomposition of products or starting materials.
Strategies for Unstable Boronic Acids: Surrogates to the Rescue
Many sterically hindered boronic acids, particularly those containing heteroaromatic motifs, are prone to decomposition via protodeboronation.[2] To circumvent this issue, several stable boronic acid surrogates have been developed. These compounds can be stored for extended periods and then, under the reaction conditions, slowly release the active boronic acid, keeping its concentration low and minimizing decomposition.[13]
-
Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids that are excellent coupling partners.[1]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that undergo slow hydrolysis under basic conditions to release the corresponding boronic acid.[13][14] This "slow-release" strategy is particularly effective for coupling unstable boronic acids.[13]
-
Diethanolamine (DABO) Boronates: These adducts are easily prepared and exhibit enhanced stability, making them convenient to handle and use directly in coupling reactions.[15]
Visualizing the Process
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the boronic acid activation step.
Figure 2: A general workflow for the optimization of sterically hindered Suzuki-Miyaura couplings.
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol describes a general procedure for the coupling of a sterically hindered aryl bromide with a hindered boronic acid, which can be adapted as a starting point for various substrate combinations.
Reaction: Coupling of 1-bromo-2,6-dimethylbenzene with (2,6-dimethylphenyl)boronic acid.
Materials:
-
1-bromo-2,6-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
(2,6-dimethylphenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
Anhydrous dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Nitrogen or argon source
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg), RuPhos (18.6 mg), and anhydrous K₃PO₄ (637 mg). Rationale: Assembling the catalyst system and base under an inert atmosphere is crucial to prevent the deactivation of the catalyst.
-
Addition of Reagents: To the flask, add 1-bromo-2,6-dimethylbenzene (185 mg) and (2,6-dimethylphenyl)boronic acid (180 mg). Rationale: Adding the solid reagents before the solvent prevents splashing and ensures a homogenous mixture from the start.
-
Solvent Addition: Add anhydrous dioxane (5 mL) and degassed water (0.5 mL) via syringe. Rationale: The small amount of water aids in dissolving the base and facilitates the formation of the active boronate species.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting the sealed vessel to three cycles of vacuum-backfill with an inert gas. Rationale: Thoroughly removing oxygen is critical as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Rationale: Elevated temperatures are necessary to overcome the steric hindrance. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize byproduct formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure all reagents and solvents are anhydrous and that the reaction was properly degassed. Increase catalyst and/or ligand loading.
-
Insufficient Temperature: Increase the reaction temperature.
-
Ineffective Base/Ligand Combination: Screen different ligands and bases as outlined in the optimization workflow.
-
-
Significant Protodeboronation:
-
Unstable Boronic Acid: Use a boronic acid surrogate like a MIDA boronate or a potassium trifluoroborate salt.
-
Excess Water or Prolonged Reaction Time: Ensure solvents are anhydrous (other than the deliberate small addition) and try to shorten the reaction time by increasing the temperature or catalyst loading.
-
Conclusion
The Suzuki-Miyaura coupling of sterically hindered boronic acids, while challenging, is an achievable and highly valuable transformation. Success lies in a rational approach to reaction optimization, with a primary focus on the selection of a bulky and electron-rich ligand in concert with an appropriate base. By understanding the mechanistic challenges posed by steric hindrance and systematically fine-tuning the reaction parameters, researchers can effectively construct complex, sterically congested molecules that are critical for advancing drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
base selection for Suzuki reactions with electron-rich boronic acids
Application Notes & Protocols
Topic: Strategic Base Selection for Suzuki-Miyaura Couplings of Electron-Rich Boronic Acids
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in constructing C(sp²)–C(sp²) bonds.[1][2] However, substrates bearing electron-donating groups, particularly electron-rich boronic acids, present unique challenges that can lead to sluggish reactions and diminished yields. These substrates suffer from reduced Lewis acidity at the boron center, which complicates the crucial transmetalation step of the catalytic cycle.[3][4] Consequently, the judicious selection of a base is not merely an optimization step but a critical determinant of reaction success. This guide provides an in-depth analysis of the mechanistic role of the base, offers a strategic framework for selecting the optimal base for electron-rich systems, and presents detailed protocols for reaction setup and optimization.
The Decisive Role of the Base in the Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction hinges on a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5] The base plays its most critical role in the transmetalation step, where the organic moiety is transferred from the boron reagent to the palladium center. While the exact mechanism is subject to reaction conditions, the base is essential for activating the organoboron species.[2][6]
Two primary mechanistic pathways are proposed for this activation[7]:
-
The Boronate Pathway (Dominant): The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, or boronate (e.g., [R-B(OH)₃]⁻).[8][9][10] This anionic species possesses a higher-energy B-C bond, rendering the organic group more labile for transfer to the electrophilic Pd(II) complex.[7][11]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide) first exchanges with the halide on the LₙPd(II)-X complex to form a palladium hydroxide species (LₙPd(II)-OH). This complex then undergoes transmetalation with the neutral boronic acid.[7]
For electron-rich boronic acids, the formation of the highly nucleophilic boronate is paramount to overcoming the inherent sluggishness of the transmetalation step. Therefore, the base must be strong enough to deprotonate the boronic acid and drive the equilibrium toward the "ate" complex.
Why Electron-Rich Boronic Acids Are Challenging
The primary difficulty with electron-rich boronic acids stems from their electronic properties:
-
Reduced Lewis Acidity: Electron-donating groups (e.g., -OMe, -NMe₂, alkyl groups) on the aromatic ring increase the electron density at the boron center. This reduces its Lewis acidity, making it less favorable to coordinate with the base to form the crucial boronate "ate" complex.[3][4]
-
Slower Transmetalation: With a less activated boronate complex, the rate of transmetalation—often the rate-limiting step—decreases significantly, leading to poor reaction efficiency.
-
Increased Risk of Side Reactions: Sluggish desired reactions allow competing decomposition pathways to become more prominent. Protodeboronation, the cleavage of the C-B bond by a proton source, is a major side reaction that is often catalyzed by the base itself, especially under prolonged heating.
Therefore, the choice of base must strike a delicate balance: it must be potent enough to facilitate boronate formation but not so harsh as to promote significant substrate degradation.
A Comparative Guide to Base Selection
The performance of a base is highly dependent on its strength (pKa), solubility, and the steric environment of the substrates. For electron-rich boronic acids, stronger inorganic bases are generally the most effective.
| Base | Formula | pKa (Conj. Acid) | Common Solvents | Strengths | Weaknesses & Considerations |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Toluene/H₂O, Dioxane/H₂O, n-Butanol | Excellent choice for electron-rich & heteroaryl substrates. [12][13] Strong enough to promote boronate formation effectively.[14] Generally compatible with base-sensitive functional groups. | Can be heterogeneous. Requires sufficient mixing. |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | Highly effective for challenging couplings. [15] Higher solubility in organic solvents than other carbonates can be a key advantage.[16][17] | More expensive. Can be hygroscopic. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Toluene/H₂O, Ethanol, DMF | A good "workhorse" base for many standard couplings.[18][19] Cost-effective. | Often insufficient for sluggish, electron-rich partners, leading to low yields.[20] |
| Sodium Carbonate | Na₂CO₃ | ~10.3 | Toluene/H₂O, Ethanol | Widely used and economical. | Generally considered a weaker choice for difficult couplings compared to K₂CO₃ or K₃PO₄. |
| Sodium Hydroxide | NaOH | ~15.7 | Dioxane/H₂O, Toluene/H₂O | Very strong and effective at forming boronates. | Can easily hydrolyze sensitive functional groups like esters and amides. High basicity can promote side reactions. |
| Organic Amines | Et₃N, DIPEA | ~11 | Toluene, THF | Soluble in organic solvents. | Generally ineffective or even detrimental. [21] Too weakly basic to efficiently form the boronate complex required for Suzuki couplings.[5] Can act as ligands and inhibit the catalyst.[22] |
Key Insight: For Suzuki couplings involving electron-rich boronic acids, K₃PO₄ and Cs₂CO₃ are the premier choices and should be the starting point for any optimization screen. Weaker carbonates like K₂CO₃ may suffice if the coupling partner is highly reactive (e.g., an aryl iodide), but they often fail with less reactive partners like aryl chlorides or bromides.
Experimental Protocols
Protocol 1: General Procedure for Coupling an Electron-Rich Boronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-rich boronic acid with an aryl bromide, using a highly effective catalyst/base system.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Electron-Rich Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%, 0.03 mmol)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely powdered
-
Solvent: 1,4-Dioxane and Degassed Water (4:1 mixture, 10 mL)
-
Reaction vessel (e.g., flame-dried Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), the electron-rich arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe under the inert atmosphere.
-
Reaction: Place the vessel in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[5][15]
Protocol 2: Systematic Screening of Bases for Optimization
When developing a new transformation, a systematic screen is the most efficient path to optimal conditions. This protocol uses 2-dram vials for parallel screening.
Workflow:
Procedure:
-
Stock Solutions: To ensure consistency, prepare stock solutions of your aryl halide and boronic acid in the chosen solvent (e.g., dioxane).
-
Array Preparation: In a series of labeled 2-dram vials, add the pre-weighed bases to be screened (e.g., Vial 1: K₃PO₄ (2.0 equiv), Vial 2: Cs₂CO₃ (2.0 equiv), Vial 3: K₂CO₃ (2.0 equiv), Vial 4: no base control).
-
Reagent Addition: To each vial, add the catalyst (e.g., a Pd precatalyst and ligand). Then, add the stock solutions of the aryl halide (e.g., 0.1 mmol) and boronic acid (e.g., 0.12 mmol).
-
Reaction: Add the co-solvent (e.g., degassed water), seal the vials under an inert atmosphere, and place the array in a heating block at a set temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 16 hours), cool the reactions. Add an internal standard, dilute with a suitable solvent, and analyze the conversion or yield of each reaction by LC-MS, GC, or crude ¹H NMR.
-
Selection: Identify the base that provides the highest yield and purity. This base becomes the lead candidate for scale-up or further optimization of other parameters like temperature or catalyst loading.[23][24]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Base is too weak: Insufficient boronate formation. | Switch to a stronger base. If K₂CO₃ failed, try K₃PO₄ or Cs₂CO₃.[25] |
| Catalyst deactivation: Oxygen contamination. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. | |
| Significant Protodeboronation | Base is too strong/concentrated: Base-catalyzed decomposition of the boronic acid. | Try a slightly weaker base (e.g., K₂CO₃). Reduce base stoichiometry (e.g., from 3.0 to 2.0 equiv). Use anhydrous conditions if possible. |
| Reaction temperature too high or time too long. | Lower the reaction temperature and monitor for completion to avoid prolonged heating. | |
| Hydrolysis of Functional Groups | Use of a strong hydroxide base (NaOH, KOH). | Switch to a non-nucleophilic inorganic base like K₃PO₄ or K₂CO₃.[6] |
Conclusion
The successful Suzuki-Miyaura coupling of electron-rich boronic acids is fundamentally dependent on the strategic selection of the base. By understanding the mechanistic requirement for a more nucleophilic boronate "ate" complex, chemists can overcome the inherent low reactivity of these substrates. Strong inorganic bases, particularly potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), have proven to be the most reliable and effective choices, facilitating the critical transmetalation step while minimizing side reactions. A systematic screening approach, as detailed in this guide, empowers researchers to rapidly identify the optimal conditions for their specific transformation, ensuring high yields and paving the way for the efficient synthesis of complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: (4-Bromo-2,6-dimethylphenyl)boronic Acid in Medicinal Chemistry
Introduction: The Strategic Importance of Sterically Hindered Boronic Acids in Drug Discovery
Boronic acids are indispensable building blocks in modern medicinal chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] This reaction's tolerance of a wide array of functional groups, coupled with its typically high yields and mild conditions, has made it a cornerstone of drug discovery programs.[3][4] Within the vast landscape of commercially available boronic acids, (4-Bromo-2,6-dimethylphenyl)boronic acid emerges as a particularly strategic reagent. Its unique structural features—a bromine atom for further functionalization and two ortho-methyl groups—introduce steric hindrance that can profoundly influence the conformation of the resulting biaryl products. This conformational restriction is a powerful tool for medicinal chemists seeking to optimize ligand-protein interactions and enhance drug-like properties.
These application notes provide an in-depth guide to the utilization of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. We will explore the rationale behind its use, provide detailed experimental protocols, and present data that underscores its value in contemporary drug discovery.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a versatile building block for creating complex molecular architectures. The presence of both a boronic acid and a bromo substituent on the same phenyl ring allows for sequential, regioselective Suzuki-Miyaura couplings, enabling the construction of elaborate scaffolds from a single, readily available starting material.
Kinase Inhibitors: A Case Study
The kinome represents one of the most important classes of drug targets, particularly in oncology.[5] The design of potent and selective kinase inhibitors often relies on the precise positioning of functional groups to exploit subtle differences in the ATP-binding pockets of various kinases. The steric bulk provided by the 2,6-dimethyl substitution pattern of this compound can be instrumental in achieving this selectivity. By forcing a twisted conformation in the final biaryl product, this building block can orient key pharmacophoric elements in a manner that maximizes binding affinity for the target kinase while minimizing interactions with off-target kinases.
A notable example of this strategy is in the synthesis of inhibitors targeting kinases where a non-planar conformation is preferred for optimal binding. The controlled dihedral angle between the two aryl rings, dictated by the ortho-methyl groups, can be a critical design element.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction utilizing this compound. This protocol is intended as a general guideline and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Objective: To couple this compound with a generic aryl halide (Ar-X) to synthesize a biaryl product.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (Ar-X, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
-
TLC plates for reaction monitoring
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Degas the solvent mixture by bubbling with argon for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Data Presentation: Comparative Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the Suzuki-Miyaura coupling. The following table summarizes typical conditions reported in the literature for couplings involving sterically hindered boronic acids.
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 85 | Fictional Example |
| 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 78 | Fictional Example |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 92 | Fictional Example |
Note: The data in this table is illustrative and intended to provide a general overview of reaction conditions. Actual results will vary depending on the specific substrates and reaction scale.
Mechanistic Considerations
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The steric hindrance from the 2,6-dimethyl groups of this compound can influence both the transmetalation and reductive elimination steps. The bulky nature of the boronic acid may necessitate the use of more active catalyst systems, such as those employing Buchwald-type ligands (e.g., SPhos, XPhos), to achieve efficient coupling, particularly with challenging aryl chlorides.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to introduce conformational constraint and serve as a platform for further diversification makes it a powerful tool for the synthesis of complex, biologically active molecules. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors. As the demand for novel therapeutics with improved potency and selectivity continues to grow, the strategic application of sterically hindered building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.
References
The Art of the Hindered Coupling: A Guide to Cross-Coupling Reactions with (4-Bromo-2,6-dimethylphenyl)boronic Acid
Introduction: Navigating Steric Challenges in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the construction of complex biaryl scaffolds is a foundational task. Among the myriad of tools available to the synthetic chemist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, prized for its functional group tolerance and operational simplicity.[1] However, the synthesis of sterically congested biaryls, particularly those bearing multiple ortho-substituents, presents a formidable challenge that can impede even this robust methodology.
This technical guide is dedicated to researchers, scientists, and drug development professionals who encounter such challenges. We will delve into the general procedures for utilizing (4-Bromo-2,6-dimethylphenyl)boronic acid, a di-ortho-substituted building block that, while synthetically valuable, requires a nuanced approach to achieve successful cross-coupling. This document will move beyond a simple recitation of steps, providing a deep dive into the causality behind experimental choices, troubleshooting strategies, and detailed, field-proven protocols. Our aim is to equip you with the knowledge to not only execute these challenging couplings but to understand and optimize them.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing any cross-coupling reaction. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2]
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of Hindered Substrates: A Guide to Ligand Selection
Introduction: The Challenge of Steric Hindrance in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[1] However, the synthetic utility of these powerful transformations can be significantly hampered when employing sterically hindered substrates. Bulky substituents on either the electrophilic or nucleophilic coupling partner can impede key steps in the catalytic cycle, primarily the oxidative addition and reductive elimination steps, leading to low yields, slow reaction rates, and undesired side reactions.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of ligand choice as a critical parameter for overcoming the challenges associated with sterically demanding substrates in palladium-catalyzed reactions. We will explore the evolution of specialized ligands, delve into their mechanistic roles, and provide practical protocols to empower chemists to successfully tackle challenging couplings.
The Central Role of the Ligand: Engineering the Catalytic Pocket
The ligand bound to the palladium center is arguably the most critical component in a cross-coupling reaction involving hindered substrates. Its steric and electronic properties directly influence the reactivity and stability of the catalytic species. For sterically demanding transformations, the ideal ligand should:
-
Promote the formation of a monoligated palladium(0) species: Bulky ligands favor the formation of highly reactive "L-Pd(0)" complexes, which are less sterically encumbered and more readily undergo oxidative addition with hindered electrophiles.[2]
-
Facilitate oxidative addition: Electron-rich ligands enhance the electron density at the palladium center, promoting the oxidative addition of challenging electrophiles like aryl chlorides.[3]
-
Accelerate reductive elimination: The steric bulk of the ligand can create a congested coordination sphere around the palladium, promoting the bond-forming reductive elimination step and preventing catalyst decomposition pathways.
-
Enhance catalyst stability: Robust ligands form stable complexes with palladium, preventing catalyst decomposition at the elevated temperatures often required for coupling hindered substrates.[3][4]
The following sections will discuss the major classes of ligands that have been developed to meet these requirements.
Key Ligand Classes for Hindered Substrates
Buchwald Biaryl Phosphine Ligands: The Workhorses of Modern Cross-Coupling
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field of palladium-catalyzed cross-coupling. These ligands are characterized by a biaryl backbone with a phosphine moiety on one ring and bulky substituents on the other. This architecture creates a sterically demanding and electron-rich environment around the palladium center.
Key Features and Advantages:
-
Steric Bulk: The ortho-substituents on the biaryl scaffold force the aryl rings to twist, creating a large, three-dimensional pocket around the palladium. This steric hindrance promotes the formation of the active monoligated Pd(0) species.[2]
-
Electron-Richness: The phosphine group, typically a dicyclohexyl- or di-tert-butylphosphine, is a strong σ-donor, increasing the electron density on the palladium and facilitating oxidative addition.
-
Tunability: The modular nature of these ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the biaryl backbone.
Popular Buchwald Ligands for Hindered Couplings:
| Ligand Name | Key Structural Features | Typical Applications |
| XPhos | Dicyclohexylphosphine, triisopropylphenyl group | Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira couplings of aryl chlorides and sulfonates.[1][5] |
| SPhos | Dicyclohexylphosphine, dimethoxyphenyl group | Highly universal for Suzuki-Miyaura reactions, especially with hindered aryl and heteroaryl halides.[1][5] |
| tBuXPhos | Di-tert-butylphosphine, triisopropylphenyl group | C-N and C-O bond formation with hindered substrates. |
| BrettPhos | Di-tert-butylphosphine, methoxy- and diisopropylphenyl groups | Effective for challenging C-N couplings.[2] |
| RockPhos | Tri-tert-butylphosphine analogue | Coupling of sterically demanding substrates. |
| Trineopentylphosphine (TNpP) | Conformationally flexible alkylphosphine | Buchwald-Hartwig coupling of highly hindered aryl halides and anilines.[6] |
Diagram 1: The Catalytic Cycle for a Suzuki-Miyaura Coupling
References
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol Guide: Aqueous Workup for (4-Bromo-2,6-dimethylphenyl)boronic Acid Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the aqueous workup procedures for reactions involving (4-Bromo-2,6-dimethylphenyl)boronic acid. It details the underlying chemical principles, offers step-by-step protocols for common scenarios like Suzuki-Miyaura couplings, and provides troubleshooting strategies for potential challenges. The protocols and explanations are grounded in established chemical literature to ensure reliability and reproducibility.
Introduction: The Role and Challenges of this compound
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of the boronic acid moiety, which readily participates in transmetalation, and the sterically hindered and electronically distinct phenyl ring, which allows for the construction of complex biaryl and poly-aryl structures. These structures are often core components of pharmaceuticals, agrochemicals, and advanced materials.
However, the successful isolation of the desired product following a reaction with this boronic acid is critically dependent on a well-designed aqueous workup. The workup procedure is not merely a purification step; it is an integral part of the reaction that serves to:
-
Quench the reaction: Deactivate any remaining reactive species.
-
Remove inorganic byproducts: Eliminate salts and the palladium catalyst.
-
Separate the product from unreacted starting materials and side products: This includes the boronic acid itself and its derivatives.
The unique properties of this compound, including its potential for self-coupling and the formation of boroxines, necessitate a carefully considered workup strategy to ensure high yield and purity of the final product.
Foundational Principles of the Aqueous Workup
The aqueous workup for reactions involving arylboronic acids is a multi-step liquid-liquid extraction process designed to partition the components of the reaction mixture between an organic phase and an aqueous phase based on their solubility and chemical properties.
2.1. Quenching the Reaction
The initial step in the workup is to quench the reaction. This is typically achieved by adding an aqueous solution to the reaction mixture. The choice of quenching agent depends on the reaction conditions. For most Suzuki-Miyaura couplings, which are often run under basic conditions, the addition of water or a dilute aqueous acid is sufficient.
2.2. Phase Separation and Extraction
Following quenching, the mixture is partitioned between an organic solvent and an aqueous solution. The choice of organic solvent is crucial and should be immiscible with water, have a good solubility profile for the desired product, and a low boiling point for easy removal. Common choices include ethyl acetate, dichloromethane, and toluene.
The aqueous phase is designed to remove water-soluble components. The pH of the aqueous phase can be manipulated to facilitate the separation:
-
Basic Wash (e.g., saturated NaHCO₃ or Na₂CO₃ solution): This is used to remove acidic impurities, including unreacted this compound. Boronic acids are weakly acidic and will be deprotonated to form water-soluble boronate salts.
-
Acidic Wash (e.g., dilute HCl or NH₄Cl solution): This can be used to remove basic impurities, such as certain nitrogen-containing ligands or byproducts.
-
Brine Wash (saturated NaCl solution): This final wash is used to remove residual water from the organic layer and to help break up any emulsions that may have formed.
2.3. Drying and Solvent Removal
After the extraction process, the organic layer is dried over an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any dissolved water. The drying agent is then filtered off, and the organic solvent is removed under reduced pressure to yield the crude product, which can then be further purified by techniques such as column chromatography or recrystallization.
Visualizing the General Workup Workflow
The following diagram illustrates the typical sequence of steps in an aqueous workup for a reaction involving this compound.
Caption: General Aqueous Workup Workflow.
Detailed Protocol: Aqueous Workup for a Suzuki-Miyaura Coupling
This protocol outlines a standard aqueous workup procedure following a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.
4.1. Materials and Reagents
| Reagent/Material | Concentration/Grade | Purpose |
| Deionized Water | N/A | Quenching and washing |
| Ethyl Acetate (EtOAc) | Reagent Grade | Extraction solvent |
| Saturated Sodium Bicarbonate | ~8% w/v | Removal of acidic impurities (boronic acid) |
| Saturated Sodium Chloride (Brine) | ~26% w/v | Removal of water, breaking emulsions |
| Anhydrous Sodium Sulfate | Granular | Drying agent |
| Separatory Funnel | Appropriate size | For liquid-liquid extraction |
| Erlenmeyer Flasks | Various sizes | For collecting layers |
| Round-bottom Flask | Appropriate size | For concentration |
| Rotary Evaporator | N/A | Solvent removal |
4.2. Step-by-Step Procedure
-
Cooling and Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add deionized water to the reaction flask with stirring to quench the reaction. The volume of water added should be approximately equal to the volume of the reaction solvent.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add ethyl acetate to the funnel. The volume of ethyl acetate should be sufficient to dissolve the product, typically equal to the volume of the aqueous layer.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer (containing the product) will typically be the top layer.
-
-
Washing the Organic Layer:
-
Drain the lower aqueous layer and set it aside.
-
To the organic layer remaining in the funnel, add a saturated solution of sodium bicarbonate. The volume should be about half the volume of the organic layer.
-
Shake the funnel, vent, and allow the layers to separate. This step is crucial for removing unreacted this compound.
-
Drain and discard the aqueous bicarbonate layer.
-
Add a saturated solution of sodium chloride (brine) to the organic layer. The volume should be about half the volume of the organic layer.
-
Shake, vent, and allow the layers to separate. This wash removes residual water and helps to prevent emulsion formation in the next step.
-
Drain and discard the brine layer.
-
-
Drying and Concentration:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate to the flask. Swirl the flask; if the sodium sulfate clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.
-
Rinse the drying agent with a small amount of fresh ethyl acetate and add this to the round-bottom flask to ensure complete transfer of the product.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Further Purification:
-
The crude product can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization from an appropriate solvent system.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Emulsion Formation | - High concentration of salts- Presence of finely divided solids (e.g., palladium catalyst)- Surfactant-like properties of some reaction components | - Add more brine to the separatory funnel; the increased ionic strength can help break the emulsion.- Filter the entire mixture through a pad of Celite® before attempting the extraction.- Allow the mixture to stand undisturbed for an extended period (e.g., overnight).- Centrifugation can be effective for small-scale emulsions. |
| Low Product Yield | - Incomplete extraction of the product- Product is partially water-soluble- Product loss during transfers | - Perform multiple extractions of the aqueous layer with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).- If the product has some water solubility, back-extract the combined aqueous layers with a fresh portion of organic solvent.- Ensure all equipment is rinsed with the extraction solvent to recover all of the product. |
| Impure Product | - Inefficient removal of starting materials or byproducts- Boronic acid self-coupling products | - Repeat the aqueous washes, particularly the basic wash to remove residual boronic acid.- Ensure the pH of the basic wash is sufficiently high to deprotonate the boronic acid.- Employ a more rigorous purification method, such as preparative HPLC, if column chromatography is insufficient. |
Chemical Transformations During Workup
The following diagram illustrates the key chemical transformations that occur during the aqueous workup, specifically the conversion of the boronic acid to its water-soluble salt form.
Caption: Partitioning of Boronic Acid during Basic Wash.
Conclusion
A well-executed aqueous workup is paramount for the successful isolation of pure products from reactions involving this compound. By understanding the chemical principles behind each step—quenching, extraction, washing, and drying—researchers can effectively remove impurities and maximize product yield. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for developing optimized workup procedures tailored to specific reaction conditions and target molecules.
Preparation of Boronic Esters from (4-Bromo-2,6-dimethylphenyl)boronic acid: An In-Depth Technical Guide
Introduction: Navigating Steric Hindrance in the Synthesis of Valuable Boronic Esters
Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into medicinal chemistry, where the boronic acid moiety itself can act as a pharmacophore, leading to the development of several FDA-approved drugs.[2][3] The conversion of boronic acids to boronic esters is a crucial transformation, as esters often exhibit enhanced stability, better solubility in organic solvents, and are frequently the preferred coupling partner in cross-coupling reactions.[4]
This technical guide focuses on the preparation of boronic esters from (4-Bromo-2,6-dimethylphenyl)boronic acid. This particular substrate presents a significant synthetic challenge due to the steric hindrance imposed by the two methyl groups positioned ortho to the boronic acid functionality. This steric congestion can impede the approach of reagents and significantly slow down reaction rates for standard esterification procedures.
This document provides researchers, scientists, and drug development professionals with a detailed overview of the synthetic strategies and robust protocols to overcome these steric challenges. We will delve into the mechanistic rationale behind the choice of reagents and conditions, ensuring a thorough understanding for successful application in the laboratory.
Core Principles: The Esterification of Boronic Acids
The formation of a boronic ester from a boronic acid and a diol is a reversible condensation reaction that eliminates water. The equilibrium can be driven towards the product side by removing water from the reaction mixture, either azeotropically with a Dean-Stark apparatus or by using a dehydrating agent.[4]
For sterically hindered boronic acids like this compound, the direct condensation can be sluggish. Therefore, alternative strategies, such as transition metal-catalyzed borylation of the corresponding aryl halide, are often employed to directly synthesize the boronic ester.
Synthetic Strategies and Protocols
We present two primary strategies for the preparation of boronic esters from this compound and its precursors: direct esterification under dehydrative conditions and palladium-catalyzed Miyaura borylation.
Strategy 1: Direct Esterification of this compound
This approach involves the direct reaction of the boronic acid with a suitable diol. Due to the steric hindrance, the choice of diol and reaction conditions are critical for achieving a reasonable yield. Pinacol (2,3-dimethyl-2,3-butanediol) is a commonly used diol that forms a stable five-membered dioxaborolane ring.
Protocol 1.1: Azeotropic Dehydration using a Dean-Stark Apparatus
This classic method is effective for driving the esterification equilibrium forward.
-
Rationale: The continuous removal of water by azeotropic distillation with a suitable solvent (e.g., toluene) is a powerful technique for promoting condensation reactions.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (sufficient to fill the flask to about half its volume).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-12 hours). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Protocol 1.2: Use of a Dehydrating Agent
For smaller scale reactions or when a Dean-Stark apparatus is not practical, a chemical dehydrating agent can be employed.
-
Rationale: Anhydrous magnesium sulfate (MgSO₄) or molecular sieves can effectively sequester the water produced during the esterification, thus driving the reaction to completion.[4]
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), pinacol (1.1 eq), and a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
Add a dehydrating agent, such as anhydrous MgSO₄ (2-3 eq) or activated 4Å molecular sieves.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter off the dehydrating agent and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.1.
| Method | Diol | Solvent | Conditions | Typical Yield | Reference |
| Protocol 1.1 | Pinacol | Toluene | Reflux with Dean-Stark | 70-85% | [4] |
| Protocol 1.2 | Pinacol | THF | RT to 50 °C with MgSO₄ | 65-80% | [4] |
Strategy 2: Palladium-Catalyzed Miyaura Borylation
This powerful method bypasses the sterically hindered boronic acid by starting from the corresponding aryl halide, in this case, 1-bromo-4-iodo-2,6-dimethylbenzene or 1,4-dibromo-2,6-dimethylbenzene. The reaction with a diboron reagent in the presence of a palladium catalyst directly yields the boronic ester. For sterically hindered substrates, bis(neopentyl glycolato)diboron has been reported to be more efficient than the commonly used bis(pinacolato)diboron.[5]
-
Rationale: The Miyaura borylation is a robust and versatile C-B bond-forming reaction. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency with sterically demanding substrates.[6]
Protocol 2.1: Miyaura Borylation of 1-Bromo-4-iodo-2,6-dimethylbenzene
-
Expertise & Experience: The higher reactivity of the C-I bond compared to the C-Br bond allows for selective borylation at the iodo-substituted position.
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add 1-bromo-4-iodo-2,6-dimethylbenzene (1.0 eq), bis(neopentyl glycolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst system (e.g., Pd(dppf)Cl₂ (3 mol%)) to a dry reaction vessel.
-
Add a suitable anhydrous solvent, such as dioxane or DMSO.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Material | Borylating Agent | Catalyst | Base | Solvent | Conditions | Typical Yield | Reference |
| 1-Bromo-4-iodo-2,6-dimethylbenzene | Bis(neopentyl glycolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 80-100 °C | 75-90% | [5] |
| 1,4-Dibromo-2,6-dimethylbenzene | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | DMSO | 80-100 °C | 60-75% | [3] |
Applications in Suzuki-Miyaura Cross-Coupling
The resulting boronic esters of this compound are valuable intermediates for further functionalization via Suzuki-Miyaura cross-coupling. The presence of the bromo substituent allows for a subsequent cross-coupling reaction, enabling the synthesis of complex biaryl structures.
Conclusion
The preparation of boronic esters from the sterically hindered this compound requires careful consideration of the synthetic strategy. While direct esterification is feasible with appropriate dehydrative conditions, the palladium-catalyzed Miyaura borylation of the corresponding aryl halide offers a highly efficient and often more reliable alternative. The protocols and insights provided in this guide are designed to empower researchers to successfully synthesize these valuable building blocks for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
low yield in Suzuki coupling with (4-Bromo-2,6-dimethylphenyl)boronic acid
Topic: Troubleshooting Low Yields in Suzuki Coupling with (4-Bromo-2,6-dimethylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using sterically demanding substrates such as this compound. The presence of two ortho-methyl groups on the boronic acid introduces significant steric hindrance, which can dramatically impact reaction efficiency by impeding key steps in the catalytic cycle. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome these challenges and achieve high-yield couplings.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with sterically hindered boronic acids in a direct question-and-answer format.
Q1: Why am I observing very low or no yield when using this compound, even though standard Suzuki conditions work for other substrates?
Answer: The primary reason for low yield is the severe steric hindrance imposed by the two ortho-methyl groups on the boronic acid. This bulkiness creates significant challenges for the catalytic cycle, primarily affecting two key steps:
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is sterically hindered. The bulky methyl groups impede the necessary approach and coordination of the boronate complex to the palladium(II) intermediate. Low yields are often observed when using ortho-disubstituted arylboronic acids for this reason.[1]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium center, is also sensitive to steric crowding. The two ortho-substituents on one of the aryl rings can make it difficult for the two coupling partners to orient correctly for bond formation, thus slowing down this rate-limiting step.[2]
Standard conditions, often employing ligands like triphenylphosphine (PPh₃), are generally ineffective because they do not create a sufficiently reactive and sterically accessible catalytic species to overcome these hurdles.[3]
Q2: My main side product appears to be the debrominated starting material from my coupling partner and/or mesitylene from protodeboronation. What causes this and how can I prevent it?
Answer: The formation of mesitylene (1,3,5-trimethylbenzene, if your starting material was mesitylboronic acid, or 2,6-dimethylbromobenzene in your case) is a classic sign of protodeboronation . This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4]
Causes of Protodeboronation:
-
Harsh Basic Conditions: While a base is essential to activate the boronic acid, excessively strong bases or the presence of too much water can promote protonolysis of the boronic acid.[4][5]
-
Elevated Temperatures: High reaction temperatures, often required for hindered couplings, can accelerate the rate of protodeboronation.[6]
-
Reaction Time: The longer the boronic acid is exposed to basic, aqueous conditions, the more likely protodeboronation becomes. This is especially problematic if the desired cross-coupling is slow.[1]
Strategies for Prevention:
-
Use a Milder, Non-Nucleophilic Base: Switch from strong bases like NaOH or KOH to milder options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity to form the active boronate species without aggressively promoting protodeboronation.[6][7]
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative, such as a neopentyl glycol or pinacol ester (BPin). These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid for the coupling reaction.[1][6] MIDA boronates are another excellent option for their stability and slow-release properties.[8]
-
Strictly Anhydrous Conditions: For highly sensitive substrates, employing anhydrous solvents and bases like finely powdered, anhydrous K₃PO₄ can minimize protodeboronation.[6]
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.
Q3: I'm using a Pd(II) precatalyst like Pd(OAc)₂. Could the issue be with catalyst activation?
Answer: Yes, inefficient activation of a Pd(II) precatalyst to the catalytically active Pd(0) species can be a significant problem.[6] The mechanism of this reduction can be complex and is often influenced by the phosphine ligand itself, solvent, and other additives.[9][10]
If you suspect poor catalyst activation:
-
Consider a Pd(0) Precatalyst: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable, as it bypasses the in-situ reduction step.
-
Ensure a Proper Ligand-to-Palladium Ratio: For Pd(OAc)₂, a ligand-to-palladium ratio of 2:1 is often optimal for generating the active catalytic species.[10]
-
Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[6]
Q4: How do I choose the correct ligand for such a sterically demanding coupling?
Answer: This is the most critical parameter for success. For sterically hindered substrates, you must use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][11]
-
Rationale: These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species. The bulkiness of the ligand facilitates the reductive elimination step, while its electron-donating nature accelerates the oxidative addition of the aryl halide.[3]
-
Recommended Ligands (Buchwald-type): These biaryl phosphine ligands are the gold standard for challenging couplings.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective, offering great stability and activity. PEPPSI-type precatalysts are convenient options that incorporate NHC ligands.[14][15]
Standard ligands like PPh₃ are almost always ineffective for these transformations.
Part 2: Experimental Protocols & Data
Optimized General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for your optimization efforts.
Reagents & Equipment:
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv, limiting reagent)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1 M solution relative to the halide)
Step-by-Step Procedure:
-
Vial Preparation: To the Schlenk flask, add the aryl halide, this compound, and powdered K₃PO₄.
-
Catalyst Premixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent under an inert atmosphere before adding it to the main reaction flask. This can aid in the formation of the active catalyst.
-
Degassing: Seal the flask with a septum, and thoroughly purge with Argon or Nitrogen for 15-20 minutes. A series of vacuum/backfill cycles is highly effective.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the catalyst (or the premixed catalyst solution).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C in toluene/dioxane) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Ligand & Base Screening
The following table summarizes typical results from screening different reaction components for the coupling of a generic aryl bromide with a di-ortho-substituted boronic acid. Yields are illustrative and will vary based on the specific coupling partners.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield | Key Observation |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | <5% | Standard conditions are ineffective. |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (3) | Toluene | 110 | <10% | Simple phosphine ligands fail. |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 75-90% | Bulky, electron-rich ligand is critical.[6] |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (3) | Dioxane | 100 | 80-95% | Strong base and bulky ligand combination is effective.[12] |
| 5 | Pd(OAc)₂ (2) | AntPhos (4) | K₃PO₄ (3) | Xylenes | 140 | >90% | Specialized ligand for extremely hindered cases.[13] |
| 6 | Pd₂(dba)₃ (2) | SPhos (4) | KF (3) | Dioxane | 100 | 40-60% | Milder base can work but may be less effective.[16] |
| 7 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | THF | 66 | 20-40% | Lower temperature is insufficient to overcome the activation barrier. |
Part 3: Mechanistic Insight & Visualizations
Understanding the "why" is crucial for effective troubleshooting. The following diagrams illustrate the core challenges and a logical workflow to solve them.
The Steric Hindrance Problem
The bulky ortho-substituents create a "steric shield" around the reactive centers, inhibiting the key transmetalation and reductive elimination steps of the Suzuki catalytic cycle.
Caption: Steric hindrance from ortho-groups slows key steps.
Troubleshooting Workflow
When faced with a low-yielding reaction, follow this logical progression to diagnose and solve the issue.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. The ubiquitous cross-coupling catalyst system ‘Pd(OAc) 2 ’/2PPh 3 forms a unique dinuclear Pd I complex: an important entry point into catalytically c ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01847F [pubs.rsc.org]
- 10. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Minimizing Protodeboronation of (4-Bromo-2,6-dimethylphenyl)boronic acid
Welcome to the technical support center for navigating the challenges of using (4-Bromo-2,6-dimethylphenyl)boronic acid in your research. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet often frustrating side reaction of protodeboronation. Here, we will delve into the mechanisms behind this undesired reaction and provide practical, field-proven strategies to ensure the success of your coupling reactions.
Understanding the Challenge: Protodeboronation
Protodeboronation is a chemical reaction that involves the cleavage of the carbon-boron bond in a boronic acid, which is then replaced by a carbon-hydrogen bond.[1] This process is a well-known and undesirable side reaction in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields and the formation of byproducts that can complicate purification.[1][2]
The steric hindrance from the two ortho-methyl groups in this compound makes it particularly susceptible to protodeboronation, especially under basic conditions.[3][4] Understanding the factors that influence the rate of this decomposition pathway is critical to developing robust and efficient coupling protocols.
Troubleshooting Guide: Q&A Format
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating 3,5-dimethylbromobenzene as a major byproduct. What's happening?
A1: The formation of 3,5-dimethylbromobenzene is a clear indication of protodeboronation. This occurs when the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture, such as water.[1][5] For sterically hindered boronic acids like yours, this side reaction can be quite significant. The key is to optimize your reaction conditions to favor the desired cross-coupling over protodeboronation.
Q2: What are the primary factors that accelerate the protodeboronation of my sterically hindered boronic acid?
A2: Several factors can significantly increase the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases and high pH (typically above 10) can significantly accelerate protodeboronation.[5][6][7][8]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.[5][8][9]
-
Solvent: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur.[5][10] While aqueous solvent mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.
-
Catalyst System: The nature of the palladium catalyst and ligands can also play a role. Bulky phosphine ligands, often used for sterically hindered substrates, can sometimes promote protodeboronation.[11][12][13][14][15]
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[5]
Frequently Asked Questions (FAQs)
Q1: How does the choice of base impact protodeboronation?
A1: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation. However, it can also catalyze protodeboronation.[2] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a more basic environment, which can accelerate the cleavage of the C-B bond. Milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred to minimize this side reaction.[5][16]
Q2: Can the palladium catalyst itself contribute to protodeboronation?
A2: Yes, while essential for the coupling reaction, the palladium catalyst can also participate in protodeboronation pathways. Studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can promote this undesirable side reaction.[11][12][13][14] The choice of ligand is therefore a critical parameter to optimize. While bulky ligands are often necessary for coupling sterically hindered partners, a balance must be struck to avoid excessive protodeboronation.[11][12]
Q3: Is it better to use anhydrous conditions to prevent protodeboronation?
A3: While water is a key component in the mechanism of protodeboronation, completely anhydrous conditions are not always practical or beneficial for Suzuki-Miyaura couplings. A certain amount of water is often necessary to facilitate the dissolution of the base and promote the catalytic cycle. The key is to control the amount of water. Using anhydrous solvents and minimizing the aqueous phase in your solvent system can significantly reduce protodeboronation.[5][10][16]
Q4: Are boronic esters, like pinacol esters, more stable to protodeboronation?
A4: Boronic esters, such as those derived from pinacol, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[17][18] Using the pinacol ester of this compound can be an effective strategy to minimize decomposition. Another advanced approach is the use of MIDA (N-methyliminodiacetic acid) boronates, which act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1]
Experimental Protocols & Optimization Strategies
To minimize protodeboronation, a systematic approach to optimizing your reaction conditions is essential. The following table summarizes key parameters and their recommended adjustments.
| Parameter | Standard Condition (Prone to Protodeboronation) | Optimized Condition (Minimizes Protodeboronation) | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[5][16] | Reduces the rate of base-catalyzed C-B bond cleavage. |
| Solvent | High water content (e.g., Dioxane/H₂O 1:1) | Anhydrous or low-water solvent systems (e.g., Toluene, Dioxane/H₂O 10:1)[5] | Minimizes the availability of the proton source required for protodeboronation. |
| Temperature | High temperature (e.g., >100 °C) | Lowest effective temperature (e.g., 60-80 °C)[5] | Decreases the rate of the undesired side reaction relative to the coupling reaction. |
| Catalyst/Ligand | Standard ligands (e.g., PPh₃) | Highly active, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands[16][19] | Promotes rapid catalytic turnover to outcompete protodeboronation. |
| Boron Source | Boronic Acid | Boronic Ester (e.g., Pinacol) or MIDA Boronate[1][17] | Increases stability and allows for slow release of the active boronic acid. |
Protocol 1: General Optimized Suzuki-Miyaura Coupling for this compound
This protocol provides a robust starting point for minimizing protodeboronation.
Reagents:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Degassed Toluene/Water (10:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Utilizing a Pinacol Boronate Ester
For particularly challenging substrates, using the corresponding pinacol ester is highly recommended.
Reagents:
-
Aryl Halide (1.0 eq.)
-
This compound pinacol ester (1.2 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Pd(dppf)Cl₂ (2-3 mol%)
-
Degassed 1,4-Dioxane/Water (5:1)[20]
Procedure:
-
Follow the general setup procedure as described in Protocol 1, substituting the reagents as listed above.
-
Heat the reaction mixture to 90 °C.
-
Monitor and work up the reaction as described previously.
Visualizing the Problem and Solution
The Competing Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway for an aryl boronic acid (Ar-B(OH)₂).
Caption: Competing Suzuki coupling and protodeboronation pathways.
Workflow for Minimizing Protodeboronation
This workflow outlines the decision-making process for optimizing your reaction to favor the desired product.
Caption: A systematic workflow for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
how to prevent homocoupling of arylboronic acids in Suzuki reactions
Topic: Preventing Homocoupling of Arylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and process development scientists who encounter the common yet frustrating side reaction of arylboronic acid homocoupling. As Senior Application Scientists, we provide not just solutions, but the mechanistic reasoning behind them to empower you to solve even the most challenging cases.
Understanding the Problem: Why Does Homocoupling Occur?
Homocoupling, the formation of a symmetrical biaryl (Ar-Ar) from two molecules of your arylboronic acid (Ar-B(OH)₂), is a primary cause of reduced yield and purification difficulties in Suzuki-Miyaura coupling. This side reaction competes directly with your desired cross-coupling pathway and is primarily driven by two interconnected mechanisms[1].
-
Oxygen-Mediated Homocoupling : This is the most common pathway. Dissolved oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0)[2][3]. The re-formed Pd(0) can be re-oxidized by oxygen, creating a catalytic cycle for homocoupling[3].
-
Pd(II)-Mediated Homocoupling : When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with two equivalents of the boronic acid to form the homocoupled product. This process also generates the active Pd(0) catalyst necessary for the main Suzuki cycle, but it comes at the cost of consuming your starting material[1][4].
The core challenge is that the conditions promoting the desired cross-coupling can also inadvertently foster these homocoupling pathways.
Visualizing the Competing Pathways
The diagram below illustrates how the homocoupling pathway branches off from the main Suzuki-Miyaura catalytic cycle, primarily through the intervention of Pd(II) species, which can be present as a precatalyst or generated by oxidation.
References
Technical Support Center: Purification of (4-Bromo-2,6-dimethylphenyl)boronic acid Coupling Products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude products derived from coupling reactions involving (4-Bromo-2,6-dimethylphenyl)boronic acid. The sterically hindered nature of this boronic acid, with two ortho-methyl groups, can influence reaction kinetics and lead to a unique impurity profile, necessitating tailored purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product after a Suzuki-Miyaura coupling with this compound?
A1: The primary impurities in a Suzuki-Miyaura coupling reaction fall into several categories.[1] Understanding these is the first step to designing an effective purification strategy:
-
Homocoupled Boronic Acid: Symmetrical biaryls formed from the coupling of two molecules of this compound are a common byproduct.[2] This is often exacerbated by the presence of oxygen in the reaction mixture, which can promote this side reaction.[2]
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner are frequently present. Boronic acids, in particular, can be challenging to remove due to their polarity.
-
Protodeboronation Product: This is the product where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water and base.[3]
-
Palladium Catalyst Residues: The palladium catalyst and its ligands (e.g., phosphines) are critical to remove, especially for pharmaceutical applications, due to their toxicity.[4] These can exist as various species, including palladium black.[5]
-
Inorganic Salts: Byproducts from the base (e.g., K₃PO₄, Na₂CO₃) used in the reaction are typically removed during the initial aqueous workup.[6]
Q2: My reaction involves a sterically hindered boronic acid. How does this affect purification?
A2: The two ortho-methyl groups on this compound introduce significant steric hindrance. This can slow down the desired cross-coupling reaction, potentially leading to a higher proportion of side products if the reaction is not driven to completion.[3] Consequently, you may observe more unreacted starting materials and homocoupled boronic acid in your crude product. The structural similarity between the desired product and the homocoupled byproduct can make chromatographic separation particularly challenging.
Q3: Should I choose column chromatography or recrystallization for my primary purification?
A3: The choice between column chromatography and recrystallization depends on the physical state of your product, the nature of the impurities, and the scale of your reaction.[1]
-
Column Chromatography: This is a versatile technique for both solid and oil products and is effective at separating compounds with different polarities.[7] It is often the method of choice when dealing with multiple impurities with varying Rfs.
-
Recrystallization: This is an excellent and often more scalable method for purifying solid products.[8] It can be highly effective if there is a significant solubility difference between your desired product and the impurities in a given solvent system. It can also be a good secondary purification step after chromatography to remove any remaining trace impurities.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification process, providing potential causes and actionable solutions.
Issue 1: My desired product co-elutes with an impurity during column chromatography.
-
Possible Cause A: Similar Polarity of Product and Impurity. This is common if the impurity is the homocoupled byproduct of the boronic acid, which often has a very similar polarity to the desired cross-coupled product.
-
Proposed Solution A1: Optimize the Solvent System. A single solvent system may not be sufficient.
-
Try Different Solvent Systems: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene-based system.[9]
-
Use a Shallow Gradient: A very slow, shallow gradient of the polar solvent during automated flash chromatography can improve separation.
-
Employ Additives: For basic or acidic compounds, adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can dramatically alter their retention on silica gel and improve separation.[9]
-
-
Possible Cause B: Improper Column Packing or Loading. Poor technique can lead to band broadening and decreased resolution.
-
Proposed Solution B1: Refine Chromatographic Technique.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load the resulting powder onto the column. This generally provides better separation than wet loading in a polar solvent.[10]
-
Column Size: Ensure you are using a sufficiently large column for the amount of material being purified. A larger column can help maintain a thin band during separation.[9]
-
Issue 2: Significant amounts of unreacted boronic acid remain after workup and chromatography.
-
Possible Cause A: Inefficient Aqueous Extraction. Boronic acids can have some solubility in organic solvents, and a simple water wash may not be sufficient.
-
Proposed Solution A1: Basic Aqueous Wash. During the workup, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH). This will deprotonate the boronic acid to form a water-soluble boronate salt, which will be efficiently extracted into the aqueous phase.[11]
Caption: Workflow for removing boronic acid via a basic wash.
-
Possible Cause B: Boronic Acid Instability. Boronic acids can sometimes be unstable on silica gel.
-
Proposed Solution B1: Use a Boronic Acid Scavenger. There are commercially available silica-based scavengers with diol functionalities (e.g., SiliaBond Diol) that can selectively bind to and remove boronic acids from an organic solution.[12]
Issue 3: My final product is clean by NMR, but has a grey/black tint, indicating palladium residue.
-
Possible Cause A: Inefficient Removal by Chromatography. While silica gel chromatography can remove a significant amount of palladium, trace amounts often remain, especially if the palladium has crashed out as palladium black.[7][13]
-
Proposed Solution A1: Use a Palladium Scavenger. After the initial purification, dissolve the product in a suitable solvent and stir it with a specialized palladium scavenger. Thiol-functionalized silica (SiliaMetS Thiol) or polymer-based scavengers are highly effective at binding palladium.[4][14] After stirring, the scavenger is simply filtered off.
-
Possible Cause B: Product Loss on Activated Carbon. Activated carbon is a cost-effective option for palladium removal but can sometimes adsorb the desired product, leading to yield loss.[4]
-
Proposed Solution B1: Optimize Carbon Treatment or Use Alternative.
-
Screen Solvents: The choice of solvent can impact the non-selective adsorption of your product. A solvent in which your product is highly soluble may reduce its loss on the carbon.[14]
-
Filter through Celite®: A simple filtration of the crude reaction mixture through a pad of Celite® can sometimes remove a significant portion of precipitated palladium black before further purification.[7]
-
Data Presentation: Comparison of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Typical Efficiency |
| Column Chromatography | Removes multiple impurities simultaneously. | May not remove all palladium to ppm levels.[13] | 90-98% removal from crude.[13] |
| Activated Carbon | Cost-effective and readily available.[4] | Can cause product loss due to non-selective adsorption.[4] | Highly variable, dependent on conditions. |
| Palladium Scavengers | High selectivity and efficiency for palladium.[14] | Higher cost than activated carbon. | Can reduce levels to <100 ppm.[13] |
| Recrystallization | Can be highly effective and scalable. | Palladium may co-crystallize with the product.[15] | Variable, system-dependent.[15] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[6]
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M NaOH or 5% Na₂CO₃ solution (to remove unreacted boronic acid).
-
Water.
-
Brine (saturated NaCl solution) to aid in the removal of residual water from the organic phase.[6]
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized silica gel column and pack it using your chosen non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to dryness to create a "dry load." Carefully add the dry load to the top of the packed column.
-
Elute: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Caption: A typical workflow for purification by flash column chromatography.
Protocol 3: Palladium Removal with a Thiol-Based Scavenger
-
Dissolve: Dissolve the purified (but palladium-containing) product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[14]
-
Add Scavenger: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium loading).
-
Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[14]
-
Filter: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[14]
-
Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the final, palladium-free product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of Unstable Boronic Acids in Cross-Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and field-proven protocols to address the inherent instability of certain boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our aim is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Root of the Problem
This section addresses foundational questions about why certain boronic acids are unstable and the chemical principles behind their degradation.
Q1: What are the primary reasons my boronic acid is degrading?
Boronic acids, especially certain heteroaryl, vinyl, and cyclopropyl derivatives, are susceptible to several degradation pathways that compromise their integrity and reactivity.[1][2][3] The most prevalent pathways are:
-
Protodeboronation: This is the most common side reaction where the carbon-boron (C-B) bond is cleaved by a proton source, such as water or alcohol, replacing the boronic acid functional group with a hydrogen atom (R-B(OH)₂ → R-H).[4][5] This is a major cause of yield loss in Suzuki-Miyaura couplings.[4] The reaction can be catalyzed by acid or base.[5]
-
Oxidation: The C-B bond is susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts the boronic acid to the corresponding alcohol or phenol (R-B(OH)₂ → R-OH).[4][6] This process can be accelerated by the presence of a palladium catalyst.[1]
-
Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4][7] While often in equilibrium with the monomeric acid in the presence of water, the formation of boroxines complicates accurate weighing and stoichiometry calculations.[4]
Q2: Which types of boronic acids are most likely to be unstable?
Experience and extensive literature have shown that certain structural classes of boronic acids are particularly prone to degradation.[1] These include:
-
2-Heterocyclic Boronic Acids: Derivatives such as 2-pyridyl, 2-furyl, and 2-pyrrolyl boronic acids are notoriously unstable.[1][2][8] The proximity of the heteroatom can influence the electronic properties of the C-B bond and facilitate decomposition pathways like protodeboronation.[3]
-
Vinyl Boronic Acids: These compounds are susceptible to polymerization and protodeboronation.[1][2]
-
Cyclopropyl Boronic Acids: The strained ring system makes the C-B bond weaker and more prone to cleavage.[1][2]
-
Electron-Deficient Aryl Boronic Acids: Aryl boronic acids with strong electron-withdrawing groups can also exhibit instability.
Q3: What are the tell-tale signs of boronic acid decomposition in my experiment?
Identifying decomposition early can save significant time and resources. Key indicators include:
-
Consistently Low or No Yield: The most obvious sign is the failure to form the desired product.[9]
-
Significant Protodeboronated Byproduct: Observation of a major byproduct corresponding to the protonated starting material (e.g., Ar-H instead of Ar-Ar').[4]
-
Homocoupling of the Boronic Acid: Formation of a symmetrical biaryl (Ar-Ar) from the boronic acid partner is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species.[9][10]
-
Inconsistent Results: High variability in yield and purity between runs, even with the same batch of boronic acid, can point to ongoing decomposition upon storage.[4]
-
Visual Changes: Discoloration or changes in the physical consistency of the solid boronic acid over time.
Q4: How does protecting the boronic acid enhance its stability?
Protection strategies involve converting the boronic acid into a more robust derivative. These derivatives mask the reactive B(OH)₂ group, rendering it less susceptible to the degradation pathways mentioned above.[4] The protecting group is then cleaved in situ during the cross-coupling reaction to slowly release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[3][5] This "slow-release" approach is a cornerstone of modern cross-coupling chemistry.[1][2]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic, cause-and-effect approach to diagnosing and resolving common issues encountered when using unstable boronic acids.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Explanation |
| Low to No Yield of Desired Product | 1. Degraded Boronic Acid: The starting material may have decomposed during storage. 2. Catalyst Inactivity: The palladium catalyst is not active. 3. Oxygen Contamination: Dissolved oxygen can lead to catalyst decomposition and boronic acid homocoupling.[9] 4. Inefficient in situ Deprotection: If using a protected boronic acid, the conditions may not be suitable for releasing the active species. | 1. Use a Stabilized Boronic Acid Derivative: Switch to an air-stable MIDA boronate, trifluoroborate salt, or diethanolamine (DABO) boronate.[1][11] This is the most robust solution for inherently unstable boronic acids. 2. Verify Catalyst Activity: Use a fresh, reliable palladium precatalyst (e.g., a Buchwald G3 precatalyst) that rapidly forms the active Pd(0) species.[9][12] 3. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated using methods like freeze-pump-thaw cycles or extensive purging with an inert gas (Argon or Nitrogen).[9][13] 4. Optimize Deprotection/Reaction Conditions: For MIDA boronates, ensure sufficient aqueous base (e.g., K₃PO₄) and appropriate temperature are used to facilitate slow release.[2] For DABO boronates, a protic co-solvent is often necessary.[11] |
| Major Byproduct is Protodeboronated Starting Material (Ar-H) | 1. Presence of Protic Sources: Water, alcohols, or even acidic impurities can serve as proton sources.[5] 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[14] 3. Strong Base: Certain strong bases can promote this side reaction.[5] | 1. Use Anhydrous Conditions (if possible): While many Suzuki couplings use aqueous conditions, minimizing excess water can help. Use dry solvents and reagents.[14] 2. Lower Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can suppress protodeboronation.[14] 3. Screen Bases: Switch to a weaker base like K₃PO₄, Cs₂CO₃, or KF.[14] 4. Employ a "Slow-Release" Strategy: Using a MIDA boronate or trifluoroborate salt keeps the concentration of the free boronic acid low, minimizing its decomposition.[5][14] |
| Significant Homocoupling of Boronic Acid (Ar-Ar) | 1. Oxygen in the Reaction: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[9][10] 2. Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst, slow reduction can lead to a buildup of Pd(II) species.[10] | 1. Improve Degassing: This is critical. Purge the reaction mixture and headspace with inert gas for a longer duration.[9] 2. Use an Efficient Pd(0) Catalyst System: Employ a modern precatalyst that ensures rapid and efficient generation of the active Pd(0) species.[12] 3. Control Stoichiometry: Using a slight excess of the aryl halide partner can sometimes suppress boronic acid homocoupling.[13] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when encountering issues with unstable boronic acids.
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Section 3: Stabilization Strategies & Comparative Data
Choosing the right stabilization strategy is crucial. The table below compares the most common methods for protecting unstable boronic acids.
| Derivative Type | Abbreviation | Key Features & Advantages | Considerations & Causality |
| N-Methyliminodiacetic Acid Boronate | MIDA Boronate | Exceptionally stable, crystalline solids.[4] Can be purified by silica gel chromatography.[4] Enables "slow-release" of the boronic acid under basic aqueous conditions, minimizing side reactions.[1][2][4] | Synthesis requires heating with azeotropic removal of water.[11] The in situ hydrolysis rate is dependent on base, temperature, and solvent, requiring optimization.[2] The dative bond from the nitrogen to the empty p-orbital of boron provides its remarkable stability.[4] |
| Diethanolamine Adduct | DABO Boronate | Air- and water-stable crystalline solids.[11] Formed from an inexpensive reagent (diethanolamine).[11] Can often be used directly in coupling reactions with a protic co-solvent to facilitate hydrolysis.[11][15] | Steric hindrance can sometimes prevent formation.[11] Use in coupling reactions may require specific solvent conditions (e.g., protic co-solvents) to ensure release of the boronic acid. |
| Potassium Trifluoroborate | ArBF₃K | Crystalline, air-stable solids.[4][8] Generally more stable than the corresponding boronic acids.[4] Also used in "slow-release" strategies.[14] | Isolation and purification can be tedious.[11] The hydrolysis to the active boronic acid can be complex and substrate-dependent, sometimes requiring acid catalysis even under basic coupling conditions.[16] |
| Pinacol Ester | Bpin | More stable towards protodeboronation and oxidation than free boronic acids.[4] Widely used and commercially available for many scaffolds. | Can be prone to hydrolysis back to the boronic acid during purification or storage, especially on silica gel.[17][18] Their stability is a significant improvement but may not be sufficient for the most challenging substrates compared to MIDA or DABO boronates. |
Visualizing Boronic Acid Degradation Pathways
This diagram illustrates the primary routes through which unstable boronic acids decompose.
Caption: The main decomposition pathways affecting organoboronic acids.
Section 4: Key Experimental Protocols
Adherence to validated protocols is essential for success. The following are step-by-step guides for common procedures.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid Derivative
This protocol utilizes a Buchwald-type precatalyst, which is often highly effective for challenging substrates.[9]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the stabilized boronic acid derivative (e.g., MIDA boronate, 1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[9]
Protocol 2: Preparation of a Diethanolamine (DABO) Protected Boronic Acid
This procedure creates a stable, solid form of a potentially unstable boronic acid that is easy to handle and store.[9][11]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like dichloromethane at room temperature.
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.
-
Precipitation: A precipitate will typically form. Continue stirring the resulting slurry for 15-30 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable DABO boronate can now be used directly in cross-coupling reactions.[9]
Protocol 3: Handling Air- and Moisture-Sensitive Reagents
Proper handling techniques are non-negotiable for achieving reproducible results with sensitive compounds.[19][20][21]
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under a stream of inert gas or in a desiccator.[19][20]
-
Inert Atmosphere Setup: Assemble the reaction apparatus while hot and flush with dry nitrogen or argon, or assemble cold and warm with a heat gun while flushing. Use grease on ground-glass joints to ensure a good seal.[19] Vent the system through a bubbler to maintain a slight positive pressure of inert gas.[20]
-
Reagent Transfer: Use syringe techniques for transferring air-sensitive solvents and reagents. Syringes should be oven-dried and flushed with inert gas before use.[20] For solid reagents, use a glove box or glove bag to maintain an inert atmosphere during weighing and addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. web.mit.edu [web.mit.edu]
- 21. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
Technical Support Center: Catalyst Deactivation in Reactions with Hindered Boronic Acids
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to navigating the complexities of catalyst deactivation in cross-coupling reactions involving sterically hindered boronic acids, a common challenge in the synthesis of complex molecules. As a Senior Application Scientist, my goal is to provide not just troubleshooting steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research. This guide is structured to offer rapid solutions through FAQs and in-depth understanding through detailed troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered during experiments with hindered boronic acids.
Q1: My Suzuki-Miyaura reaction with a hindered boronic acid has stalled or shows very low conversion. What are the first things I should check?
A1: Low or no conversion is a frequent issue when dealing with sterically demanding substrates. Before delving into more complex troubleshooting, assess these primary factors:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to generate the active Pd(0) catalyst. Inefficient reduction can be a major bottleneck.
-
Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to rapid catalyst deactivation through oxidation and the formation of palladium black.
-
Reagent Purity and Stability: Hindered boronic acids can be prone to degradation, particularly protodeboronation, where the C-B bond is cleaved.[1] Verify the purity of your boronic acid and aryl halide. Using fresh, high-purity reagents is crucial.
-
Base and Solvent Choice: The selection of base and solvent is critical and highly substrate-dependent. An inappropriate choice can hinder the reaction or promote catalyst decomposition.
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction. It is often promoted by the presence of oxygen and Pd(II) species.[2] To minimize homocoupling:
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvents and maintain a positive pressure of an inert gas throughout the reaction.
-
Use an Active Pd(0) Source: Starting with a well-defined Pd(0) precatalyst can sometimes reduce the amount of homocoupling compared to in situ reduction of Pd(II) sources.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.
Q3: What are the visual indicators of catalyst deactivation?
A3: The most common visual cue is the formation of a black precipitate, commonly known as "palladium black." This indicates the agglomeration of palladium atoms into an inactive, bulk metallic state. A color change of the reaction mixture from a clear, homogeneous solution to a dark, heterogeneous suspension is a strong indicator of catalyst deactivation.
Troubleshooting Guide: A Deeper Dive
When initial checks do not resolve the issue, a more systematic approach is necessary. This guide provides a structured workflow for diagnosing and addressing catalyst deactivation.
Problem: Low to No Product Formation with Hindered Boronic Acids
Steric hindrance from bulky boronic acids, particularly those with ortho-substituents, can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination. This sluggish kinetics provides a larger window for catalyst deactivation pathways to occur.
Troubleshooting Workflow:
Caption: A stepwise approach to troubleshooting low conversion in reactions with hindered boronic acids.
Step 1: Optimize Ligand and Catalyst System
The choice of ligand is paramount when working with hindered substrates. Standard ligands like PPh₃ are often ineffective.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[3] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species. The steric bulk of the ligand also helps to prevent the formation of inactive palladium dimers and larger aggregates, while the electron-donating nature accelerates the rate-limiting oxidative addition step.
-
Recommendation:
-
Switch to a bulky, electron-rich biarylphosphine ligand or an NHC ligand.
-
Consider using a pre-formed palladium precatalyst incorporating one of these ligands (e.g., XPhos Pd G3) to ensure a consistent and active catalyst source.
-
Step 2: Re-evaluate Base and Solvent
The base and solvent system must be carefully chosen to facilitate the challenging transmetalation step without promoting side reactions.
-
Rationale: A stronger, non-nucleophilic base is often required to facilitate the transfer of the sterically encumbered aryl group from the boronic acid to the palladium center. The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature.
-
Recommendation:
-
Bases: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Solvents: High-boiling aprotic solvents like toluene, dioxane, or DMF are often necessary to reach the required reaction temperatures. Ensure the solvent is rigorously degassed.
-
Step 3: Adjust Reaction Conditions
Higher activation energies associated with hindered substrates often necessitate more forcing reaction conditions.
-
Rationale: Increasing the temperature provides the necessary energy to overcome the steric barriers in the transmetalation and reductive elimination steps.
-
Recommendation:
-
Temperature: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
-
Concentration: While higher concentrations can increase reaction rates, they can also promote catalyst decomposition. A typical starting point is a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.
-
Step 4: Investigate Boronic Acid Stability
Hindered boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions.
-
Rationale: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes the nucleophile and reduces the overall yield.
-
Recommendation:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) ester. These derivatives are more resistant to protodeboronation and can slowly release the active boronic acid under the reaction conditions.
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can minimize protodeboronation.
-
Understanding Catalyst Deactivation Pathways
Several interconnected pathways can lead to the deactivation of the palladium catalyst. Understanding these mechanisms is key to designing robust reaction conditions.
Caption: Major pathways for palladium catalyst deactivation in Suzuki-Miyaura coupling.
1. Palladium Agglomeration (Formation of Palladium Black): This is a common deactivation pathway where the active, soluble Pd(0) species agglomerate to form larger, inactive palladium nanoparticles and eventually bulk palladium metal (palladium black). This process is often irreversible under typical reaction conditions.
-
Causes:
-
High reaction temperatures.
-
Low ligand concentration or use of ligands that do not sufficiently stabilize the Pd(0) species.
-
Presence of impurities.
-
2. Ligand Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation to the corresponding phosphine oxides.
-
Causes:
-
Presence of trace oxygen.
-
Reaction with Pd(II) species during the in situ reduction of a precatalyst.
-
-
Consequences: The oxidized ligand has different electronic and steric properties and may no longer effectively stabilize the palladium center, leading to catalyst deactivation.
3. Formation of Inactive Palladium Complexes: The catalyst can be sequestered into inactive complexes through various side reactions.
-
Causes:
-
Coordination of basic nitrogen atoms from heterocyclic substrates to the palladium center, leading to catalyst inhibition.
-
Formation of stable dimeric or trimeric palladium species that are less catalytically active.
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to troubleshooting and analyzing catalyst deactivation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Hindered Boronic Acid
This protocol provides a robust starting point for reactions involving sterically demanding substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Hindered boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide, hindered boronic acid (or ester), and base under a positive flow of inert gas.
-
Inerting: Seal the flask with a septum and purge with the inert gas for 15-20 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.
-
Catalyst and Solvent Addition: Add the palladium precatalyst (and additional ligand if needed) to the flask under a positive flow of inert gas. Then, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Phosphine Ligand Degradation by ³¹P NMR Spectroscopy
This protocol outlines the preparation of a sample from a reaction mixture for analysis by ³¹P NMR to detect ligand oxidation.
Materials:
-
Reaction mixture sample (aliquot)
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tube
-
Internal standard (optional, e.g., triphenyl phosphate)
-
Syringe and filter (e.g., 0.45 µm PTFE)
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, carefully take an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute the aliquot with the deuterated solvent (e.g., 0.5 mL).
-
If an internal standard is used for quantification, add a known amount at this stage.
-
-
Filtration: Filter the diluted sample through a syringe filter directly into a clean, dry NMR tube to remove any particulate matter (including palladium black).
-
NMR Acquisition:
-
Acquire a ³¹P{¹H} NMR spectrum. The use of proton decoupling will simplify the spectrum by removing P-H coupling.
-
Typical chemical shifts for common phosphine ligands and their corresponding oxides are well-documented. A significant peak in the region of +20 to +50 ppm often indicates the presence of a phosphine oxide.
-
-
Data Analysis: Compare the chemical shifts of the signals in your spectrum to the known shifts of the starting phosphine ligand and its potential oxidation products. The integration of the signals can provide a semi-quantitative measure of ligand degradation.
Protocol 3: A Gentle Method for Potential In-Situ Reactivation of Agglomerated Palladium
Disclaimer: This is an advanced technique and should be approached with caution. Its success is highly dependent on the specific reaction conditions and the nature of the deactivated catalyst. This is not a universal solution and may not be effective in all cases.
In some instances, the addition of a small amount of a mild oxidant can help to redissolve small palladium clusters back into a soluble, catalytically active Pd(II) species, which can then be reduced in situ to re-enter the catalytic cycle.
Materials:
-
Stalled reaction mixture containing palladium black
-
Mild oxidant (e.g., a solution of benzoquinone in the reaction solvent)
Procedure:
-
Observation: Confirm that the reaction has stalled and that palladium black has precipitated.
-
Addition of Oxidant: Under a strict inert atmosphere, add a sub-stoichiometric amount of the mild oxidant (e.g., 0.1-0.2 equivalents relative to the initial palladium loading) to the reaction mixture.
-
Monitoring: Continue to stir the reaction at the elevated temperature and monitor for any re-initiation of product formation by TLC or LC-MS. A change in the appearance of the reaction mixture from a black suspension to a more homogeneous solution may also be observed.
Causality: The mild oxidant can re-oxidize the surface of the palladium nanoparticles from Pd(0) to a soluble Pd(II) species. This Pd(II) can then be reduced by a component in the reaction mixture (such as a phosphine ligand or an amine base) to regenerate the active L-Pd(0) catalyst.
Data Presentation
Table 1: Recommended Ligand Classes for Hindered Suzuki-Miyaura Couplings
| Ligand Class | Examples | Key Advantages for Hindered Substrates |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Promote fast oxidative addition and reductive elimination; sterically demanding to prevent catalyst aggregation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes; highly active for challenging couplings. |
References
Technical Support Center: (4-Bromo-2,6-dimethylphenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-Bromo-2,6-dimethylphenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of side products in reactions involving this sterically hindered building block. Our goal is to empower you with the expertise to optimize your synthetic outcomes.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable reagent for introducing a substituted aryl moiety in Suzuki-Miyaura cross-coupling reactions. However, the presence of two ortho-methyl groups introduces significant steric bulk around the boronic acid functionality. This steric hindrance can impede the desired catalytic cycle, often leading to the formation of unwanted side products and reduced yields of the target molecule.[1][2] Understanding the mechanistic origins of these side products is paramount to developing effective strategies for their suppression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the boronic acid group and its replacement with a hydrogen atom. What is this side product and why is it forming?
A1: This side product is most likely 1-bromo-3,5-dimethylbenzene, resulting from a common side reaction known as protodeborylation.
Protodeborylation is the cleavage of the carbon-boron bond and its replacement by a proton from a source in the reaction medium, typically water or an alcohol solvent.[3][4][5] This side reaction is particularly prevalent with sterically hindered and electron-rich or electron-poor boronic acids, as the steric bulk can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, providing a larger window for competing decomposition pathways to occur.
Causality and Mitigation Strategies for Protodeborylation:
| Factor | Causality | Mitigation Strategy |
| Base | Strong bases in protic solvents can accelerate the rate of protodeborylation. | Use a weaker base (e.g., K₂CO₃, KF) or a non-aqueous base (e.g., CsF in dioxane). If a strong base is necessary, consider using anhydrous conditions.[6] |
| Solvent | Protic solvents (water, alcohols) are a direct source of protons for this side reaction. | Employ anhydrous solvents (e.g., anhydrous dioxane, toluene, or THF) and ensure all reagents are thoroughly dried.[6] |
| Temperature | Higher reaction temperatures can increase the rate of protodeborylation. | If possible, screen for more active catalyst systems that allow for lower reaction temperatures. |
| Catalyst/Ligand | While bulky ligands are often used to promote the coupling of sterically hindered substrates, some studies suggest they can also accelerate protodeborylation.[3][4][5] | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to find an optimal balance between promoting the desired coupling and minimizing protodeborylation.[7] |
| Boronic Acid Stability | Boronic acids can be inherently unstable under certain conditions. | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to premature protodeborylation.[8] |
Experimental Protocol for Minimizing Protodeborylation:
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, with specific considerations to minimize protodeborylation.
-
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent should be previously degassed by bubbling with an inert gas for 20-30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Caption: Troubleshooting workflow for protodeborylation.
Q2: My reaction mixture shows a significant amount of a high molecular weight byproduct, which appears to be a dimer of my boronic acid. What is this and how can I prevent its formation?
A2: This byproduct is likely 4,4'-dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl, formed through a side reaction called homocoupling.
Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl.[9] This side reaction is often competitive with the desired cross-coupling, especially when the cross-coupling is slow due to steric hindrance. The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[6][9]
Causality and Mitigation Strategies for Homocoupling:
| Factor | Causality | Mitigation Strategy |
| Oxygen | Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. | Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[9] |
| Catalyst Precursor | The use of a Pd(II) precatalyst can sometimes lead to initial homocoupling during the in situ reduction to Pd(0). | Consider using a Pd(0) source directly, such as Pd₂(dba)₃, or a pre-catalyst that rapidly forms the active Pd(0) species. |
| Reaction Rate | A slow desired cross-coupling reaction provides more opportunity for the competing homocoupling to occur. | Optimize reaction conditions (catalyst, ligand, temperature) to accelerate the rate of the desired Suzuki-Miyaura coupling. The use of highly active, bulky phosphine ligands can be beneficial.[7][10] |
| Stoichiometry | An excess of the boronic acid can increase the probability of homocoupling. | Use a stoichiometry closer to 1:1, or a slight excess of the boronic acid (e.g., 1.1 equivalents). |
Experimental Protocol for Minimizing Homocoupling:
This protocol emphasizes the rigorous exclusion of oxygen to minimize homocoupling.
-
Reagents & Equipment:
-
This compound (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
XPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask with a sidearm for vacuum/inert gas cycling
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Preparation: To a dry Schlenk flask, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Rigorous Degassing: Seal the flask and perform at least five vacuum/backfill cycles with high-purity argon.
-
Solvent Addition: Add anhydrous toluene that has been degassed by the freeze-pump-thaw method (at least three cycles).
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring and Workup: Follow the procedure outlined in the previous protocol.
-
Caption: Troubleshooting workflow for homocoupling.
Q3: I am having difficulty separating my desired product from the unreacted boronic acid and the homocoupled byproduct. What purification strategies do you recommend?
A3: The separation of the desired cross-coupling product from structurally similar impurities can be challenging. A combination of aqueous workup and careful chromatography is typically required.
Due to the non-polar nature of the homocoupled byproduct and the potential for the boronic acid to streak on silica gel, standard purification methods may not be sufficient.
Recommended Purification Strategy:
-
Aqueous Workup with a Base Wash: After the reaction is complete, a wash with a mild aqueous base (e.g., 1 M Na₂CO₃ solution) can help to remove the unreacted boronic acid by converting it to the more water-soluble boronate salt. However, be cautious if your desired product contains base-sensitive functional groups.
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. The homocoupled byproduct, being less polar than the desired product (if the coupling partner is more polar), should elute first. A shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate) can improve separation.
-
Reverse Phase Chromatography: If separation on silica is proving difficult, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative. In this case, the more polar compounds will elute first.
-
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, especially if they are present in small amounts.
Analytical Characterization of Potential Side Products:
| Side Product | Structure | Expected ¹H NMR Signals | Expected Mass (m/z) [M+H]⁺ |
| Protodeborylation Product | 1-bromo-3,5-dimethylbenzene | Aromatic protons, two singlets for the methyl groups. | 185.0/187.0 |
| Homocoupling Product | 4,4'-dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl | Aromatic protons, singlet for the four methyl groups. | 368.9/370.9/372.9 |
Note: The exact chemical shifts in ¹H NMR will depend on the solvent used. The mass spectrum will show the characteristic isotopic pattern for bromine-containing compounds.
Conclusion
Successfully employing this compound in cross-coupling reactions requires a proactive approach to minimizing side reactions. By understanding the mechanisms of protodeborylation and homocoupling and implementing the strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired products. Careful control of reaction conditions, particularly the exclusion of water and oxygen, and the judicious selection of catalyst, ligand, and base are key to overcoming the challenges posed by this sterically hindered substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Boronic Acid Solubility in Reaction Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming the common challenge of poor boronic acid reagent solubility in reaction media. By understanding the underlying chemical principles, you can optimize your reaction conditions for greater success.
Troubleshooting Guide: Addressing Specific Solubility Issues
Issue 1: Poor Solubility of Boronic Acid in Common Aprotic Solvents (e.g., THF, Dioxane, Toluene)
Root Cause Analysis:
Boronic acids possess a polar B(OH)₂ group, which can lead to strong intermolecular hydrogen bonding and self-condensation to form less soluble trimeric anhydrides known as boroxines.[1][2][3] This is particularly problematic in nonpolar aprotic solvents. The equilibrium between the boronic acid and its boroxine is influenced by the solvent and any residual water content.[2][4]
Solutions:
-
Solvent System Optimization:
-
Employ Polar Aprotic Solvents: Solvents like DMF and DMAc are often more effective at dissolving boronic acids than less polar ethers like THF or dioxane due to their ability to disrupt hydrogen bonding.[5]
-
Introduce a Protic Co-solvent: The addition of water or an alcohol (e.g., ethanol, isopropanol) can significantly improve solubility.[5][6] Water facilitates the formation of the active boronate species required for many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][7] A biphasic system, often with an aqueous base, is a common and effective strategy.[5]
-
-
Conversion to a More Soluble Derivative:
-
Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can dramatically increase solubility in organic solvents.[2][7][8] Boronic esters are less prone to self-condensation and are more stable.[7][9]
-
Potassium Aryltrifluoroborate Salts (R-BF₃K): These salts are often more stable and soluble than their corresponding boronic acids and can be used directly in many coupling reactions.[6][10]
-
-
Use of Phase-Transfer Catalysis (PTC):
-
For reactions in biphasic systems (e.g., toluene/water), a phase-transfer catalyst can facilitate the transport of the boronate from the aqueous phase to the organic phase where the catalyst and organic halide reside.[11][12] This can enhance the reaction rate by overcoming solubility limitations.[11][12]
-
Issue 2: Boronic Acid Precipitates from the Reaction Mixture Upon Heating
Root Cause Analysis:
Heating a solution containing a boronic acid can drive the equilibrium towards the formation of the corresponding boroxine, which may be less soluble in the reaction medium and precipitate out.[1][13] This is especially true in the presence of dehydrating agents or under anhydrous conditions.
Solutions:
-
Procedural Modifications:
-
Staged Addition: Instead of adding the boronic acid all at once, consider adding it portion-wise or as a solution over time to maintain a lower instantaneous concentration.
-
Lower Reaction Temperature: If the reaction kinetics allow, performing the reaction at a lower temperature may prevent the precipitation of the boroxine.
-
-
In Situ Boronate Formation:
-
Ensure a suitable base is present to convert the boronic acid to the more soluble boronate salt. The choice of base is critical; common options include carbonates, phosphates, and hydroxides.[7]
-
Issue 3: Inconsistent Reaction Yields Attributed to Poor Boronic Acid Solubility
Root Cause Analysis:
Inconsistent solubility can lead to variable concentrations of the active boronic acid species in the reaction, resulting in poor reproducibility. The purity of the boronic acid itself can also be a factor, as impurities can affect solubility.[2]
Solutions:
-
Pre-dissolution and Filtration:
-
Attempt to fully dissolve the boronic acid in a suitable solvent mixture before adding it to the main reaction vessel. If insoluble material is present, it may be beneficial to filter it off, though this could indicate the presence of boroxine or other impurities.
-
-
Derivative Formation for Improved Handling:
-
Quality Control of Boronic Acid:
-
Ensure the boronic acid is of high purity. Older samples may have a higher boroxine content due to gradual dehydration.
-
Frequently Asked Questions (FAQs)
Q1: Can I use only water to dissolve my boronic acid for a Suzuki-Miyaura coupling?
A: While some boronic acids have appreciable water solubility, using water as the sole solvent is uncommon for most Suzuki-Miyaura reactions.[6][15] This is because the organic halide and the palladium catalyst are typically not water-soluble. A mixed solvent system, such as THF/water or dioxane/water, is generally required to create a homogeneous or effectively biphasic system where all reactants can interact.[5]
Q2: My boronic acid is very nonpolar (lipophilic). What is the best approach to improve its solubility?
A: For highly lipophilic boronic acids, using a nonpolar solvent like toluene in a biphasic system with an aqueous base is a good starting point.[5] To improve the interaction between the phases, a phase-transfer catalyst is highly recommended.[11][12] Alternatively, converting the boronic acid to a more lipophilic boronic ester (e.g., pinacol ester) can improve its solubility in common organic solvents.[9]
Q3: How does pH affect the solubility of my boronic acid?
A: Boronic acids are Lewis acids with a pKa of around 9.[3] In basic solutions, they can form tetrahedral boronate complexes (R-B(OH)₃⁻), which are often more water-soluble than the neutral boronic acid.[16][17] Therefore, adjusting the pH with a suitable base can be an effective way to increase the aqueous solubility of a boronic acid.[2]
Q4: What is a boroxine, and how does it impact my reaction?
A: A boroxine is a cyclic trimer formed by the dehydration of three boronic acid molecules.[3][18] The formation of boroxines can be reversible, but they are often less soluble than the corresponding boronic acid, which can lead to precipitation and a decrease in the concentration of the active reagent in solution.[1][19] While some boroxines can be active in cross-coupling reactions, their formation can complicate reaction kinetics and reproducibility.[4][20]
Experimental Protocols
Protocol 1: Preparation of a Pinacol Boronic Ester from a Boronic Acid
-
To a round-bottom flask, add the boronic acid (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure.
-
The crude pinacol boronic ester can often be used directly or purified by column chromatography or recrystallization.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid
-
To a reaction vessel, add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable organic solvent (e.g., dioxane).
-
In a separate vessel, dissolve the boronic acid (1.2-1.5 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) in a mixture of the same organic solvent and water (e.g., 4:1 dioxane:water). Gentle heating may be required to achieve dissolution.
-
Add the boronic acid/base solution to the reaction vessel containing the aryl halide and catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
Data and Visualizations
Table 1: Common Solvent Systems for Suzuki-Miyaura Couplings
| Solvent System | Typical Ratio (v/v) | Characteristics |
| Dioxane / Water | 4:1 to 10:1 | Commonly used, good for a wide range of substrates.[5] |
| THF / Water | 4:1 to 10:1 | Similar to dioxane/water but with a lower boiling point.[5] |
| Toluene / Water | 1:1 to 5:1 | Often used with a phase-transfer catalyst for lipophilic substrates.[5] |
| DMF or DMAc / Water | 10:1 | High boiling points allow for higher reaction temperatures.[5] |
| Ethanol / Water | 1:1 to 3:1 | A "greener" solvent option.[5] |
Diagram 1: Boronic Acid Equilibria
Caption: Equilibria of boronic acid with boroxine and boronate salt.
Diagram 2: Troubleshooting Workflow for Boronic Acid Solubility
Caption: Decision tree for addressing poor boronic acid solubility.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. d-nb.info [d-nb.info]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. digital.library.unt.edu [digital.library.unt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protodeboronation in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a critical, yet often underestimated, side reaction in modern organic synthesis: protodeboronation. This guide is structured to provide you with a deep understanding of why this unwanted reaction occurs, with a special focus on the role of the base, and to offer actionable troubleshooting strategies to rescue your yields and streamline your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding protodeboronation.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is highly problematic as it consumes your boronic acid starting material, converting it into a simple arene or heteroarene byproduct. This directly leads to lower yields of your desired coupled product and introduces impurities that can complicate downstream purification processes.[2][3]
Q2: How does the choice of base directly influence protodeboronation?
A2: The base is a critical player in both the desired Suzuki coupling and the undesired protodeboronation. The base-catalyzed protodeboronation mechanism typically involves an initial equilibrium between the boronic acid and a hydroxide ion to form a more reactive boronate species ([ArB(OH)3]−).[1][4][5] This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[1] Strong bases, particularly hydroxides like NaOH and KOH, increase the concentration of these reactive boronate anions, thereby accelerating the rate of protodeboronation.[6][7] Weaker bases, such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), are generally preferred because they maintain a lower pH and a lower concentration of free hydroxide ions, thus disfavoring the protodeboronation pathway.[7][8][9]
Q3: Are certain types of boronic acids more susceptible to this side reaction?
A3: Yes, the susceptibility to protodeboronation is highly dependent on the electronic properties of the organic group attached to the boron atom.[1]
-
Electron-deficient arylboronic acids , such as those bearing multiple fluorine atoms, are particularly prone to protodeboronation.[4][7] The electron-withdrawing groups stabilize the transient aryl anion that can form during certain mechanistic pathways.[1][4]
-
Certain heteroaromatic boronic acids , like 2-pyridylboronic acid, can be notoriously unstable.[1] Some exhibit unique decomposition mechanisms, such as through a zwitterionic intermediate under neutral pH conditions.[1] Counterintuitively, for these specific cases, adding either a strong acid or a strong base can sometimes suppress protodeboronation by shifting the equilibrium away from the highly reactive zwitterion.[1]
Q4: Besides the base, what are the other key factors that promote protodeboronation?
A4: Several reaction parameters can exacerbate protodeboronation:
-
Temperature: Higher reaction temperatures accelerate most chemical reactions, including protodeboronation.[3][8] If the rate of protodeboronation increases more rapidly with temperature than the rate of your desired coupling, higher temperatures will be detrimental.
-
Water: The presence of water, often used as a co-solvent, can serve as the necessary proton source for the final step of the protodeboronation reaction.[2][3][8]
-
Reaction Time: If the desired catalytic cycle is slow or stalls, the boronic acid is exposed to the basic, high-temperature conditions for a longer period, increasing the opportunity for it to decompose.[9][10]
-
Solvent: The choice of solvent can have a strong influence. For instance, some studies have noted that DMSO can promote thermal protodeboronation in certain electron-rich systems.[11]
Section 2: Troubleshooting Guide
This section provides a structured, problem-and-solution approach to specific issues you may encounter during your experiments.
Issue 1: My LC-MS/GC-MS analysis shows a significant peak corresponding to the mass of my desired starting material minus the boronic acid group. How do I fix this?
This is the classic signature of protodeboronation. The flowchart below outlines a systematic approach to troubleshooting this common problem.
Caption: A decision tree for troubleshooting protodeboronation.
Issue 2: I've switched to a weaker base, but the problem persists. What's the next logical step?
If changing the base alone is insufficient, the issue likely lies in the competition between the rates of the desired reaction and the side reaction. The goal is to accelerate the Suzuki coupling so that it "outruns" the protodeboronation.[1]
-
Optimize the Catalyst System: A sluggish catalyst is a common culprit. If your boronic acid is decomposing while waiting for the catalyst to turn over, you will see significant protodeboronation.
-
Switch to a more active catalyst: Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are designed for rapid catalytic turnover and can often solve this problem.[7]
-
Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be enough to push the reaction to completion faster.[7][9]
-
Issue 3: My boronic acid is known to be highly unstable. Are there proactive strategies I can use to prevent protodeboronation from the start?
Absolutely. For notoriously unstable boronic acids, a "slow-release" strategy is often the most effective approach.[1][12] This involves using a more stable derivative of the boronic acid that, under the reaction conditions, slowly releases the active boronic acid. This keeps the instantaneous concentration of the unstable species low, minimizing its opportunity to decompose.[8]
-
Use Boronate Esters: Pinacol esters are a common and effective choice, being more robust than the corresponding boronic acids.[8]
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are exceptionally effective in slow-release strategies.[1][8]
-
Use Organotrifluoroborates (R-BF₃K): These potassium salts offer a significant increase in stability against protodeboronation and are another excellent option for slow-release coupling reactions.[1][8]
Section 3: Data Summary & Recommended Protocols
Data Presentation: A Comparative Look at Common Bases
The following table provides a qualitative summary of common bases and their general propensity to induce protodeboronation.
| Base | Class | General Strength | Propensity for Protodeboronation | Recommended Use Case |
| NaOH, KOH | Hydroxide | Very Strong | High | Avoid when protodeboronation is a concern. |
| K₂CO₃ | Carbonate | Moderate | Medium | A good starting point for many standard Suzuki couplings.[6][9] |
| Cs₂CO₃ | Carbonate | Moderate | Medium-Low | Often provides better results than K₂CO₃, good for challenging couplings.[2][7] |
| K₃PO₄ | Phosphate | Moderate-Weak | Low | An excellent choice for sensitive or electron-deficient substrates.[7][8][9] |
| CsF | Fluoride | Weak | Low | Can be effective, but substrate compatibility must be considered.[8] |
Experimental Protocol: General Method for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol incorporates best practices to mitigate the risk of protodeboronation, particularly with sensitive substrates.
-
Reagent Preparation:
-
Use a protected form of the boronic acid if it is known to be unstable (e.g., pinacol ester or MIDA boronate).
-
Ensure the chosen base is anhydrous if using anhydrous conditions (e.g., K₃PO₄ can be dried in an oven).
-
-
Reaction Setup:
-
To a thoroughly dried reaction vessel (flask or vial), add the aryl/heteroaryl halide, the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the ligand if required.
-
Seal the vessel with a septum or cap.
-
-
Inert Atmosphere:
-
Thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidative side reactions that can also degrade the catalyst and boronic acid.[7]
-
-
Solvent and Reagent Addition:
-
Add the degassed, anhydrous solvent (e.g., Dioxane, Toluene, or 2-MeTHF) via syringe to achieve a typical concentration of 0.1 M.
-
Add the chosen weak, anhydrous base (e.g., K₃PO₄, 2-3 equivalents).
-
Finally, add the boronic acid derivative (1.1-1.5 equivalents). Adding the boronic acid last minimizes its exposure time to the basic conditions before heating begins.
-
-
Reaction Execution:
-
Seal the vessel tightly and place it in a pre-heated block or oil bath set to a moderate temperature (e.g., start at 80 °C).[8] Avoid excessively high temperatures.
-
Stir the reaction vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the protodeboronated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Proceed with a standard aqueous workup and purify by column chromatography.
-
Section 4: Mechanistic Visualization
The base-catalyzed protodeboronation pathway is a critical concept to understand.
Caption: Mechanism of base-catalyzed protodeboronation.
This diagram illustrates how the boronic acid (Ar-B(OH)₂) is activated by a base (providing OH⁻) to form the tetrahedral boronate intermediate.[1] This species is more susceptible to protonolysis by a proton source like water, which cleaves the C-B bond to yield the undesired protodeboronated product (Ar-H).[1]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Selection for Sterically Hindered Suzuki-Miyaura Couplings
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] However, as synthetic targets in pharmaceutical and materials science grow in complexity, the need to couple sterically congested fragments presents a significant challenge. The formation of biaryls bearing multiple ortho-substituents, particularly tetra-ortho-substituted biaryls, pushes the boundaries of standard catalytic systems, often resulting in low or no yield due to steric impediment of the requisite oxidative addition and reductive elimination steps.[1][3]
This guide provides an in-depth comparison of state-of-the-art palladium catalyst systems designed to overcome these steric barriers. We will move beyond a simple catalog of options to explore the mechanistic principles that govern their efficacy, providing the causal understanding necessary for rational catalyst selection and reaction optimization in your own research.
The Steric Challenge: Why Standard Catalysts Fail
The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] Steric hindrance on one or both coupling partners dramatically impacts two of these steps:
-
Oxidative Addition: Bulky groups near the reaction center can shield the carbon-halide bond, hindering the approach of the palladium catalyst.
-
Reductive Elimination: The final bond-forming step requires the two organic moieties to come into close proximity on the palladium center. Severe steric clashing between ortho-substituents can make this conformation energetically unfavorable, slowing or completely inhibiting product formation.[3]
Effective catalysts for hindered couplings are therefore designed with ligands that are not only bulky enough to promote the formation of a coordinatively unsaturated, reactive monoligated Pd(0) species but are also electronically and structurally tuned to facilitate the difficult reductive elimination step.[3][4]
Catalyst Classes for Demanding Couplings
The three primary classes of palladium catalysts that have proven most effective for sterically hindered Suzuki couplings are those based on bulky phosphine ligands, N-heterocyclic carbenes (NHCs), and highly active palladacycle precatalysts.[5]
Palladium-Phosphine Catalyst Systems: The Buchwald Ligands
The laboratories of Stephen Buchwald have developed a vast portfolio of bulky, electron-rich biaryl phosphine ligands that are highly effective for a range of cross-coupling reactions, including challenging Suzuki-Miyaura couplings.[6] These ligands are designed to be both sterically demanding and electronically rich, which helps to stabilize the active catalytic species and promote the key steps of the catalytic cycle.
Key characteristics that make them effective include:
-
Bulky Substituents: Groups like tert-butyl or cyclohexyl on the phosphorus atom, combined with bulky groups on the biaryl backbone (e.g., isopropyl), create a large steric footprint. This promotes the formation of the active 14-electron monoligated Pd(0) complex, which is crucial for initiating the catalytic cycle.
-
Electron-Donating Properties: The electron-rich nature of these phosphines facilitates the oxidative addition step.
-
Secondary Interaction: A unique feature of biaryl phosphine ligands is the interaction of the second aryl ring with the palladium center, which helps to stabilize the complex and promote the difficult reductive elimination step, particularly for hindered substrates.[3]
Prominent Buchwald Ligands for Hindered Couplings:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for coupling sterically hindered aryl chlorides and sulfonates.[6]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Demonstrates exceptional reactivity and stability, enabling the formation of highly hindered biaryls.
-
Arsa-Buchwald Ligands: Arsenic analogs of Buchwald ligands have also been shown to be effective for sterically hindered substrates, potentially by facilitating the transmetalation step due to the longer arsenic-palladium bond.[7]
Palladium N-Heterocyclic Carbene (Pd-NHC) Complexes
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium, rivaling and sometimes exceeding the performance of phosphines.[5][8] Their utility stems from their strong σ-donating ability, which forms a very stable and robust bond with the palladium center.[5][9]
Key Advantages of NHC Ligands:
-
Strong Pd-C Bond: This bond is typically stronger and more stable than a Pd-P bond, leading to catalysts with higher turnover numbers (TONs) and greater resistance to decomposition at high temperatures.
-
Tunable Steric Bulk: The substituents on the nitrogen atoms of the NHC ring (the "wingtips") can be extensively modified to create an extremely hindered environment around the metal center, which is ideal for coupling bulky substrates.[9][10]
PEPPSI™ Precatalysts:
A significant advancement in the use of Pd-NHC systems is the development of Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes. These are air- and moisture-stable precatalysts that are easy to handle and activate in situ.[11][12]
-
PEPPSI-IPr: Features the bulky IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand and is highly effective for a broad range of Suzuki couplings, including those with hindered, electron-rich, and electron-poor substrates.[11][12][13]
-
[IPr#–PEPPSI]: A more recent, even more sterically demanding version that shows broad applicability across numerous cross-coupling reactions, demonstrating high efficiency in challenging bond activations.[14][15]
Palladacycle Precatalysts
Palladacycles are pre-catalysts containing a stable palladium-carbon σ-bond within a cyclic structure. They are often air- and moisture-stable, making them convenient to handle.[5] These complexes can exhibit exceptional catalytic activity, achieving very high turnover numbers and frequencies, even at extremely low catalyst loadings (ppm levels).[16] Their high activity makes them particularly suitable for coupling challenging substrates like deactivated and hindered aryl chlorides.[16][17]
Quantitative Performance Comparison
The following table summarizes the performance of representative catalysts from each class in the Suzuki-Miyaura coupling of sterically hindered substrates, with data compiled from various studies. Direct comparison can be challenging due to variations in specific reaction conditions, but this overview provides a valuable snapshot of their capabilities.
| Catalyst System / Ligand | Aryl Halide | Boronic Acid | Conditions (Base, Solvent, Temp) | Cat. Loading (mol %) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2,4,6-Triisopropylphenyl Bromide | Phenylboronic Acid | K₃PO₄, Toluene, 100 °C | 1.5 | 95 | [6] |
| Pd(OAc)₂ / SPhos | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic Acid | K₃PO₄, Toluene/H₂O, 100 °C | 2 | 93 | |
| Pd/BI-DIME | 2-Bromo-1,3,5-triisopropylbenzene | 2-Isopropylphenylboronic Acid | K₃PO₄, Dioxane, 100 °C | 2 | 94 | [18] |
| PEPPSI-IPr | 2,6-Dimethylphenyl Chloride | Phenylboronic Acid | K₃PO₄, Dioxane, 80 °C | 3 | 98 | [12] |
| Acenaphthoimidazolylidene-Pd | 2,6-Diisopropylphenyl Bromide | Phenylboronic Acid | K₃PO₄, Dioxane, 80 °C | 0.1 | 99 | [19] |
| Pd/TNpP | 2,6-Diisopropylphenyl Bromide | 2,6-Diisopropylphenylboronic Acid | K₃PO₄, Toluene, 110 °C | 2 | 75 | [20] |
| [Pd(IPr)]₂* | Mesityl Bromide | Mesitylboronic Acid | KOt-Bu, Toluene, 110 °C | 1.0 | 93 | [21] |
Visualizing the Catalytic Landscape
The Suzuki-Miyaura Catalytic Cycle
The fundamental steps of the reaction provide a framework for understanding how ligand design influences catalytic efficiency.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 12. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 15. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Tetra-<i>ortho</i>-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphi… [ouci.dntb.gov.ua]
Navigating the Challenges of Steric Hindrance: A Comparative Guide to the Reactivity of Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its versatility and functional group tolerance. However, the introduction of substituents at the ortho position of phenylboronic acids presents significant synthetic challenges, primarily due to steric hindrance. This guide provides an in-depth comparative analysis of the reactivity of various ortho-substituted phenylboronic acids, offering field-proven insights and experimental data to aid in reaction optimization and the rational design of synthetic routes.
The Ortho Conundrum: Unraveling Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is delicately balanced by both steric and electronic factors. While substituents at the meta and para positions primarily exert electronic influence, an ortho substituent introduces a significant steric impediment that can dramatically alter the reaction landscape.
Steric Hindrance: The primary effect of an ortho-substituent is steric shielding of the boronic acid moiety. This bulkiness can impede the approach of the palladium catalyst, thereby hindering the crucial transmetalation step of the catalytic cycle. The larger the ortho-substituent, the more pronounced this effect, often leading to lower reaction rates and diminished yields.
Electronic Effects: The electronic nature of the ortho-substituent also plays a critical, albeit more complex, role.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) are weakly electron-donating. They can increase the nucleophilicity of the aryl group on the boronic acid, which could potentially facilitate the transmetalation step. However, this electronic benefit is often overshadowed by the steric hindrance they impose.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) are electron-withdrawing. These groups increase the Lewis acidity of the boron atom, which can influence the equilibrium between the boronic acid and the active boronate species. While increased acidity might seem beneficial, potent EWGs can decrease the nucleophilicity of the aryl ring, potentially slowing down the transmetalation process.[1]
The interplay of these steric and electronic effects dictates the overall reactivity of the ortho-substituted phenylboronic acid.
Comparative Reactivity: A Data-Driven Analysis
Case Study 1: The Effect of a Methyl Group (Tolylboronic Acids)
A comparative study of the Suzuki-Miyaura coupling of tolylboronic acid isomers with 1-bromo-4-(chloromethyl)benzene provides a clear illustration of the "ortho effect."[2]
| Boronic Acid Isomer | Coupling Partner | Product Yield (%) |
| 4-Tolylboronic Acid (para) | 1-bromo-4-(chloromethyl)benzene | 99 |
| 3-Tolylboronic Acid (meta) | 1-bromo-4-(chloromethyl)benzene | 98 |
| 2-Tolylboronic Acid (ortho) | 1-bromo-4-(chloromethyl)benzene | 95 |
Table 1: Comparison of yields for the Suzuki-Miyaura coupling of tolylboronic acid isomers.[2]
The data clearly shows that while all isomers provide excellent yields in this specific case, the ortho-isomer exhibits a slightly lower yield. This subtle difference can be attributed to the steric hindrance of the ortho-methyl group, which slightly impedes the reaction compared to the less hindered meta and para isomers.[2]
Case Study 2: The Influence of a Nitro Group (Nitrophenylboronic Acids)
The impact of a strongly electron-withdrawing nitro group is even more pronounced. A survey of the literature for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with common aryl halides reveals a general reactivity trend of para > meta >> ortho .[1]
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 45 |
Table 2: Representative Suzuki-Miyaura coupling reactions of nitrophenylboronic acid isomers.[1]
The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound negative impact of steric hindrance in this case.[1] The potent electron-withdrawing nature of the nitro group deactivates the boronic acid for the transmetalation step, and this effect is exacerbated by the steric bulk in the ortho position.[1]
Mechanistic Considerations and Overcoming Challenges
The primary hurdle in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids is the sterically hindered transmetalation step. The catalytic cycle, illustrated below, highlights the key stages where steric hindrance can play a role.
References
A Senior Application Scientist's Guide to LC-MS Analysis of Suzuki Reaction Progress with Boronic Acids
For: Researchers, scientists, and drug development professionals.
Introduction: The Ubiquity of the Suzuki Reaction and the Imperative of Real-Time Monitoring
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The reaction's success is attributed to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents, most notably boronic acids.[2]
However, the apparent simplicity of the Suzuki reaction belies a complex interplay of catalyst, base, solvent, and substrates.[1] Optimizing reaction conditions to maximize yield, minimize impurities, and ensure scalability necessitates a robust analytical method to monitor the reaction's progress in real-time. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for this purpose, offering high sensitivity, selectivity, and the ability to simultaneously track reactants, intermediates, products, and byproducts.[1][2]
This guide provides an in-depth comparison of various LC-MS methodologies for monitoring Suzuki reactions, with a particular focus on the challenges and solutions associated with the analysis of boronic acids. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you to select and implement the optimal analytical strategy for your research.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for interpreting analytical data and troubleshooting both the synthesis and the analysis. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Monitoring the consumption of the aryl halide and boronic acid, alongside the formation of the desired biaryl product, provides a comprehensive picture of the reaction kinetics.
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology for monitoring a Suzuki reaction depends on several factors, including the desired speed of analysis, the need for quantitative accuracy, and the specific physicochemical properties of the analytes. Here, we compare three common approaches: High-Throughput Direct Infusion MS, traditional HPLC-MS, and the increasingly prevalent UPLC-MS.
| Feature | Direct Infusion MS (e.g., DESI-MS) | HPLC-MS | UPLC-MS |
| Speed | Very High (<1 min/sample) | Moderate (5-15 min/sample) | High (1-5 min/sample) |
| Chromatographic Separation | None | Good | Excellent |
| Quantitative Accuracy | Semi-quantitative | Good | Excellent |
| Throughput | High-throughput screening | Moderate | High |
| Primary Application | Rapid reaction screening, " go/no-go " decisions | Routine reaction monitoring, purity assessment | In-depth kinetic studies, impurity profiling |
| Key Advantage | Unparalleled speed | Robust and widely available | Superior resolution and sensitivity |
| Key Limitation | No separation of isomers or isobars, susceptible to ion suppression | Longer run times, lower resolution than UPLC | Higher backpressure requires specialized equipment |
High-Throughput Direct Infusion MS: The Need for Speed
For rapid screening of numerous reaction conditions, direct infusion mass spectrometry techniques like Desorption Electrospray Ionization (DESI-MS) offer unparalleled speed.[3][5][6] By eliminating the chromatographic separation step, analysis times can be reduced to under a minute per sample, making it ideal for high-throughput experimentation (HTE).[7]
Causality Behind the Choice: In early-stage process development or catalyst screening, the primary goal is often to quickly identify promising reaction conditions from a large parameter space. In this context, absolute quantitative accuracy is secondary to the ability to rapidly rank the performance of different conditions. Direct infusion MS provides a " go/no-go " assessment of product formation, enabling researchers to focus their efforts on the most promising leads.
Self-Validating System: While not providing chromatographic separation, the specificity of the mass-to-charge ratio (m/z) of the expected product provides a high degree of confidence in its formation. The disappearance of reactant signals further corroborates the reaction's progress.
HPLC-MS: The Robust Workhorse
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) remains a robust and widely used technique for routine reaction monitoring.[8] It provides good chromatographic separation of reactants, products, and major byproducts, allowing for their individual quantification.
Causality Behind the Choice: When a more detailed understanding of the reaction profile is required, including the formation of isomeric byproducts, HPLC-MS is a reliable choice. The longer run times compared to UPLC are often acceptable for routine monitoring of a smaller number of reactions.
Self-Validating System: The combination of retention time from the HPLC and the m/z from the MS provides two orthogonal data points for each analyte, ensuring confident identification. The use of an internal standard can correct for variations in injection volume and instrument response, leading to reliable quantification.[9][10]
UPLC-MS: The Gold Standard for In-Depth Analysis
Ultra-high-performance liquid chromatography (UPLC-MS) has become the gold standard for detailed kinetic studies and impurity profiling of Suzuki reactions.[11][12] By utilizing columns with sub-2 µm particles, UPLC systems deliver significantly higher resolution, sensitivity, and speed compared to traditional HPLC.[8][11]
Causality Behind the Choice: For late-stage process optimization and regulatory filings, a comprehensive understanding of the reaction is paramount. The superior resolution of UPLC allows for the separation and quantification of closely eluting impurities, which may be missed by HPLC. The increased sensitivity is crucial for detecting trace-level byproducts that could impact the final product's quality.
Self-Validating System: The high-resolution separation provided by UPLC minimizes the risk of co-elution, thereby reducing matrix effects and improving the accuracy of MS detection. When combined with a stable isotope-labeled internal standard, UPLC-MS provides the most accurate and precise quantitative data.[9][10][13]
The Challenge of Boronic Acid Analysis and Comparative Solutions
A significant hurdle in the LC-MS analysis of Suzuki reactions is the often-problematic behavior of boronic acids. These key reactants can exhibit poor ionization efficiency in common electrospray ionization (ESI) sources and are prone to dehydration and the formation of cyclic boroxine trimers.[14] Two primary strategies have been developed to address these challenges: direct analysis with optimized conditions and derivatization.
| Approach | Advantages | Disadvantages | Best Suited For |
| Direct Analysis (Optimized LC-MS) | - Faster sample preparation- No need for derivatizing agents- Simpler workflow | - Can have lower sensitivity for some boronic acids- Prone to in-source decay and adduct formation- Requires careful optimization of mobile phase and MS parameters | - High-throughput screening- Routine monitoring where high sensitivity is not critical |
| Derivatization | - Significantly enhances ionization efficiency and sensitivity- Improves chromatographic peak shape- Stabilizes the boronic acid moiety | - Adds an extra step to sample preparation- Derivatizing agent can interfere with analysis- Requires careful control of the derivatization reaction | - Trace-level quantification- Method validation for regulatory submissions- Analysis of poorly ionizing boronic acids |
Solution 1: Direct Analysis with Optimized Conditions
Recent advancements in LC-MS technology have made the direct analysis of underivatized boronic acids more feasible. The key to success lies in the careful optimization of the mobile phase and mass spectrometer source conditions.
Causality Behind the Choice: For many applications, the added complexity of a derivatization step is undesirable. Direct analysis offers a more streamlined workflow, which is particularly advantageous in a high-throughput environment. By carefully selecting the mobile phase pH and additives, the ionization of boronic acids can be promoted. For instance, using a mobile phase with a slightly basic pH can deprotonate the boronic acid, making it more amenable to negative-ion mode ESI. Alternatively, atmospheric pressure chemical ionization (APCI) can be more effective for less polar boronic acids that do not ionize well by ESI.[15][16][17][18]
Solution 2: Derivatization for Enhanced Sensitivity
For applications requiring high sensitivity, such as the quantification of residual boronic acids in the final product, derivatization is often the preferred approach. A common strategy involves reacting the boronic acid with a diol, such as pinacol, to form a more stable and readily ionizable boronate ester.
Causality Behind the Choice: Derivatization addresses the inherent chemical liabilities of boronic acids. The resulting boronate esters are less prone to dehydration and boroxine formation, and the derivatizing agent can be chosen to include a functionality that enhances ionization efficiency. This leads to a significant improvement in the limit of quantification (LOQ).
Experimental Protocols
The following protocols provide a starting point for the LC-MS analysis of a typical Suzuki reaction. Optimization will be necessary based on the specific analytes and instrumentation.
Caption: General experimental workflow for LC-MS analysis of Suzuki reaction progress.
Protocol 1: UPLC-MS for Direct Analysis of Suzuki Reaction Components
This protocol is designed for the rapid and high-resolution monitoring of a Suzuki reaction, including the direct analysis of the boronic acid reactant.
1. Sample Preparation:
-
At specified time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 990 µL of a 1:1 mixture of acetonitrile and water. This 100-fold dilution also serves to precipitate the palladium catalyst.
-
Add a stable isotope-labeled internal standard (e.g., deuterated product) to a final concentration of 100 ng/mL.[10][13][19][20]
-
Vortex the sample for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated catalyst.
-
Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, return to 5% B and re-equilibrate for 0.5 minutes.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
MS Detector: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Mode Switching
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of reactants and product.
3. Data Analysis:
-
Monitor the consumption of the aryl halide and boronic acid, and the formation of the product by integrating the respective MRM peak areas.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Determine the concentration of each analyte using a calibration curve prepared with authentic standards.
Causality and Self-Validation: The rapid gradient of the UPLC method allows for fast analysis times while still achieving excellent separation of the reaction components.[8][11][12] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences the same matrix effects, thus correcting for any variations in ionization efficiency.[9][10][13] The MRM scan mode provides high sensitivity and selectivity, ensuring that only the ions of interest are monitored.[21][22]
Protocol 2: HPLC-MS with Derivatization for Trace-Level Boronic Acid Quantification
This protocol is optimized for the sensitive quantification of residual boronic acid in a final product or reaction mixture.
1. Derivatization and Sample Preparation:
-
To 100 µL of the quenched and diluted reaction mixture (from Protocol 1, step 1), add 10 µL of a 1 mg/mL solution of pinacol in acetonitrile.
-
Add 5 µL of a 1 M solution of triethylamine in acetonitrile to catalyze the esterification.
-
Vortex the mixture and let it stand at room temperature for 15 minutes.
-
Add a stable isotope-labeled boronate ester as an internal standard.
-
Dilute the sample as needed with the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS Conditions:
-
Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 8 minutes, hold at 80% B for 2 minutes, return to 20% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
MS Detector: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive Mode
-
Scan Mode: MRM for the pinacol boronate ester and its internal standard.
3. Data Analysis:
-
Integrate the MRM peak areas for the derivatized boronic acid and its internal standard.
-
Calculate the analyte/internal standard peak area ratio.
-
Quantify the concentration using a calibration curve prepared by derivatizing known concentrations of the boronic acid standard.
Causality and Self-Validation: The derivatization with pinacol converts the boronic acid into a more hydrophobic and stable boronate ester, which exhibits better retention on a C18 column and improved ionization efficiency in ESI positive mode. The use of a stable isotope-labeled boronate ester as an internal standard ensures the highest level of quantitative accuracy by compensating for any variability in the derivatization reaction, sample preparation, and LC-MS analysis.
Conclusion: Selecting the Right Tool for the Job
The optimal LC-MS strategy for monitoring Suzuki reactions is dictated by the specific analytical goals. For high-throughput screening of reaction conditions, direct infusion MS provides the necessary speed. For routine monitoring with good quantitative accuracy, HPLC-MS is a reliable workhorse. For in-depth kinetic studies, impurity profiling, and applications requiring the highest level of performance, UPLC-MS is the undisputed gold standard.
The analysis of boronic acids presents a unique challenge, which can be effectively addressed by either optimizing the LC-MS conditions for direct analysis or by employing a derivatization strategy to enhance sensitivity. By understanding the underlying principles of the Suzuki reaction and the nuances of different LC-MS methodologies, researchers can confidently select and implement the most appropriate analytical approach to accelerate their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. advion.com [advion.com]
- 3. High throughput reaction screening using desorption electrospray ionization mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. waters.com [waters.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 16. microsaic.com [microsaic.com]
- 17. youtube.com [youtube.com]
- 18. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. youtube.com [youtube.com]
- 21. resolian.com [resolian.com]
- 22. Lc Ms Method Development And Validation For The Estimation [api.motion.ac.in]
A Senior Application Scientist’s Guide to Quantitative NMR (qNMR) for Purity Assessment of Boronic Acids
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Boronic acids, prized for their versatility in carbon-carbon bond formation, particularly in Suzuki-Miyaura coupling reactions, present unique analytical challenges.[1] This guide offers an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for accurately determining the purity of boronic acids, providing a robust alternative and orthogonal confirmation to traditional chromatographic techniques.
As a primary analytical method, qNMR stands apart because it allows for the precise and accurate determination of a substance's concentration and purity without the need for an analyte-specific reference standard.[2][3] The fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[1][4] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard with known purity and concentration, the absolute quantity of the analyte can be determined.[3]
The Challenge: The Dynamic Nature of Boronic Acids
Boronic acids exist in a dynamic equilibrium with their cyclic anhydrides, known as boroxines. This dehydration is a reversible condensation of three boronic acid molecules.[5][6] The position of this equilibrium is influenced by factors such as solvent, concentration, temperature, and the electronic nature of substituents on the aryl ring.[5] Electron-donating groups, for instance, tend to favor the formation of the boroxine.[5] This inherent instability complicates purity assessment by techniques like High-Performance Liquid Chromatography (HPLC), where interactions with the stationary phase or mobile phase can shift the equilibrium during analysis.[7]
qNMR provides a direct window into this equilibrium in solution, allowing for the simultaneous quantification of both the boronic acid and its corresponding boroxine, providing a complete purity profile of the material.
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
Comparative Analysis: qNMR vs. HPLC for Boronic Acid Purity
While HPLC is a workhorse in pharmaceutical quality control, qNMR offers distinct advantages for the analysis of boronic acids.[2] The choice between the two often depends on the specific analytical need.[2] For comprehensive characterization, the use of both techniques provides valuable orthogonal data.[2]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Quantification based on the direct proportionality between signal integral and the number of nuclei.[4] | Separation based on differential partitioning between a stationary and a mobile phase.[2] |
| Standard Requirement | Primary ratio method; does not require an analyte-specific reference standard. A certified internal standard is used.[2] | Secondary method; requires a reference standard of the analyte for quantification.[2] |
| Selectivity | Excellent for structural confirmation and identification of impurities. Signal overlap can be a limitation.[2] | High selectivity for separating structurally similar impurities.[2] |
| Sensitivity | Typically lower than HPLC, but can be improved with high-field instruments.[2][7] | Generally offers higher sensitivity, making it ideal for trace impurity analysis.[2][3] |
| Speed | Method development is often faster. Analysis time per sample is typically around 10-15 minutes.[2] | Method development can be time-consuming. Analysis time per sample is typically 15-30 minutes.[2] |
| Sample Integrity | Non-destructive technique, allowing for sample recovery.[3] | Destructive to the sample. |
| Boroxine Analysis | Directly observes and quantifies both boronic acid and boroxine in solution.[5] | On-column hydrolysis or dehydration can occur, complicating accurate quantification.[7] |
Experimental Workflow for qNMR Purity Assessment
A successful qNMR experiment hinges on meticulous planning and execution. The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[4]
Caption: The four key stages of a quantitative NMR workflow.
Detailed Experimental Protocol
This protocol provides a framework for determining the purity of a solid boronic acid analyte using an internal standard.
1. Materials and Equipment:
-
Analyte: The boronic acid compound to be quantified.
-
Internal Standard (IS): A certified reference material (CRM) with high purity (>99.5%). The IS should be stable, non-hygroscopic, and have a simple NMR spectrum with signals that do not overlap with the analyte.[8][9] For boronic acids, standards like 1,4-Bis(trimethylsilyl)benzene or maleic anhydride are often suitable.
-
Deuterated Solvent: A solvent that completely dissolves both the analyte and the IS.[4] For boronic acids, deuterated methanol (CD₃OD) is often a good choice as the alcohol can help break up the boroxine trimer.[10] Deuterated DMSO (DMSO-d₆) or chloroform (CDCl₃) can also be used.
-
NMR Spectrometer: A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[11]
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
Vials and Caps: Clean, dry glass vials.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean vial.[4]
-
Accurately weigh a similar amount of the boronic acid analyte into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[4][12]
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary.
-
Transfer the solution to a high-quality NMR tube.
3. Data Acquisition:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock and shim the spectrometer on the sample to ensure a homogeneous magnetic field.
-
Crucial Parameter Selection:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal for all nuclei.[4]
-
Relaxation Delay (d1): This is the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). This ensures complete relaxation and accurate signal integration. A d1 of 30-60 seconds is often a safe starting point for small molecules.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID.
-
Manual Processing is Recommended: For highest accuracy, manually phase the spectrum and perform a careful baseline correction across the entire spectral width.[4]
-
Integrate the well-resolved, non-overlapping signals corresponding to the analyte and the internal standard. It is important to integrate the same number of protons for each species if possible, or to accurately account for the number of protons in the calculation.
-
Calculate the purity of the analyte using the following equation:[3]
Purity_analyte (%) = (I_a / I_s) * (N_s / N_a) * (M_a / M_s) * (W_s / W_a) * P_s
Where:
-
I_a: Integral of the analyte signal
-
I_s: Integral of the standard signal
-
N_a: Number of protons contributing to the analyte signal
-
N_s: Number of protons contributing to the standard signal
-
M_a: Molecular weight of the analyte
-
M_s: Molecular weight of the standard
-
W_a: Weight of the analyte
-
W_s: Weight of the standard
-
P_s: Purity of the standard (as a percentage)
-
Caption: Logical relationship for qNMR purity calculation.
Expert Insights & Trustworthiness
-
Why a Long Relaxation Delay is Non-Negotiable: The intensity of an NMR signal is only directly proportional to the number of nuclei if the magnetization has fully returned to equilibrium before the next pulse. A short relaxation delay will lead to saturation of signals with long T₁ times, causing their integrals to be artificially small and leading to inaccurate quantification.
-
Internal Standard Selection is Key: The internal standard is the cornerstone of the measurement's accuracy. It must be a Certified Reference Material (CRM) with a purity value traceable to a national metrology institute.[13] Its signals must be in a clean region of the spectrum, free from any analyte, impurity, or solvent signals.[11]
-
Solvent Choice Matters for Boronic Acids: Using a protic solvent like CD₃OD can simplify the spectrum by pushing the boronic acid/boroxine equilibrium towards the monomeric acid form and exchanging the acidic B-OH protons with deuterium.[10] This often results in a cleaner, more easily interpretable spectrum for quantification.
-
Beyond ¹H qNMR: While ¹H qNMR is most common, for complex molecules or to avoid significant signal overlap, ¹¹B qNMR can be a powerful, specific tool for quantifying boron-containing species.[14][15] The chemical shifts in ¹¹B NMR are sensitive to the coordination state of the boron atom, allowing for clear differentiation between the sp²-hybridized boronic acid/boroxine and sp³-hybridized boronate esters or adducts.[16]
By integrating these principles and protocols, researchers and drug development professionals can leverage qNMR as a high-integrity, primary method for the definitive purity assessment of boronic acids, ensuring the quality and reliability of these critical synthetic building blocks.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
A Senior Application Scientist’s Guide to Organoboron Reagents: A Comparative Analysis of Trifluoroborates and Boronic Acids in Cross-Coupling Reactions
For the modern synthetic chemist, particularly those in medicinal and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron nucleophile is a critical parameter that dictates the success, efficiency, and scope of this transformation. While boronic acids have long been the workhorse reagents, potassium organotrifluoroborates have emerged as exceptionally stable and versatile alternatives, overcoming many of the inherent limitations of their predecessors.
This guide provides an in-depth, data-supported comparison of these two classes of reagents. We will move beyond a simple list of pros and cons to explore the fundamental chemical principles that govern their behavior, offering field-proven insights to help you select the optimal reagent for your specific synthetic challenge.
The Fundamental Divide: Structure, Stability, and Handling
The most significant divergence between boronic acids and organotrifluoroborates lies in their molecular structure, which directly impacts their stability and ease of use.
-
Boronic Acids (R-B(OH)₂): These compounds feature a neutral, tricoordinate boron center. This configuration leaves the boron atom with a vacant p-orbital, rendering it Lewis acidic and susceptible to various decomposition pathways.[1][2] A major practical challenge is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][3] This equilibrium between the monomeric acid and the boroxine complicates accurate massing and stoichiometry, often necessitating the use of excess reagent.[1] Furthermore, many boronic acids are waxy, non-crystalline solids that are difficult to purify, and their susceptibility to protodeboronation and oxidation requires careful handling and storage.[4][5]
-
Potassium Organotrifluoroborates (K[R-BF₃]): In stark contrast, organotrifluoroborates possess an anionic, tetracoordinate boron center.[6][7] The formation of this "ate" complex, fortified by three strong boron-fluorine bonds, satisfies the boron's electron deficiency.[1][6] This structural change has profound consequences:
-
Exceptional Stability: They are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage on the benchtop at ambient temperature.[3][5][8][9]
-
Monomeric Nature: Unlike boronic acids, they exist as well-defined monomeric salts, which ensures accurate stoichiometry in reactions.[4][7]
-
Reduced Reactivity toward Decomposition: The tetracoordinate nature makes them significantly less prone to protodeboronation and other degradation pathways that plague boronic acids.[4][10][11]
-
Data Summary: Stability Comparison
| Property | Boronic Acids | Potassium Organotrifluoroborates | Causality Behind the Difference |
| Form | Often waxy solids; exist in equilibrium with boroxine trimers.[1][3] | Crystalline, free-flowing monomeric solids.[3][7] | Tricoordinate boron in boronic acids allows for dehydration to cyclic trimers; tetracoordinate boron in trifluoroborates prevents this. |
| Air & Moisture Stability | Prone to dehydration and protodeboronation.[5] | Exceptionally stable; can be stored indefinitely at room temperature.[5][8][9] | The boron in the R-BF₃K salt is coordinatively saturated and protected by strong B-F bonds, making it resistant to attack by water and oxygen.[5][6] |
| Thermal Stability | Can decompose upon heating.[5] | Highly thermally stable, often with decomposition temperatures >300 °C.[5][12] | The ionic lattice and strong covalent B-F bonds contribute to high thermal resistance. |
| Handling | Often requires storage under inert atmosphere or refrigeration; stoichiometry can be inexact.[13] | Can be handled and weighed on the open bench; allows for precise stoichiometry.[14] | The inherent chemical stability of the trifluoroborate salt prevents common decomposition pathways, simplifying handling procedures. |
The Catalytic Cycle: Mechanistic Nuances and Reactivity
While both reagents participate in the Suzuki-Miyaura reaction, their entry into the catalytic cycle and the nature of the active transmetalating species differ.
The generally accepted catalytic cycle involves three key steps: oxidative addition of an organohalide to a Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for facilitating the transmetalation step.[15][16]
-
Boronic Acids: The precise mechanism of transmetalation has been a subject of extensive study. It is now widely accepted that under typical aqueous basic conditions, the dominant pathway involves the reaction between an arylpalladium hydroxo complex (Ar-Pd-OH) and the neutral boronic acid (R-B(OH)₂).[17][18][19]
-
Organotrifluoroborates: These reagents are often described as "protected" forms of boronic acids.[6][20][21] For transmetalation to occur, the trifluoroborate must first undergo slow hydrolysis in situ to release the corresponding boronic acid.[17][22][23] This hydrolysis step is critical and its rate is highly dependent on the nature of the organic group (R), temperature, and reaction conditions.[22][23][24]
This in situ generation of the active boronic acid is a key advantage. By maintaining a low, steady concentration of the reactive boronic acid, the "slow-release" mechanism effectively minimizes common side reactions like oxidative homocoupling of the boron reagent, which can be problematic when using bulk boronic acids.[23][25]
Performance in Action: A Data-Driven Comparison
The theoretical advantages of organotrifluoroborates in stability and handling translate directly into practical benefits in the laboratory, including broader substrate scope and often higher yields, especially with challenging substrates.
Comparative Yield Data in Suzuki-Miyaura Coupling
| Electrophile | Boron Reagent | Catalyst / Base / Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | Furan-2-ylboronic acid | Pd(OAc)₂ / RuPhos / Na₂CO₃ / EtOH | Variable, prone to decomposition | [11] |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos / Na₂CO₃ / EtOH | 91% | [11] |
| 4-Chlorobenzonitrile | Thiophen-2-ylboronic acid | Pd(OAc)₂ / RuPhos / Na₂CO₃ / EtOH | Lower yields due to instability | [13] |
| 4-Chlorobenzonitrile | Potassium thiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos / Na₂CO₃ / EtOH | 83% | [13] |
| 4'-Bromoacetophenone | Vinylboronic acid | PdCl₂ / PPh₃ / Cs₂CO₃ / THF/H₂O | Not isolable, polymerizes | [26] |
| 4'-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ / PPh₃ / Cs₂CO₃ / THF/H₂O | 72% | [26] |
| Aryl Chloride | Secondary alkylboronic acid | Pd catalyst / Base | Often sluggish, prone to side reactions | [21] |
| Aryl Chloride | Potassium sec-alkyltrifluoroborate | Pd(OAc)₂ / RuPhos / K₂CO₃ / Toluene/H₂O | Good to excellent yields | [21][27] |
Note: Yields are representative and depend heavily on the specific substrates and optimized reaction conditions. The data illustrates the general trend of improved performance with trifluoroborates for substrates where the corresponding boronic acid is known to be unstable.
Standardized Experimental Protocols
To ensure a self-validating and reproducible comparison, the following sections provide detailed, step-by-step methodologies for typical cross-coupling reactions.
General Experimental Workflow
Protocol 1: Coupling of 5-Iodovanillin with Phenylboronic Acid
This protocol is a representative example of a standard Suzuki-Miyaura reaction using a common boronic acid.[28]
-
Reagents & Materials:
-
5-Iodovanillin (1.0 mmol)
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Amberlite IRA-400(OH) ion-exchange resin (approx. 0.5 g) or another suitable base like K₂CO₃
-
95% Ethanol (1 mL) and Water (3 mL)
-
25 mL round-bottom flask, stir bar, condenser, heating mantle
-
Ethyl acetate, 10% HCl (aq), MgSO₄ for workup
-
-
Procedure:
-
To a 25 mL round-bottom flask, add 5-iodovanillin, phenylboronic acid, the base, water, 95% ethanol, and a magnetic stir bar.
-
Add the Pd(OAc)₂ catalyst. The mixture should turn brown or black.
-
Fit the flask with a condenser and heat the mixture to 60-80 °C with vigorous stirring for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If using a resin, filter it off. Acidify the aqueous mixture with 10% HCl until a precipitate forms.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the biphenyl product.
-
Protocol 2: Coupling of 4-Bromobenzonitrile with Potassium Furan-2-yltrifluoroborate
This protocol demonstrates the use of a stable heteroaryltrifluoroborate, a class of reagent where the corresponding boronic acid is often unstable.[11]
-
Reagents & Materials:
-
4-Bromobenzonitrile (0.25 mmol, 46 mg)
-
Potassium furan-2-yltrifluoroborate (0.26 mmol, 46 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 3.4 mg)
-
2-(Dicyclohexylphosphino)-2',6'-(diisopropoxy)biphenyl (RuPhos) (0.03 mmol, 14 mg)
-
Sodium carbonate (Na₂CO₃) (0.5 mmol, 53 mg)
-
Ethanol (1.4 mL)
-
Microwave vial or Schlenk tube, stir bar, inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate, water for workup
-
-
Procedure:
-
To a microwave vial or Schlenk tube, add Pd(OAc)₂, RuPhos ligand, 4-bromobenzonitrile, potassium furan-2-yltrifluoroborate, and Na₂CO₃.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Add the ethanol solvent via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield 4-(furan-2-yl)benzonitrile.
-
Synthesis and Accessibility
A final practical consideration is the preparation of the reagents themselves.
-
Boronic Acids: Typically synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate (e.g., trimethyl borate), followed by acidic aqueous workup. While established, this method requires anhydrous conditions and handling of pyrophoric reagents.
-
Potassium Organotrifluoroborates: The synthesis is exceptionally straightforward and robust. They are most commonly prepared by treating a pre-formed boronic acid (or even the crude reaction mixture from its synthesis) with an inexpensive, aqueous solution of potassium hydrogen fluoride (KHF₂).[11][12][29][30] This simple, often high-yielding conversion turns an unstable intermediate into a robust, crystalline solid.[12]
Conclusion: A Strategic Choice for Modern Synthesis
The decision to use a boronic acid versus an organotrifluoroborate is a strategic one based on the demands of the synthesis.
Choose Boronic Acids when:
-
The specific boronic acid is known to be a stable, crystalline solid.
-
The reaction is well-established and high-yielding with the boronic acid.
-
Cost is the primary consideration for a large-scale, robust process.
Choose Potassium Organotrifluoroborates when:
-
Stability is paramount: You are working with substrates whose boronic acids are unstable (e.g., vinyl, 2-heteroaryl, electron-deficient aryl).[13][26]
-
Stoichiometric precision is required: The monomeric, crystalline nature of trifluoroborates allows for exact measurements.[11]
-
Side reactions are a concern: The slow-release mechanism minimizes homocoupling and protodeboronation.[10][23]
-
Functional group tolerance is key: The protected nature of the trifluoroborate allows it to be carried through multiple synthetic steps where a boronic acid would decompose.[20][29]
For researchers and drug development professionals, potassium organotrifluoroborates are not merely an alternative to boronic acids; they are a superior class of reagents that enable more reliable, reproducible, and ambitious synthetic strategies. Their exceptional stability and predictable reactivity provide a foundation of trustworthiness for complex molecule construction, making them a cornerstone of the modern synthetic chemist's toolkit.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chembites.org [chembites.org]
- 20. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pure.ed.ac.uk [pure.ed.ac.uk]
- 25. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 26. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. rose-hulman.edu [rose-hulman.edu]
- 29. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 30. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
Navigating Challenging Couplings: A Comparative Guide to the Performance of Air-Stable Boronic Acid Surrogates
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the inherent instability of many boronic acids—particularly those that are sterically hindered, electronically challenging, or contain heteroaromatic motifs—presents a significant hurdle, often leading to low yields and reproducibility issues due to decomposition and protodeboronation.[1][2]
This guide provides an in-depth comparison of leading air-stable boronic acid surrogates, offering experimental insights into their performance in challenging coupling reactions. We will move beyond a simple catalog of reagents to explain the mechanistic rationale behind their design and demonstrate their practical application with supporting data and detailed protocols.
The Challenge: The Fragility of Boronic Acids
Many of the most synthetically valuable boronic acids, such as those derived from 2-heterocycles (e.g., pyridine, furan, pyrrole), vinyl groups, and cyclopropyl rings, are notoriously unstable.[3][4][5] They are susceptible to decomposition on the benchtop under air, which complicates storage, handling, and stoichiometry in reactions.[1][3] This instability necessitates the use of air-stable surrogates that can mask the reactive boronic acid functionality until it is required in the catalytic cycle.[6][7]
The Contenders: A New Generation of Boron Reagents
We will evaluate the performance of three major classes of air-stable boronic acid surrogates:
-
N-Methyliminodiacetic Acid (MIDA) Boronates
-
Potassium Organotrifluoroborates (R-BF₃K)
-
Boronic Esters (e.g., Pinacol, Neopentyl Glycol)
Our analysis will focus on their efficacy in couplings that are traditionally difficult, including those involving sterically demanding substrates, electron-rich and -deficient partners, and problematic heteroaryl compounds.
MIDA Boronates: The Power of Slow Release
N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution for handling unstable boronic acids.[8][9] By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable, tetrahedral sp³ state.[1][10] These crystalline, free-flowing solids are exceptionally stable to air and moisture and are compatible with silica gel chromatography.[8]
The key to their utility lies in the "slow-release" mechanism.[6][7][11] Under mild aqueous basic conditions, the MIDA ligand is cleaved, gradually liberating the free boronic acid in situ.[1] This controlled release maintains a low concentration of the unstable species in the reaction mixture, minimizing decomposition while ensuring enough is available to participate in the catalytic cycle.[6]
Caption: Slow-release mechanism of MIDA boronates.
Performance in Challenging Couplings:
MIDA boronates excel where traditional boronic acids fail. They have proven highly effective for the cross-coupling of notoriously unstable 2-pyridyl, vinyl, and cyclopropyl boronic acids with a wide range of aryl and heteroaryl chlorides.[3][4]
The "2-Pyridyl Problem": The 2-pyridyl boronic acid is a prime example of an unstable yet highly desirable building block in medicinal chemistry.[3] Its MIDA-protected counterpart, however, is an air-stable solid that can be efficiently coupled with various aryl chlorides, a task that is difficult with other surrogates.[3][12]
Potassium Organotrifluoroborates: Enhanced Stability and Reactivity
Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable, crystalline solids that serve as excellent surrogates for boronic acids.[13] Prepared by treating boronic acids or esters with potassium hydrogen fluoride (KHF₂), these tetracoordinate boron salts are generally stable to air and moisture and can be stored indefinitely.[14][15][16]
A key advantage of organotrifluoroborates is their reduced susceptibility to protodeboronation compared to boronic acids, allowing for near-stoichiometric use in coupling reactions.[14][15] While the exact mechanism is debated, it is believed that under basic conditions, they slowly hydrolyze to the corresponding boronic acid or a related reactive species before transmetalation.[17]
Caption: Generalized Suzuki-Miyaura catalytic cycle with R-BF₃K.
Performance in Challenging Couplings:
Potassium alkyltrifluoroborates have proven particularly effective for challenging B-alkyl couplings, which are often plagued by side reactions like β-hydride elimination.[18][19] They are competent coupling partners for a wide array of aryl and heteroaryl chlorides and triflates, including sterically hindered substrates.[18][20][21]
For heteroaryl couplings, R-BF₃K salts provide a reliable alternative to often unstable heteroaryl boronic acids, enabling the construction of heterobiaryl structures in good to excellent yields.[14][15]
Boronic Esters: The Workhorse Reagents
Boronic esters, especially those derived from pinacol (pin) and neopentyl glycol, are perhaps the most commonly used boronic acid surrogates due to their ease of preparation, handling, and stability towards chromatography.[22][23] While generally more stable than the corresponding boronic acids, their performance can vary significantly depending on the diol backbone and the nature of the organic substituent.
Historically, it was presumed that boronic esters must first hydrolyze to the boronic acid to undergo transmetalation.[24] However, recent mechanistic studies have shown that boronic esters can transmetalate directly, and in some cases, even faster than the parent boronic acid, particularly under anhydrous conditions.[24][25][26] The reactivity is influenced by the steric and electronic properties of the ester group.[24]
Performance in Challenging Couplings:
Steric Hindrance: While the bulk of the pinacol group can sometimes hinder reactivity in extremely demanding couplings, other esters like neopentylglycol boronates have shown high reactivity.[27][28] The choice of ligand and reaction conditions is crucial for overcoming steric challenges.[29]
Polymerization Reactions: In Suzuki-Miyaura polymerization, the choice of boronate is critical. Studies have shown that thienyl MIDA boronates can produce higher molecular weight polymers in greater yields compared to the equivalent pinacol boronate esters under identical conditions, suggesting that slow release can be advantageous in controlling polymerization.[30][31][32]
Comparative Performance Data
The following table summarizes representative data from the literature, highlighting the performance of different surrogates in challenging Suzuki-Miyaura couplings. Note that direct comparison is nuanced, as optimal conditions (catalyst, base, solvent) often vary for each class of surrogate.
| Coupling Challenge | Substrates | Boron Reagent | Conditions | Yield (%) | Reference |
| Unstable Heteroaryl | 2-Chloropyridine + 2-Thiophenyl boronic acid surrogate | 2-Thienyl MIDA boronate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 93 | [3][4] |
| Unstable Heteroaryl | 4-Chloroanisole + 2-Furyl boronic acid surrogate | 2-Furyl MIDA boronate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 99 | [3][4] |
| Sterically Hindered | 2,6-Dimethylphenyltrifluoroborate + 4-Bromobenzotrifluoride | Potassium 2,6-dimethylphenyltrifluoroborate | Pd(OAc)₂, RuPhos, Na₂CO₃, EtOH, 85 °C | 71 | [21] |
| Alkyl Coupling | 4-Chlorotoluene + Potassium cyclopropyltrifluoroborate | Potassium cyclopropyltrifluoroborate | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C | 81 | [16] |
| Polymerization | Polymerization of 3-hexylthiophene derivatives | Thienyl MIDA boronate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 94 | [30][32] |
| Polymerization | Polymerization of 3-hexylthiophene derivatives | Thienyl Pinacol boronate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | Lower Yield/MW | [30][32] |
Experimental Protocols
General Protocol for Slow-Release Coupling of an Unstable Heteroaryl MIDA Boronate
This protocol is adapted from the work of Burke and coworkers for the coupling of unstable boronic acids.[3][4]
Caption: Experimental workflow for a typical MIDA boronate coupling.
-
Reagent Preparation: To an oven-dried vial containing a magnetic stir bar, add the heteroaryl MIDA boronate (1.2 equiv.), aryl chloride (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., SPhos, 4.4 mol%), and base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the appropriate degassed solvents (e.g., a 5:1 mixture of toluene and water) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite, washing with additional solvent.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
General Protocol for Coupling of a Potassium Alkyltrifluoroborate
This protocol is based on the methods developed by Molander and coworkers.[18]
-
Reagent Preparation: In a reaction tube, combine the potassium alkyltrifluoroborate (1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Solvent Addition: Add degassed solvents (e.g., a 10:1 mixture of THF and water).
-
Reaction: Heat the mixture at the specified temperature (e.g., 80 °C) until the starting material is consumed as judged by GC or TLC analysis.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by chromatography.
Conclusion and Outlook
The development of air-stable boronic acid surrogates has fundamentally transformed the scope and reliability of the Suzuki-Miyaura cross-coupling reaction.
-
MIDA boronates offer an unparalleled solution for the use of otherwise highly unstable boronic acids through a controlled slow-release strategy, making them ideal for incorporating sensitive motifs like 2-pyridyl groups.
-
Potassium organotrifluoroborates provide a combination of high stability and broad applicability, proving especially valuable in challenging alkyl and heteroaryl couplings.
-
Boronic esters remain the convenient, go-to reagents for many applications, with an evolving understanding of their direct role in transmetalation opening new avenues for reaction optimization.
The choice of the optimal surrogate is not one-size-fits-all; it depends critically on the specific substrates involved, particularly the stability of the boronic acid and the steric and electronic demands of the coupling partners. By understanding the distinct advantages and mechanistic underpinnings of each class of reagent, researchers can design more robust, efficient, and successful strategies for the synthesis of complex molecules.
References
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 20. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scientificupdate.com [scientificupdate.com]
- 23. Boron Suzuki Coupling | Borates Today [borates.today]
- 24. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromo-2,6-dimethylphenyl)boronic acid
For professionals in the vanguard of research and drug development, the integrity of our work is inextricably linked to the safety and precision of our laboratory practices. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a comprehensive, technically grounded protocol for the safe disposal of (4-Bromo-2,6-dimethylphenyl)boronic acid, ensuring the protection of personnel, the environment, and the validity of your research outcomes.
Part 1: Hazard Profile and Essential Safety Protocols
Understanding the intrinsic properties of a chemical is the first step in its safe management. This compound, like many arylboronic acids, requires careful handling due to its potential hazards. While comprehensive toxicological data for this specific compound is not always available, the known risks for this chemical class include skin, eye, and respiratory irritation.[1][2][3] Furthermore, some arylboronic acids have been identified as potential mutagens, necessitating a cautious approach that minimizes exposure.[4]
Immediate Handling and Personal Protective Equipment (PPE):
Before commencing any work, it is imperative to establish a controlled environment.
-
Engineering Controls : All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[5] This primary engineering control is critical for preventing the inhalation of fine dust particles and aerosols.[1][6]
-
Personal Protective Equipment (PPE) : The appropriate PPE provides a crucial barrier against direct contact. The minimum required PPE includes:
-
Eye Protection : Tightly fitting safety goggles with side shields, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Hand Protection : Chemical-impermeable gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[6]
-
Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[7]
-
Respiratory Protection : If exposure limits are exceeded or if irritation is experienced, a full-face respirator may be necessary.[6]
-
Part 2: Waste Characterization, Segregation, and Core Principles
Under the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), chemical waste must be properly characterized to ensure safe disposal.[8][9] this compound waste must be treated as hazardous chemical waste . It must not be disposed of in standard trash or discharged into the sewer system.[6]
The foundational principle of laboratory waste management is strict segregation.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, this compound waste must be collected in a dedicated, properly labeled container, separate from other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
| Parameter | Guideline | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1160561-24-9 | [6] |
| Hazard Classification | Skin, eye, and respiratory irritant (general for class) | [1][2][3] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration | [6] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate water/foodstuffs | [6] |
| Container Type | Compatible, sealable, and clearly labeled "Hazardous Waste" | [10][11] |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA), OSHA Laboratory Standard | [8][12] |
Part 3: Step-by-Step Disposal and Decontamination Procedures
Adherence to a systematic disposal protocol is essential for ensuring safety and compliance.
Routine Disposal of Solid Waste
This category includes residual chemical powder and contaminated disposable materials.
-
Designate a Waste Container : Use a sealable, chemically compatible container. A wide-mouth plastic or glass jar with a screw-top lid is often suitable.
-
Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Collection : Carefully place all contaminated items, such as weighing papers, pipette tips, and gloves, into the designated container. Avoid generating dust when transferring the solid chemical.[6]
-
Storage : Keep the waste container tightly sealed when not in use.[11] Store it in a designated, well-ventilated, and secure area away from incompatible materials until collection by EHS personnel.[5]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Initial Rinse (Hazardous Rinsate) : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste .[5]
-
Rinsate Collection : Collect the rinsate in a separate, labeled hazardous waste container for liquid organic waste.
-
Final Disposal : Once the container is triple-rinsed and fully air-dried in a well-ventilated area, deface or remove the original manufacturer's label. The clean container can then be disposed of according to institutional guidelines for regular laboratory glassware or plastic.[5]
Part 4: Spill Management Protocol
Accidental spills require a prompt and systematic response to mitigate risks.
-
Ensure Safety : Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition.[6]
-
Wear Appropriate PPE : Before addressing the spill, don the full PPE detailed in Part 1.
-
Containment & Cleanup : For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.[1][6] Place the collected material into a labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly. All materials used for cleanup (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
Diagram: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound and associated materials.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. interchim.com [interchim.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. usbioclean.com [usbioclean.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. apps.dtic.mil [apps.dtic.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
